Product packaging for Methoxyacetic Acid(Cat. No.:CAS No. 625-45-6)

Methoxyacetic Acid

Cat. No.: B166299
CAS No.: 625-45-6
M. Wt: 90.08 g/mol
InChI Key: RMIODHQZRUFFFF-UHFFFAOYSA-N
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Description

Methoxyacetic Acid (MAA) is a short-chain fatty acid of significant interest in biochemical and toxicological research. It is the primary toxic metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME). Its main research value lies in its role as a histone deacetylase (HDAC) inhibitor. By altering gene expression patterns through histone hyperacetylation, MAA serves as a critical tool for investigating epigenetic regulation, gene expression control, and cell differentiation processes. This mechanism is also central to studies on its established reproductive toxicity, where it has been shown to decrease endogenous estrogen receptor expression and attenuate estrogen-mediated signaling, providing insights into compromised reproductive function. Furthermore, this compound is a versatile building block in organic synthesis. It is esterified to produce methyl methoxyacetate, a valuable intermediate used in the kinetic resolution of chiral amine compounds and the synthesis of complex molecules such as Vitamin B6 and sulfadiazine. Researchers value this compound for its well-defined properties: a molecular formula of C3H6O3, a melting point of 7-9°C, a boiling point of 202-204°C, and a pKa of 3.57. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B166299 Methoxyacetic Acid CAS No. 625-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyacetic acid
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InChI

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)
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InChI Key

RMIODHQZRUFFFF-UHFFFAOYSA-N
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Canonical SMILES

COCC(=O)O
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Molecular Formula

C3H6O3
Record name METHOXYACETIC ACID
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Related CAS

50402-70-5 (hydrochloride salt)
Record name Methoxyacetic acid
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DSSTOX Substance ID

DTXSID1031591
Record name Methoxyacetic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Methoxyacetic acid is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Record name Acetic acid, 2-methoxy-
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Boiling Point

397 to 399 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1000 mg/mL at 20 °C
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Density

1.177 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 126.5 °F ; 40 mmHg at 252 °F; 400 mmHg at 363.6 °F (NTP, 1992)
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CAS No.

625-45-6
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Melting Point

45.9 °F (NTP, 1992), 7.7 °C
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Foundational & Exploratory

What are the physical and chemical properties of Methoxyacetic Acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Methoxyacetic Acid (MAA). It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and visual representations of these processes.

Physical Properties of this compound

This compound is a colorless, viscous liquid with a pungent odor.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] Key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₆O₃[3]
Molecular Weight 90.08 g/mol [4][5]
Appearance Clear, colorless to very slightly yellow, viscous liquid[1][2][3]
Melting Point 7-9 °C (45-48 °F; 280-282 K)[1][3][5]
Boiling Point 202-204 °C (396-399 °F; 475-477 K) at 760 mmHg[1][3][5]
Density 1.174 - 1.177 g/cm³ at 20-25 °C[1][3][5]
Refractive Index n20/D 1.417[3][5]
Vapor Pressure 1.8 mbar at 20 °C; 4.8 mbar at 50 °C[1]
Flash Point >110 °C (>230 °F)[3][4]
Water Solubility Freely soluble[1][3]
Solubility in other solvents Soluble in ethanol and diethyl ether[1]

Chemical Properties of this compound

This compound is a monocarboxylic acid and an ether.[6] Its chemical behavior is characterized by the reactivity of both the carboxylic acid and the ether functional groups.

Acidity

With a pKa of 3.57, this compound is a stronger acid than acetic acid (pKa 4.76) and glycolic acid (pKa 3.83).[1] This increased acidity is attributed to the electron-withdrawing inductive effect of the methoxy group.

Reactivity and Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[2] It can react violently with these substances. The material is also corrosive.[2]

Decomposition

When heated to decomposition, this compound emits irritating and toxic fumes and gases, including carbon monoxide and carbon dioxide.[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of 2-methoxyethanol. Two primary methods are outlined below.

Method 1: Catalytic Oxidation with Oxygen

This method utilizes a Platinum on carbon (Pt/C) catalyst and oxygen as the oxidant in an aqueous solution.

  • Materials: 2-methoxyethanol, deionized water, 5 wt% Pt/C catalyst, oxygen gas.

  • Procedure:

    • In a high-pressure autoclave, combine 2-methoxyethanol (e.g., 30 mL, 28.8 g), deionized water (e.g., 45 mL), and the Pt/C catalyst (e.g., 0.32 g).

    • Pressurize the reactor with oxygen to a desired pressure (e.g., 0.8 MPa).

    • Heat the reaction mixture to a specified temperature (e.g., 80°C) and maintain for a set duration (e.g., 6 hours).

    • After the reaction, cool the reactor to room temperature.

    • Recover the catalyst by filtration and washing.

    • The filtrate is then subjected to reduced pressure distillation to isolate the this compound. The fraction collected at 92-94°C/10 mmHg yields the pure product.[4]

Method 2: Oxidation with Nitric Acid

This method employs nitric acid as the oxidizing agent with a copper chloride catalyst.

  • Materials: 2-methoxyethanol, industrial grade nitric acid, cupric chloride.

  • Procedure:

    • In a four-hole boiling flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add nitric acid (e.g., 150 g) and cupric chloride (e.g., 0.5 g).

    • Slowly add 2-methoxyethanol (e.g., 50 g) to the stirred mixture. The reaction is exothermic, and the temperature will rise.

    • Maintain the reaction temperature at approximately 100°C for about 10 hours.

    • After the reaction is complete, the resulting solution is distilled under reduced pressure. The fraction collected at 88-92 °C/mmHg is this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of this compound in biological and environmental samples.

  • Sample Preparation (for leather and textile samples):

    • Accurately weigh 0.5-1.0 g of the pretreated sample into a glass reaction bottle.

    • Add 5-10 mL of methanol and sonicate for 40-50 minutes.

    • Cool the extract to room temperature and filter through a 0.45 µm PTFE microporous membrane. The filtrate is the test sample.[7]

  • GC-MS Conditions:

    • Chromatographic Column: Rxi-624sil MS (60m x 0.32mm x 1.8 µm).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: High-purity helium at a flow rate of 2 ml/min.

    • Oven Temperature Program: Initial temperature of 60°C for 1 min, then ramp at 30°C/min to 150°C, followed by a ramp of 8°C/min to 180°C and hold for 3 min.[7]

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Interface Temperature: 260 °C.

      • Detection Mode: Full ion scan for qualitative analysis and selected ion monitoring for quantitative analysis.[7]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier such as phosphoric acid or formic acid (for MS compatibility).[6]

  • Column: A reverse-phase column, such as a Newcrom R1 or C18.[6]

  • Detection: UV detection or mass spectrometry (MS).

Visualizations

Synthesis of this compound

Synthesis_of_Methoxyacetic_Acid cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methoxyethanol 2-Methoxyethanol Methoxyacetic_Acid This compound 2-Methoxyethanol->Methoxyacetic_Acid Oxidation O2 Oxygen (O2) O2->Methoxyacetic_Acid Catalyst Pt/C Catalyst Catalyst->Methoxyacetic_Acid Solvent Water Solvent->Methoxyacetic_Acid Heat Heat (e.g., 80°C) Heat->Methoxyacetic_Acid

Caption: Catalytic oxidation of 2-Methoxyethanol to this compound.

Analytical Workflow for this compound using GC-MS

GCMS_Workflow_Methoxyacetic_Acid Sample Sample (e.g., Leather, Textile) Extraction Ultrasonic Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration GC_Injection GC Injection (Splitless) Filtration->GC_Injection GC_Separation GC Separation (Rxi-624sil MS column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: General workflow for the analysis of this compound by GC-MS.

References

The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyacetic acid (2-MAA), a simple ether carboxylic acid, has transitioned from an industrial chemical intermediate to a molecule of significant interest in biomedical research. Its role as the primary bioactive metabolite of 2-methoxyethanol has prompted extensive toxicological studies, which in turn have unveiled its potent effects on cellular processes, including apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the synthesis, discovery, and key biological activities of 2-Methoxyacetic acid, with a focus on its application in cancer research. Detailed experimental protocols for its principal synthetic routes are presented, alongside a summary of relevant quantitative data and a visualization of its apoptotic signaling pathway.

Introduction and Discovery

2-Methoxyacetic acid (CH₃OCH₂COOH) is a bifunctional organic compound, structurally a derivative of acetic acid where a hydrogen of the methyl group is substituted by a methoxy group. While the exact historical details of its initial discovery are not extensively documented, its synthesis and characterization are rooted in the classical methods of organic chemistry developed in the 19th and early 20th centuries. Its significance grew with the industrial use of its parent compound, 2-methoxyethanol, a solvent in various commercial products. Subsequent toxicological studies identified 2-methoxyacetic acid as the active metabolite responsible for the reproductive and developmental toxicity of 2-methoxyethanol. More recently, research has focused on its anticancer properties, demonstrating its ability to inhibit the growth of tumor cells.[1]

Synthesis of 2-Methoxyacetic Acid

There are two primary methods for the synthesis of 2-methoxyacetic acid: the reaction of a haloacetic acid salt with a methoxide and the catalytic oxidation of 2-methoxyethanol. The latter is the preferred industrial route.

Synthesis via Nucleophilic Substitution

This classic laboratory-scale synthesis is a variation of the Williamson ether synthesis. It involves the reaction of a salt of a haloacetic acid, typically sodium chloroacetate, with sodium methoxide.

Experimental Protocol:

  • Preparation of Sodium Methoxyacetate: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium methoxide in an excess of methanol.

  • Slowly add sodium chloroacetate to the solution.

  • Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.

  • Isolation of 2-Methoxyacetic Acid: After cooling, the excess methanol is removed by distillation.

  • The resulting sodium methoxyacetate is then neutralized with a strong acid, such as hydrochloric acid, to liberate the free 2-methoxyacetic acid.

  • The crude 2-methoxyacetic acid is then purified by vacuum distillation.

Synthesis via Catalytic Oxidation of 2-Methoxyethanol

This method is the primary industrial route for producing 2-methoxyacetic acid due to its efficiency and the availability of the starting material. It involves the oxidation of 2-methoxyethanol in the presence of a catalyst.

Experimental Protocol:

  • Reaction Setup: A stirred tank reactor is charged with 2-methoxyethanol and water. A heterogeneous catalyst, typically platinum on a carbon support (Pt/C), is added to the mixture.

  • Oxidation: The reactor is pressurized with oxygen or air, and the temperature is raised to the desired level (typically between 40°C and 80°C). The reaction is exothermic and requires careful temperature control.

  • Monitoring and Work-up: The reaction is monitored for the consumption of 2-methoxyethanol. Upon completion, the catalyst is removed by filtration.

  • Purification: The aqueous solution of 2-methoxyacetic acid is then subjected to distillation to remove water and any unreacted 2-methoxyethanol, yielding the purified product.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃H₆O₃--INVALID-LINK--
Molar Mass90.08 g/mol --INVALID-LINK--
AppearanceColorless liquid--INVALID-LINK--
Density1.177 g/cm³--INVALID-LINK--
Melting Point7 °C--INVALID-LINK--
Boiling Point203-204 °C--INVALID-LINK--
pKa3.57Wikipedia
Reaction Parameters and Yields
Synthesis MethodKey ReactantsCatalystTemperature (°C)PressureYield (%)Purity (%)
Nucleophilic SubstitutionSodium chloroacetate, Sodium methoxideNoneRefluxAtmospheric90-91>99
Catalytic Oxidation2-Methoxyethanol, OxygenPt/C20-1000.01-2 MPa91-96>99
Spectroscopic Data
  • ¹H NMR (Predicted, 800 MHz, D₂O): δ 4.10 (s, 2H, -OCH₂-), 3.45 (s, 3H, -OCH₃).

  • Mass Spectrum (Electron Ionization): Major peaks at m/z 45, 59, 90.

  • Infrared Spectrum (Gas Phase): Characteristic peaks around 2950 cm⁻¹ (C-H stretch), 1730 cm⁻¹ (C=O stretch), and 1120 cm⁻¹ (C-O stretch).

Biological Activity and Signaling Pathway

2-Methoxyacetic acid has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, by inducing apoptosis and cell cycle arrest.

Apoptosis Induction

2-MAA induces apoptosis through the intrinsic pathway. A key mechanism is the downregulation of the anti-apoptotic protein Baculoviral IAP Repeat Containing 2 (BIRC2), also known as cIAP1. The reduction in BIRC2 leads to the activation of effector caspases, primarily Caspase-3 and Caspase-7, which then execute the apoptotic program, leading to cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-MAA can cause cell cycle arrest at the G1 phase. This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21. The p21 protein inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle from the G1 to the S phase.

Signaling Pathway Diagram

MAA_Signaling_Pathway cluster_0 2-Methoxyacetic Acid (2-MAA) cluster_1 Cellular Effects cluster_2 Downstream Consequences MAA 2-MAA BIRC2 BIRC2 (cIAP1) Inhibition MAA->BIRC2 downregulates p21 p21 Upregulation MAA->p21 upregulates Caspase Caspase-3/7 Activation BIRC2->Caspase leads to G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest leads to Apoptosis Apoptosis Caspase->Apoptosis triggers Synthesis_Workflow cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Catalytic Oxidation Reactants1 Sodium Chloroacetate + Sodium Methoxide Reaction1 Reflux in Methanol Reactants1->Reaction1 Neutralization Neutralization (HCl) Reaction1->Neutralization Purification1 Vacuum Distillation Neutralization->Purification1 Product1 2-Methoxyacetic Acid Purification1->Product1 Reactants2 2-Methoxyethanol + O₂ Reaction2 Catalytic Oxidation (Pt/C) Reactants2->Reaction2 Filtration Catalyst Filtration Reaction2->Filtration Purification2 Distillation Filtration->Purification2 Product2 2-Methoxyacetic Acid Purification2->Product2

References

The Pivotal Role of Methoxyacetic Acid in Ethylene Glycol Monomethyl Ether Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol monomethyl ether (EGME), a widely utilized industrial solvent, undergoes metabolic activation to its primary and most toxic metabolite, methoxyacetic acid (MAA). It is now firmly established that MAA is the proximate toxicant responsible for the hallmark reproductive and developmental toxicities associated with EGME exposure. This technical guide provides an in-depth analysis of the role of MAA, detailing its metabolic formation, mechanisms of toxicity, and the experimental methodologies used to elucidate its effects. Quantitative toxicological data are summarized for comparative analysis, and key pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Ethylene glycol monomethyl ether (EGME), also known as 2-methoxyethanol, has been extensively used in various industrial applications, including paints, inks, and fuels.[1] However, a significant body of research has linked EGME exposure to severe reproductive and developmental toxicities in both humans and experimental animals.[2][3] These adverse effects include testicular atrophy, depletion of spermatocytes, and teratogenicity, leading to fetal malformations.[4][5] The critical discovery in understanding EGME's toxicity was the identification of its metabolite, this compound (MAA), as the primary mediator of these effects.[6] This guide focuses on the central role of MAA, providing a detailed technical overview of its formation, toxicological profile, and the molecular mechanisms that underpin its detrimental effects.

Metabolism of Ethylene Glycol Monomethyl Ether to this compound

The biotransformation of EGME to MAA is a crucial step in its toxicological activation.[1] This metabolic process occurs primarily in the liver and involves a two-step oxidation pathway.

First, EGME is oxidized to an intermediate, methoxyacetaldehyde (MALD), by the enzyme alcohol dehydrogenase (ADH).[7] Subsequently, MALD is rapidly oxidized to MAA by aldehyde dehydrogenase (ALDH), with ALDH2 being identified as a key enzyme in this conversion.[7] The efficiency of this metabolic conversion is a key determinant of the toxic potential of EGME. It is MAA, the stable and ultimate metabolite, that accumulates and exerts systemic toxicity.[8]

cluster_metabolism Metabolic Pathway EGME Ethylene Glycol Monomethyl Ether (EGME) MALD Methoxyacetaldehyde (MALD) EGME->MALD Alcohol Dehydrogenase (ADH) MAA This compound (MAA) (Proximate Toxicant) MALD->MAA Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic activation of EGME to MAA.

Toxicological Profile of this compound

MAA is a potent reproductive and developmental toxicant.[4][5] Its toxicity is characterized by a range of adverse effects, with quantitative data from various studies summarized below for clarity and comparison.

Reproductive Toxicity

MAA primarily targets the testes, leading to significant damage to the germinal epithelium and a reduction in sperm production.[9]

Parameter Species Dose Effect Reference
Testicular ToxicityRat (Fischer 344)300 mg/kg (oral gavage, 8 doses over 10 days)Severe degeneration of testicular germinal epithelium.[9][9]
100 mg/kg (oral gavage, 8 doses over 10 days)Slight degenerative changes in testicular germinal epithelium in some rats.[9][9]
30 mg/kg (oral gavage, 8 doses over 10 days)No apparent effects.[9][9]
Sperm FertilitySyrian Golden Hamster8, 32, or 64 mg/kg/day (gavage for 5 weeks)Significant decline in sperm fertility at all doses.
Spermatocyte ApoptosisHuman and Rat Testicular Tissue (in vitro)≥ 1 mMInduction of germ cell apoptosis.[10][10]
Developmental Toxicity (Teratogenicity)

MAA is a known teratogen, causing a variety of malformations in developing embryos.[1][5] The type and severity of these effects are dependent on the dose and the gestational day of exposure.

Parameter Species Dose Gestational Day of Administration Effect Reference
Embryolethality and TeratogenicityRat (Wistar)225 mg/kg (i.p.)8, 10, 12, or 14Increased fetal mortality and malformations (skeletal anomalies, hydrocephalus, dilated kidney pelvis).[5][5]
Digit MalformationsMouse (CD-1)3.4 or 4.6 mmol/kg (oral gavage)11High incidence (52-100%) of digit malformations.
General Developmental ToxicityRabbit (New Zealand White)7.5 and 15 mg/kg/day (oral gavage)7-19Malformations of limbs, digits, ribs, and decreased fetal body weights.
2.5 mg/kg/day (oral gavage)7-19No Observed Adverse Effect Level (NOAEL) for maternal and developmental toxicity.
Other Toxicities

Beyond its effects on reproduction and development, MAA can also impact other organ systems.

Parameter Species Dose/Concentration Effect Reference
Mitochondrial Respiration (in vitro)Rat Liver Mitochondria>5 mMInhibition of state 3 succinate oxidation rate and respiratory control ratio.[9][9]
Rat Testicular Mitochondria>3 mMInhibition of ascorbate/TMPD oxidation rate.[9][9]
Systemic ToxicityRat (Fischer 344)300 mg/kg (oral gavage, 8 doses over 10 days)Reduced thymus size, depletion of thymic cortical lymphoid elements, and reduced bone marrow cellularity.[9][9]
Acute Oral Toxicity (LD50)Rat (Sprague Dawley)1000-1500 mg/kg bwModerate acute toxicity.

Mechanisms of this compound Toxicity

The molecular mechanisms underlying MAA's toxicity are multifaceted, with several key pathways having been identified.

Inhibition of Histone Deacetylases (HDACs)

A primary mechanism of MAA-induced toxicity is the inhibition of histone deacetylases (HDACs).[1][4][11] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MAA causes hyperacetylation of histones, which alters gene expression patterns that are critical for normal cellular function, differentiation, and development.[1][12] This disruption of acetylation programming is thought to be a key driver of MAA's teratogenic effects.[1] MAA has been shown to inhibit HDAC1, HDAC2, and HDAC3.[13]

MAA This compound (MAA) HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Leads to Toxicity Teratogenicity & Spermatocyte Apoptosis GeneExpression->Toxicity Results in

Caption: MAA-induced HDAC inhibition pathway.
Induction of Apoptosis and Cell Cycle Arrest

MAA has been shown to induce apoptosis, or programmed cell death, particularly in rapidly dividing cells such as spermatocytes and embryonic tissues.[10][14] This is linked to its ability to cause the hyperacetylation of the tumor suppressor protein p53, leading to the upregulation of the cell cycle inhibitor p21 and the activation of apoptotic pathways, including the cleavage of caspase-3.[1][15]

Disruption of One-Carbon Metabolism

Another proposed mechanism involves the interference of MAA with one-carbon metabolism, which is essential for the synthesis of nucleic acids and other vital cellular components.[4] This disruption can particularly affect rapidly proliferating cells during embryonic development and spermatogenesis.

Alteration of Endogenous Signaling Pathways

MAA can also disrupt critical signaling pathways. For instance, it has been shown to attenuate estrogen receptor-α-mediated signaling, which could contribute to its reproductive toxicity.[2][12] Additionally, MAA may impair axial elongation morphogenesis in a retinoic acid signaling-dependent manner.[16]

Experimental Protocols for Studying this compound

A variety of in vivo and in vitro experimental models have been employed to investigate the toxicity of MAA. Below are generalized protocols for some of the key experimental approaches cited in the literature.

In Vivo Reproductive and Developmental Toxicity Studies
  • Objective: To assess the effects of MAA on fertility, testicular integrity, and embryonic development in whole animal models.

  • Methodology:

    • Animal Model: Commonly used models include Sprague Dawley or Wistar rats, and CD-1 mice.[5]

    • Dosing: MAA is typically administered via oral gavage or intraperitoneal (i.p.) injection at various doses and time points during gestation or over a specified period for reproductive toxicity assessment.[5][9]

    • Reproductive Toxicity Assessment: For male reproductive toxicity, endpoints include testicular weight, histopathological examination of the testes for germ cell depletion, and analysis of sperm count, motility, and morphology.[9]

    • Developmental Toxicity Assessment: Pregnant animals are dosed during specific periods of organogenesis. Fetuses are then examined for external, visceral, and skeletal malformations.[5]

Start Select Animal Model (e.g., Rat, Mouse) Dosing Administer MAA (Oral Gavage or i.p.) Start->Dosing ReproTox Reproductive Toxicity Assessment Dosing->ReproTox DevTox Developmental Toxicity Assessment Dosing->DevTox ReproEndpoints Endpoints: - Testicular Histology - Sperm Analysis ReproTox->ReproEndpoints DevEndpoints Endpoints: - Fetal Malformations - Embryolethality DevTox->DevEndpoints

Caption: In vivo toxicity testing workflow.
In Vitro Limb Bud Culture

  • Objective: To study the direct effects of MAA on limb development and chondrogenesis.

  • Methodology:

    • Tissue Collection: Forelimbs are dissected from mouse embryos at a specific gestational day (e.g., day 12).[15][17]

    • Culture: The limb buds are cultured in a suitable medium.[15][17]

    • Exposure: MAA is added to the culture medium at various concentrations.[15][17]

    • Analysis: After a defined culture period, the limbs are assessed for morphological changes and cartilage formation (e.g., using toluidine blue staining).[17] Biochemical analyses can also be performed to measure markers of apoptosis (e.g., cleaved caspase-3) and histone acetylation.[1][15]

In Vitro Testicular Culture
  • Objective: To investigate the direct effects of MAA on testicular cells and spermatogenesis.

  • Methodology:

    • Tissue Preparation: Seminiferous tubules are isolated from rat testes or human testicular tissue is obtained.[10][18]

    • Culture and Exposure: The tissues are cultured in a suitable medium and exposed to different concentrations of MAA for a specified duration.[10][18]

    • Analysis: The cultures are examined for morphological changes in germ cells (e.g., apoptosis, necrosis). DNA fragmentation assays (e.g., agarose gel electrophoresis) can be used to confirm apoptosis.[10][18]

Analytical Methods for MAA Detection
  • Objective: To quantify the levels of MAA in biological samples (e.g., urine, plasma) for toxicokinetic studies.

  • Methodology:

    • Sample Preparation: Urine or plasma samples are collected. An internal standard may be added.[19][20]

    • Derivatization: MAA is often derivatized to increase its volatility for gas chromatography (GC) analysis. A common derivatizing agent is pentafluorobenzyl bromide.[19]

    • Extraction: The derivatized MAA is extracted using a suitable solvent.[19]

    • Analysis: The extract is analyzed by GC coupled with a detector such as an electron capture detector (ECD) or a mass spectrometer (MS).[19][21] High-performance liquid chromatography (HPLC) can also be used.[22]

Conclusion

This compound is unequivocally the principal toxic metabolite of ethylene glycol monomethyl ether, mediating its profound reproductive and developmental toxicities. The metabolic conversion of EGME to MAA is a critical activation step, leading to a cascade of adverse cellular events. The primary mechanisms of MAA toxicity involve the inhibition of histone deacetylases, resulting in epigenetic dysregulation, and the induction of apoptosis in susceptible cell populations. A thorough understanding of the role of MAA, supported by robust experimental data, is essential for accurate risk assessment, the development of safer alternatives, and for providing a mechanistic basis for potential therapeutic interventions in cases of exposure. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in toxicology, drug development, and chemical safety.

References

Methoxyacetic Acid: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetic acid (MAA) is a significant metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME). Its presence is of considerable toxicological concern due to its established reproductive and developmental toxicity. This technical guide provides a comprehensive overview of the toxicological profile of MAA, detailing its metabolic fate, mechanisms of toxicity, and effects on various organ systems. Quantitative toxicological data are summarized, and key experimental methodologies are described. Furthermore, this document includes visualizations of the metabolic and signaling pathways affected by MAA to facilitate a deeper understanding of its toxicological impact.

Chemical and Physical Properties

This compound (CAS No. 625-45-6) is a colorless, viscous liquid with a pungent odor.[1] It is soluble in water, ethanol, and diethyl ether.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC3H6O3[2]
Molecular Weight90.08 g/mol [2][3]
Boiling Point202-204 °C[1]
Melting Point7-9 °C[1]
Density1.1768 g/cm³[1]
pKa3.57[1]

Toxicokinetics: Metabolism and Elimination

This compound is the primary active metabolite of ethylene glycol monomethyl ether (EGME).[4][5] In both humans and animals, EGME is rapidly oxidized to methoxyacetaldehyde by alcohol dehydrogenase (ADH), which is then further oxidized to MAA.[1][4]

MAA can be activated to methoxyacetyl-coenzyme A, which can then enter the Krebs cycle or be incorporated into fatty acid biosynthesis.[4] The biological half-life of MAA varies between species, being approximately 9-13 hours in rats and significantly longer in humans, with an average of 77.1 hours after inhalation exposure to EGME.[4] This slow accumulation in primates and humans is a key factor in its toxicity.[4] The primary route of excretion for MAA and its conjugates is renal.[4]

Metabolic Pathway of this compound EGME Ethylene Glycol Monomethyl Ether (EGME) MAA This compound (MAA) EGME->MAA Alcohol Dehydrogenase (ADH) Krebs Krebs Cycle / Fatty Acid Biosynthesis MAA->Krebs Activation to Methoxyacetyl-CoA

Caption: Metabolic conversion of EGME to MAA and its subsequent entry into cellular metabolic pathways.

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute toxicity following oral exposure.[4] Signs of toxicity in animal studies include breathing difficulty, muscle weakness, spastic gait, and cyanosis.[4]

Table 2: Acute Toxicity of this compound

SpeciesRouteValueReference
Rat (Sprague Dawley)OralLD50: 1000-1500 mg/kg bw[4]
RatInhalation (4h)LC50: >7.86 mg/L[4]
Skin and Eye Irritation

MAA is corrosive to the skin and eyes.[3][4] In dermal irritation studies using rabbits, MAA caused severe skin redness, edema, and necrosis.[4]

Reproductive and Developmental Toxicity

The most significant toxicological concern with MAA is its potent reproductive and developmental toxicity.[3][4][5][6] It is classified as a Category 2 substance toxic to reproduction and may impair fertility and cause harm to the unborn child.[3][4]

Key effects include:

  • Testicular Toxicity: MAA is a testicular toxicant, causing degeneration of the germinal epithelium, reduced testicular weight, and decreased sperm counts.[4][7][8] These effects are observed in multiple species, including rats.

  • Developmental Toxicity: In utero exposure to MAA can lead to fetal mortality, digit malformations, and skeletal anomalies.[4][9]

Table 3: Reproductive and Developmental Toxicity Data for this compound

SpeciesStudy TypeEndpointNOAELLOAELReference
RatDevelopmentalMaternal and Developmental Toxicity2.5 mg/kg bw/day15 mg/kg bw/day[4]
RabbitDevelopmentalDevelopmental Toxicity2.5 mg/kg/day-[10]
Repeated Dose Toxicity

Repeated oral exposure to MAA primarily targets the testes.[4] In a 2-week study in rats, doses of 300 mg/kg bw/day resulted in significant reductions in body weight, spleen and testicular weights, and leukocyte count.[4] A No Observed Adverse Effect Level (NOAEL) of 30 mg/kg bw/day was established in this study.[4]

Genotoxicity and Carcinogenicity

Available data from in vitro and in vivo studies suggest that MAA is not genotoxic.[4] There are no structural alerts for carcinogenicity, and its metabolic precursor, EGME, is not considered a human carcinogen.[4]

Hematological Effects

Studies in rats have shown that high doses of MAA can lead to reductions in bone marrow cellularity, resulting in lower red blood cell counts, hemoglobin concentration, and white blood cell counts.[7][8]

Mechanism of Toxicity

The toxicity of this compound is multifaceted and involves interference with several key cellular processes.

Interference with Metabolic Pathways

MAA is hypothesized to cause cellular disruption by interfering with essential metabolic pathways.[4] It can inhibit the production of lactate by Sertoli cells in the testes, a crucial energy substrate for developing germ cells.[11] This disruption of metabolic support is a likely contributor to its testicular toxicity.[11]

Mitochondrial Dysfunction

MAA has been shown to inhibit mitochondrial function in vitro.[12] It inhibits state 3 respiration and the respiratory control ratio in both hepatic and testicular mitochondria.[7][12] This impairment of cellular energy production can lead to widespread cellular damage, particularly in tissues with high energy demands like the testes.

Histone Deacetylase (HDAC) Inhibition

MAA is a known inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[13][14] HDAC inhibition leads to hyperacetylation of histones, which can alter gene expression.[13] This epigenetic modification is associated with the induction of apoptosis (programmed cell death) in spermatocytes.[13]

HDAC_Inhibition_Pathway MAA This compound (MAA) HDAC Histone Deacetylases (HDAC1, 2, 3) MAA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Acetylation > Deacetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Apoptosis Spermatocyte Apoptosis GeneExpression->Apoptosis

Caption: MAA inhibits HDACs, leading to histone hyperacetylation and subsequent apoptosis.

Modulation of Signaling Pathways

MAA can modulate various signaling pathways, contributing to its endocrine-disrupting effects. It has been shown to increase the transcriptional activity of the androgen receptor (AR) through a tyrosine kinase signaling pathway that involves PI3-kinase.[15] Furthermore, MAA can enhance the transcriptional activities of estrogen receptors (ERα and ERβ) by activating the MAPK pathway.[13]

MAA_Signaling_Pathway_Modulation cluster_0 Androgen Receptor Pathway cluster_1 Estrogen Receptor Pathway AR Androgen Receptor (AR) AR_Activity Increased AR Transcriptional Activity AR->AR_Activity TK Tyrosine Kinase PI3K PI3-Kinase TK->PI3K PI3K->AR MAA_AR This compound (MAA) MAA_AR->TK ER Estrogen Receptors (ERα, ERβ) ER_Activity Enhanced ER Transcriptional Activity ER->ER_Activity MAPK MAPK Pathway MAPK->ER MAA_ER This compound (MAA) MAA_ER->MAPK

Caption: MAA modulates androgen and estrogen receptor signaling pathways.

Experimental Protocols

Animal Studies for Reproductive and Developmental Toxicity

A common experimental design to assess the reproductive and developmental toxicity of a substance like MAA involves oral gavage administration to pregnant animals during specific gestation days.

Developmental_Toxicity_Study_Workflow AnimalSelection Select Pregnant Animals (e.g., Rats, Rabbits) Dosing Administer MAA via Oral Gavage (During Organogenesis) AnimalSelection->Dosing Monitoring Monitor Maternal Health (Weight, Clinical Signs) Dosing->Monitoring Necropsy Terminal Necropsy (Prior to Parturition) Monitoring->Necropsy FetalExam Examine Fetuses for: - External Malformations - Skeletal Abnormalities - Visceral Variations Necropsy->FetalExam DataAnalysis Statistical Analysis (Determine NOAEL, LOAEL) FetalExam->DataAnalysis

Caption: Generalized workflow for a developmental toxicity study of this compound.

Methodology Example (based on cited studies):

  • Test System: Time-mated female Sprague-Dawley rats.

  • Dose Administration: this compound administered by oral gavage once daily from gestation day 6 to 15.

  • Dose Groups: At least three dose levels and a concurrent vehicle control group.

  • Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight is recorded throughout the study.

  • Terminal Procedures: On gestation day 20, dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.

  • Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal malformations.

In Vitro Mitochondrial Function Assay

The effect of MAA on mitochondrial respiration can be assessed using isolated mitochondria.

Methodology Example:

  • Mitochondria Isolation: Mitochondria are isolated from the liver or testes of rats by differential centrifugation.

  • Respiration Measurement: Oxygen consumption is measured polarographically using a Clark-type oxygen electrode.

  • Substrates and Inhibitors: The assay is performed in the presence of specific mitochondrial substrates (e.g., succinate, citrate/malate) to assess different parts of the electron transport chain.

  • MAA Treatment: Various concentrations of MAA are added to the mitochondrial suspension to determine its effect on state 3 (ADP-stimulated) and state 4 (resting) respiration. The respiratory control ratio (RCR), an indicator of mitochondrial coupling, is calculated.

Conclusion

This compound is a potent reproductive and developmental toxicant, with the testes being a primary target organ. Its toxicity stems from a combination of mechanisms, including interference with cellular metabolism, mitochondrial dysfunction, and epigenetic modifications through HDAC inhibition. The long biological half-life of MAA in humans increases the risk of toxicity from exposure to its parent compound, EGME. A thorough understanding of the toxicological profile of MAA is crucial for risk assessment and the development of safety guidelines for related industrial chemicals. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development.

References

Methoxyacetic Acid: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Inhibition of HDACs can restore or enhance gene expression, making HDAC inhibitors a promising class of therapeutic agents, particularly in oncology. Methoxyacetic acid (MAA) has emerged as a molecule of interest due to its demonstrated ability to inhibit HDACs, leading to downstream cellular effects such as cell cycle arrest and apoptosis.[1] This guide serves as a technical resource for researchers exploring the potential of MAA as an HDAC inhibitor.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, MAA leads to an increase in the acetylation of histones H3 and H4. This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of various genes involved in cell cycle regulation and apoptosis.

Quantitative Data

While specific IC50 values for this compound against purified HDAC1, HDAC2, and HDAC3 are not prominently available in the reviewed literature, cell-based assays have provided insights into its effective concentrations.

ParameterCell LineConcentrationEffectReference
Cell Growth Inhibition (IC50)Human leukemia cell line HL605.6 mMInhibition of cell proliferation[1]
Altered Gene ExpressionMouse P19C5 gastruloids4 mMSignificant alteration in the expression of developmental regulator genes[2]
Reduced HDAC ActivityPurified histone deacetylase protein4 mMSignificant reduction in activity[2]
Impaired Axial ElongationMouse gastruloids5 mMReduction in axial elongation, comparable to teratogenic plasma levels in vivo[2]
Apoptosis and Cell Cycle ArrestProstate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145)5 mM - 20 mMDose-dependent inhibition of cell growth[1]

Signaling Pathways

The HDAC inhibitory activity of this compound has been shown to impact at least two significant signaling pathways: the Retinoic Acid (RA) signaling pathway and the PI3K/Akt signaling pathway.

Retinoic Acid Signaling Pathway

MAA has been observed to upregulate RA signaling target genes.[2] This is significant as the RA pathway is crucial for cell differentiation and embryonic development. The teratogenic effects of MAA are thought to be mediated, at least in part, through its inhibition of HDACs, which in turn perturbs the delicate balance of RA signaling.[2]

Retinoic_Acid_Pathway MAA This compound HDAC HDAC1/2/3 MAA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcHistones Acetylated Histones (Open Chromatin) Histones->AcHistones Acetylation TargetGenes Target Gene Transcription (e.g., Hox genes) AcHistones->TargetGenes Promotes RA Retinoic Acid RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Binds RARE->TargetGenes Activates CellDiff Cellular Differentiation & Development TargetGenes->CellDiff

MAA's impact on the Retinoic Acid signaling pathway.
PI3K/Akt Signaling Pathway and Cell Cycle Regulation

MAA treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21. This upregulation is a key factor in the observed G1 phase cell cycle arrest in cancer cells.[1] The induction of p21 is achieved through the inhibition of HDACs, which increases the acetylation of histones at the p21 promoter, leading to its transcriptional activation. This process appears to be independent of p53.[1]

Cell_Cycle_Pathway MAA This compound HDAC HDAC1/2/3 MAA->HDAC Inhibits p21_promoter p21 Gene Promoter HDAC->p21_promoter Deacetylates Histones at Promoter (Represses Transcription) p21 p21 Protein p21_promoter->p21 Increased Acetylation Leads to Transcription CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibits CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Rb Rb CDK4_6_CyclinD->Rb Phosphorylates G1_S_Transition G1/S Phase Transition CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes

MAA-induced cell cycle arrest via p21 upregulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as an HDAC inhibitor.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a general method to assess the direct inhibitory effect of MAA on HDAC activity.

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

  • This compound (MAA) stock solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of MAA in HDAC assay buffer.

  • In a 96-well plate, add the diluted MAA solutions. Include wells for a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).

  • Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percentage of inhibition for each MAA concentration relative to the negative control and determine the IC50 value.

HDAC_Assay_Workflow A Prepare serial dilutions of this compound B Add MAA and HDAC enzyme to 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Add fluorogenic HDAC substrate to initiate reaction C->D E Incubate at 37°C D->E F Add developer solution to stop reaction and generate signal E->F G Measure fluorescence F->G H Calculate % inhibition and IC50 G->H

Workflow for an in vitro HDAC activity assay.
Western Blot for Histone Acetylation

This protocol allows for the assessment of changes in global histone acetylation in cells treated with MAA.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of MAA for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells and lyse them to extract total protein.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against acetylated histone H3 or H4 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an appropriate imaging system.

  • To normalize the results, strip the membrane and re-probe with an antibody against total histone H3.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Conclusion

This compound demonstrates clear activity as a histone deacetylase inhibitor, impacting cellular processes such as cell cycle progression and apoptosis, and modulating key signaling pathways like the Retinoic Acid and PI3K/Akt pathways. While the current body of literature provides a strong foundation for its mechanism of action, a significant opportunity exists for further research to quantify its specific inhibitory activity against individual HDAC isoforms. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and support the ongoing exploration of this compound's potential as a therapeutic agent.

References

Methoxyacetic Acid: A Technical Guide to Natural Sources and Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methoxyacetic acid (MAA), covering its natural origins, metabolic pathways, industrial synthesis, and diverse applications. The information is tailored for professionals in research and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical mechanisms of action.

Physicochemical and Toxicological Profile

This compound (MAA), also known as 2-methoxyacetic acid, is a carboxylic acid and an ether.[1][2] It is a colorless, viscous, and corrosive liquid with a pungent odor.[3] Due to its reprotoxic potential, it is classified as a substance of very high concern (SVHC) and its use is strictly controlled, primarily as an intermediate in industrial synthesis.[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [1]
CAS Number 625-45-6[1]
Appearance Clear, colorless, viscous liquid[3]
Melting Point 7–9 °C (45–48 °F; 280–282 K)[1][5]
Boiling Point 202–204 °C (396–399 °F; 475–477 K)[1][5]
Density 1.1768 g/cm³[1][5]
Solubility Soluble in water, ethanol, and diethyl ether[1][2]
pKa 3.57[3]
Vapor Pressure 1.8 mbar (20 °C); 4.8 mbar (50 °C)[3]
Refractive Index (n20/D) 1.417[5]
Toxicological Data

This compound exhibits significant toxicity, particularly reproductive and developmental toxicity, which has led to the cessation of its use in consumer products.[1] Its toxicity is believed to stem from its metabolic effects, including the inhibition of mitochondrial respiration and histone deacetylases.[6][7]

ParameterSpeciesRouteValueReference(s)
LD50 (Acute Oral) Rat (Sprague Dawley)Oral1000–1500 mg/kg bw
In Vitro Mitochondrial Inhibition Rat (Hepatic Mitochondria)->5 mM (inhibits state 3 succinate oxidation)[6]
In Vitro Mitochondrial Inhibition Rat (Testicular Mitochondria)->3 mM (inhibits ascorbate/TMPD oxidation)[6]
Reproductive Toxicity Rat (Male Fischer 344)Oral Gavage300 mg/kg (8 daily doses)[8]
Developmental Toxicity Rat (Wistar)Intraperitoneal225 mg/kg bw (on GDs 8, 10, 12, or 14)

Natural Sources and Metabolism

This compound is not a widespread natural product. Its presence in biological systems is primarily as a metabolite of xenobiotic compounds.[7]

Xenobiotic Metabolism

The primary source of MAA in humans and animals is the metabolism of industrial chemicals, most notably ethylene glycol monomethyl ether (EGME, 2-methoxyethanol) and certain phthalates like di-(2-methoxyethyl) phthalate.[9] EGME is rapidly oxidized by alcohol dehydrogenases to form methoxyacetaldehyde, which is then further oxidized to this compound.[3] This metabolic activation is responsible for the testicular and developmental toxicity observed after exposure to EGME.[8]

EGME Ethylene Glycol Monomethyl Ether (2-Methoxyethanol) MAA_aldehyde Methoxyacetaldehyde EGME->MAA_aldehyde Oxidation MAA This compound (Proximate Teratogen) MAA_aldehyde->MAA Oxidation ADH Alcohol Dehydrogenase ADH->EGME ALDH Aldehyde Dehydrogenase ALDH->MAA_aldehyde

Metabolic activation of 2-Methoxyethanol to this compound.
Endogenous Occurrence

This compound has been identified as an endogenous metabolite in some biological systems, although typically at very low concentrations.[4] It has been detected, though not quantified, in foods such as chicken and pork, which may suggest metabolic pathways independent of direct xenobiotic exposure, or the bioaccumulation from environmental sources.

Industrial Synthesis and Applications

This compound is an important intermediate in the chemical industry.[10] Its synthesis is primarily achieved through two main routes.

Industrial Synthesis Routes

1. Oxidation of 2-Methoxyethanol: This is the primary industrial route, involving the catalytic oxidation of 2-methoxyethanol with air or oxygen in the presence of a platinum-based catalyst.[3][11]

2. From Monochloroacetic Acid: This method involves the reaction of monochloroacetic acid with sodium methoxide in a methanolic solvent.[10][12] The resulting sodium methoxyacetate is then acidified to yield this compound.

cluster_oxidation Oxidation Route cluster_substitution Substitution Route Methoxyethanol 2-Methoxyethanol MAA1 This compound Methoxyethanol->MAA1 Oxidation Oxygen O₂ / Air Oxygen->Methoxyethanol Catalyst Pt Catalyst Catalyst->Methoxyethanol MCA Monochloroacetic Acid Intermediate Sodium Methoxyacetate MCA->Intermediate + Sodium Methoxide SodiumMethoxide Sodium Methoxide MAA2 This compound Intermediate->MAA2 + HCl HCl HCl (acidification) MAA This compound HDACs HDACs (1, 2, 3) MAA->HDACs Inhibition BIRC2 BIRC2 (cIAP1) Downregulation MAA->BIRC2 Histones Histone Proteins HDACs->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Acetylation p21_gene p21 Gene Transcription AcetylatedHistones->p21_gene Upregulation p21_protein p21 Protein p21_gene->p21_protein CDK Cyclin/CDK Complexes p21_protein->CDK Inhibition G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Caspases Caspase 3/7 Activation BIRC2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis start Sample (Textile/Leather) weigh Weigh 0.5-1.0 g Sample start->weigh extract Add Methanol & Ultrasonic Extraction (40-50 min) weigh->extract cool_filter Cool & Filter (0.45 µm PTFE) extract->cool_filter inject Inject into GC-MS cool_filter->inject analyze GC Separation & MS Detection (SIM) inject->analyze quantify Quantify using Calibration Curve analyze->quantify end Result (mg/kg) quantify->end

References

Methoxyacetic Acid: A Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal information for methoxyacetic acid (MAA), a corrosive and reprotoxic chemical compound. The following sections detail the substance's properties, associated hazards, recommended procedures for safe use, and protocols for waste management, tailored for a laboratory and drug development environment.

Chemical and Physical Properties

This compound is a colorless, viscous liquid with a pungent odor.[1] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

PropertyValueSource
Molecular Formula C₃H₆O₃[2]
Molecular Weight 90.08 g/mol [1][2]
CAS Number 625-45-6[2]
Appearance Clear, colorless to slightly yellow, viscous liquid[1][2]
Odor Pungent[1]
Boiling Point 202-204 °C (396-399 °F) at 760 mmHg[1][2]
Melting Point 7-9 °C (45-48 °F)[1]
Flash Point 121 °C (249.8 °F)[2]
Autoignition Temperature 300 °C (572 °F)[2]
Density 1.1740 - 1.177 g/cm³[2][3]
Vapor Pressure 0.05 mmHg at 25 °C; 1.8 mbar at 20 °C[1][2]
Solubility Soluble in water, ethanol, and diethyl ether[1][2]
pKa 3.57[1]

Toxicological Data

This compound is classified as harmful if swallowed and is known to be a reproductive toxin.[4][5] It is a metabolite of ethylene glycol monomethyl ether and can inhibit mitochondrial function.[6]

Toxicity DataValueSpeciesRouteSource
LD₅₀ (Acute Oral) 500 mg/kg (ATE)---Oral[5]
LDLo (Oral) 2 g/kgRatOral[2]
NOAEL (Maternal and Developmental Toxicity) 2.5 mg/kg bw/day------[7]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is corrosive and can cause severe skin burns and eye damage.[2][4] It may also cause respiratory irritation.[8] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2][5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecificationSource
Eye Protection Chemical splash goggles or a full-face respirator.[2][3]
Hand Protection Appropriate protective gloves.[2][9]
Skin and Body Protection Appropriate protective clothing to prevent skin exposure, such as coveralls and disposable sleeves.[2][3][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][3]
Engineering Controls

Facilities where this compound is stored or used should be equipped with an eyewash station and a safety shower.[2][10] Adequate ventilation should be in place to keep airborne concentrations low.[2][10]

Handling Procedures
  • Wash hands thoroughly after handling.[2][9]

  • Use in a well-ventilated area.[2][9]

  • Avoid contact with eyes, skin, and clothing.[9]

  • Keep containers tightly closed when not in use.[2][9]

  • Do not eat, drink, or smoke when using this product.[8]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[2][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[2][9]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]

Fire and Explosion Hazards

This compound is combustible.[3][8] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air upon intense heating.[8]

Extinguishing Media
  • Suitable: Water, foam, carbon dioxide (CO₂), and dry powder.[8][11]

  • Unsuitable: No limitations on extinguishing agents are given for this substance.[8]

Fire-Fighting Procedures
  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

  • Prevent fire extinguishing water from contaminating surface water or the groundwater system.[8]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.[8]

  • Environmental Precautions: Do not let the product enter drains.[8]

  • Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2]

Disposal Guidelines

Waste material must be disposed of in accordance with national and local regulations.[8]

  • Leave chemicals in their original containers. Do not mix with other waste.[8]

  • Handle uncleaned containers as you would the product itself.[8]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consultation with state and local hazardous waste regulations is necessary to ensure complete and accurate classification.[2]

Visualized Workflows and Pathways

This compound Safety and Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Read_SDS Read Safety Data Sheet (SDS) Assess_Risks Assess Risks Read_SDS->Assess_Risks Gather_PPE Gather Appropriate PPE Assess_Risks->Gather_PPE Ensure_Ventilation Ensure Proper Ventilation Gather_PPE->Ensure_Ventilation Weigh_and_Measure Weigh and Measure in Ventilated Area Ensure_Ventilation->Weigh_and_Measure Perform_Experiment Perform Experiment Weigh_and_Measure->Perform_Experiment Store_Properly Store in Tightly Closed Container Perform_Experiment->Store_Properly Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Spill Spill Perform_Experiment->Spill Exposure Exposure Perform_Experiment->Exposure Fire Fire Perform_Experiment->Fire Dispose_Waste Dispose of Waste per Regulations Decontaminate_Area->Dispose_Waste Follow_Spill_Protocol Follow_Spill_Protocol Spill->Follow_Spill_Protocol Evacuate, Ventilate, Contain Administer_First_Aid Administer_First_Aid Exposure->Administer_First_Aid Seek Medical Attention Use_Extinguisher Use_Extinguisher Fire->Use_Extinguisher Evacuate, Alert Others

Caption: Workflow for the safe handling of this compound.

Generalized Toxicity Assessment Workflow

G cluster_planning Experimental Planning cluster_execution In-Life Phase cluster_analysis Analysis and Reporting Define_Endpoints Define Toxicity Endpoints (e.g., LD50, NOAEL) Select_Model Select Animal Model and Route of Administration Define_Endpoints->Select_Model Dose_Selection Select Dose Levels Select_Model->Dose_Selection Dosing Administer this compound Dose_Selection->Dosing Observation Clinical Observation and Data Collection Dosing->Observation Necropsy Necropsy and Tissue Collection Observation->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Data Histopathology->Data_Analysis Report Generate Final Report Data_Analysis->Report

Caption: A generalized workflow for a toxicity assessment study.

This compound Metabolic Pathway and Toxicity

G EGME Ethylene Glycol Monomethyl Ether (EGME) MAA This compound (MAA) EGME->MAA Oxidation ADH Alcohol Dehydrogenase EGME->ADH Mitochondria Mitochondria MAA->Mitochondria Inhibits Function Toxicity Reproductive and Developmental Toxicity Mitochondria->Toxicity ADH->MAA

Caption: Metabolic activation of EGME to MAA and its toxic effect.

References

What is the pKa of Methoxyacetic acid and its acidity compared to acetic acid?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Acidity of Methoxyacetic Acid Compared to Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of this compound in comparison to acetic acid, supported by quantitative data, detailed experimental methodologies, and logical visualizations.

Introduction

Understanding the acidity of organic molecules, quantified by the acid dissociation constant (pKa), is fundamental in chemistry and drug development. The pKa value influences a molecule's charge state at a given pH, which in turn dictates its solubility, lipophilicity, and interaction with biological targets. This guide focuses on this compound and acetic acid, examining the structural factors that determine their relative acid strengths.

Comparative Acidity and pKa Values

This compound is a significantly stronger acid than acetic acid. This difference is quantified by their respective pKa values. The pKa is the negative logarithm of the acid dissociation constant (Ka); a lower pKa value corresponds to a stronger acid.[1]

The accepted pKa for this compound is 3.57 .[2][3] In contrast, the pKa of acetic acid is 4.76 .[1][4][5][6] This indicates that this compound is more than ten times more acidic than acetic acid.

The primary reason for the enhanced acidity of this compound is the presence of the methoxy group (CH₃O-) on the alpha-carbon (the carbon adjacent to the carboxyl group). The oxygen atom in the methoxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect).[7] This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) after the proton is donated.[7] This stabilization of the conjugate base facilitates the dissociation of the proton, resulting in a stronger acid.[7]

Data Summary

The quantitative properties of this compound and acetic acid are summarized below for direct comparison.

PropertyThis compoundAcetic Acid
Chemical Formula C₃H₆O₃[2]C₂H₄O₂[5]
Molar Mass 90.08 g/mol [2][8]60.05 g/mol [4][9]
pKa (at 25 °C) 3.57[2][3]4.76[1][4][5]

Visualizing the Basis of Acidity

The following diagrams illustrate the chemical reasoning for the acidity difference and the general workflow for its experimental determination.

AcidityComparison cluster_methoxy This compound Dissociation cluster_acetic Acetic Acid Dissociation MAA CH₃OCH₂COOH MAA_ion CH₃OCH₂COO⁻ + H⁺ MAA->MAA_ion Dissociates InductiveEffect Strong -I Effect from Methoxy Group MAA->InductiveEffect BaseStability_MAA Conjugate Base Highly Stabilized InductiveEffect->BaseStability_MAA leads to BaseStability_MAA->MAA_ion Result Conclusion: This compound is a Stronger Acid BaseStability_MAA->Result Lower pKa AA CH₃COOH AA_ion CH₃COO⁻ + H⁺ AA->AA_ion Dissociates MethylEffect Weak +I Effect from Methyl Group AA->MethylEffect BaseStability_AA Conjugate Base Less Stabilized MethylEffect->BaseStability_AA leads to BaseStability_AA->AA_ion BaseStability_AA->Result Higher pKa pKa_Workflow start Start prep 1. Prepare Acid Solution (e.g., 0.1 M) start->prep calibrate 2. Calibrate pH Meter (using standard buffers) prep->calibrate titration 3. Titrate with Standard Base (e.g., 0.1 M NaOH) calibrate->titration record 4. Record pH vs. Volume of Titrant Added titration->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot determine_ep 6. Determine Equivalence Point (steepest slope) plot->determine_ep determine_pka 7. Find pH at Half-Equivalence Point determine_ep->determine_pka end_node Result: pH = pKa determine_pka->end_node

References

An In-depth Technical Guide to the Metabolism of Methoxyacetic Acid in Humans and Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is a significant metabolite of several industrial chemicals, most notably the solvent 2-methoxyethanol (2-ME) and the plasticizer bis(2-methoxyethyl) phthalate.[1] Its formation is a critical step in the toxicology of these parent compounds, as MAA is recognized as the primary mediator of their reproductive and developmental toxicities.[2] A thorough understanding of the metabolic pathways, species-specific differences, and analytical methodologies for MAA is paramount for accurate risk assessment and in the development of safer alternative compounds. This technical guide provides a comprehensive overview of the current scientific knowledge on the metabolism of this compound in both human and various animal models.

Metabolic Pathways

The metabolism of this compound is intrinsically linked to the biotransformation of its parent compounds. The primary pathway involves a two-step oxidation process, followed by entry into endogenous metabolic cycles and eventual elimination.

Phase I Metabolism: Formation of this compound

The initial and rate-limiting step in the formation of MAA is the oxidation of 2-methoxyethanol (2-ME). This reaction is catalyzed by alcohol dehydrogenase (ADH), a ubiquitous enzyme found in the liver and other tissues.[1] The product of this reaction is 2-methoxyacetaldehyde, which is rapidly further oxidized to this compound by aldehyde dehydrogenase (ALDH).

Further Metabolism and Bioactivation

Once formed, this compound can be further metabolized by entering into central metabolic pathways. It is activated to its coenzyme A thioester, methoxyacetyl-CoA.[2] This bioactivation step is crucial as it allows the methoxyacetyl moiety to enter intermediary metabolism, such as the Krebs cycle or fatty acid biosynthesis.[2]

Phase II Metabolism: Conjugation and Elimination

This compound and its metabolites are primarily eliminated from the body via renal excretion.[2] A portion of MAA is excreted unchanged in the urine, while the remainder undergoes conjugation reactions to form more water-soluble compounds, facilitating their removal.[2] While the exact conjugates are not fully elucidated in all species, glucuronidation is a potential pathway for carboxylic acids.[3][4]

Species-Specific Differences in Metabolism and Pharmacokinetics

Significant variations in the metabolism and pharmacokinetics of this compound have been observed across different species, which has important implications for the selection of appropriate animal models in toxicological studies.

Table 1: Comparative Pharmacokinetics of this compound in Humans and Animals

SpeciesHalf-life (t½) of MAAKey ObservationsReference(s)
Human ~77.1 hoursSlow accumulation observed with repeated exposure.[5][5]
Non-human primate (Macaca fascicularis) Slow accumulation notedSimilar to humans, suggesting it may be a relevant model.[5][5]
Rat (Sprague-Dawley, Fischer 344) ~9 - 18.6 hoursGender differences observed in some studies, with females showing a longer half-life.[5][6][5][6]
Mouse (CD-1) Not explicitly stated, but MAA concentrations in embryos were higher than in maternal serum.Demonstrates placental transfer and potential for accumulation in fetal tissues.[5][5]

Quantitative Data on Metabolism

While comprehensive kinetic data for all enzymes involved in MAA metabolism is not available, some key quantitative parameters have been reported.

Table 2: Enzyme Kinetic Parameters (Illustrative)

EnzymeSubstrateSpeciesKmVmaxReference(s)
Alcohol DehydrogenaseEthanol (as a model substrate)Human Liver0.048 mM - 64 mM (isoenzyme dependent)9 min-1 - 560 min-1 (isoenzyme dependent)[7]
Acetyl-CoA SynthetaseAcetate (as a model substrate)Bovine Heart MitochondriaNot explicitly statedNot explicitly stated[8]

Experimental Protocols

A variety of analytical methods are employed to study the metabolism of this compound. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive technique for the quantification of MAA in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine

This method is suitable for the quantitative analysis of MAA in urine samples, often used for biomonitoring of exposure to 2-methoxyethanol.

1. Sample Preparation:

  • Acidify a urine sample (e.g., 1 mL) with concentrated HCl to a pH between 1.05 and 1.45.[9]

  • Add an internal standard (e.g., a deuterated analog of MAA or a structurally similar carboxylic acid).

  • Extract the acidified urine with an organic solvent mixture, such as methylene chloride and isopropanol (2:1, v/v).[9]

  • Vortex or shake the mixture for approximately 10 minutes to ensure efficient extraction.[9]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial for analysis.

2. Derivatization (Optional but common):

  • To improve the volatility and chromatographic properties of MAA, derivatization is often performed. A common method is methylation using diazomethane to form the methyl ester of MAA.[10]

  • Alternatively, other derivatizing agents such as those for silylation can be used.[8]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-1, DB-5).

    • Injection Mode: Splitless or split injection.

    • Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 250-280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized MAA and the internal standard. For qualitative analysis, a full scan mode can be used.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for investigating the potential for Phase I (e.g., Cytochrome P450-mediated) and Phase II (e.g., glucuronidation) metabolism of this compound.

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, combine the following on ice:

    • Liver microsomes (from human or animal species of interest) at a final protein concentration of 0.5-1.0 mg/mL.[11]

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11]

    • This compound at the desired concentration(s).

  • For Phase I metabolism, add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[11]

  • For Phase II glucuronidation studies, add UDP-glucuronic acid (UDPGA) and a pore-forming agent like alamethicin to activate the UDP-glucuronosyltransferases (UGTs).[12]

2. Incubation:

  • Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiate the reaction by adding the cofactor (NADPH or UDPGA).

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.[11]

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for analysis.

4. Analysis:

  • Analyze the supernatant for the disappearance of the parent compound (MAA) and the formation of potential metabolites using a suitable analytical technique, such as LC-MS/MS.

Visualizations

Metabolic Pathway of this compound

MAA_Metabolism ME 2-Methoxyethanol MAA_aldehyde Methoxyacetaldehyde ME->MAA_aldehyde Alcohol Dehydrogenase MAA This compound MAA_aldehyde->MAA Aldehyde Dehydrogenase MAA_CoA Methoxyacetyl-CoA MAA->MAA_CoA Acyl-CoA Synthetase Excretion Urinary Excretion (Unchanged & Conjugated) MAA->Excretion Krebs Krebs Cycle / Intermediary Metabolism MAA_CoA->Krebs

Caption: Metabolic activation of 2-Methoxyethanol to this compound and its subsequent fate.

Experimental Workflow for GC-MS Analysis of this compound in Urine

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample acidification Acidification (HCl) urine->acidification extraction Liquid-Liquid Extraction acidification->extraction derivatization Derivatization (optional) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: Workflow for the analysis of this compound in urine by GC-MS.

Conclusion

The metabolism of this compound is a critical area of study in toxicology and drug development. The primary pathway involves the oxidation of its precursor, 2-methoxyethanol, followed by bioactivation to methoxyacetyl-CoA and subsequent entry into intermediary metabolism or excretion. Significant species differences in the pharmacokinetics of MAA highlight the importance of careful animal model selection for human health risk assessment. The analytical methods outlined, particularly GC-MS, provide robust tools for the quantification of MAA in biological samples, enabling further research into its metabolic fate and toxicological effects. Future research should focus on elucidating the specific enzymes and their kinetics in the downstream metabolism of MAA, including the identification of specific conjugation products, to build more comprehensive pharmacokinetic and toxicodynamic models.

References

Methodological & Application

Application Notes and Protocols for Methoxyacetic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is the primary metabolite of the industrial solvent ethylene glycol monomethyl ether and the plasticizer dimethoxyethyl phthalate.[1] In cellular and molecular biology research, MAA is recognized for its role as a testicular toxicant and its ability to induce cell cycle arrest and apoptosis in various cell types, particularly cancer cells.[2][3] These effects are primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor.[3][4] Understanding the precise preparation of MAA solutions is critical for obtaining reproducible and accurate results in cell culture experiments. These application notes provide detailed protocols for the preparation and use of this compound in a research setting.

Physicochemical Properties and Mechanism of Action

This compound is a colorless, viscous, and corrosive liquid that is soluble in water, ethanol, and diethyl ether.[5][6] With a pKa of 3.57, it is a stronger acid than acetic acid.[5] Its primary mechanism of action in a cellular context is the inhibition of histone deacetylases (HDACs).[3] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression. A key target of this epigenetic modification is the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1), which is upregulated following MAA treatment.[4][7] The induction of p21 leads to cell cycle arrest, typically at the G1 phase.[8] Furthermore, MAA can induce apoptosis through the downregulation of anti-apoptotic proteins like BIRC2 (cIAP1), which in turn activates caspases 3 and 7.[8]

Data Presentation: Quantitative Parameters for MAA in Cell Culture

The following table summarizes key quantitative data for the use of this compound in cell culture experiments, derived from various studies.

ParameterValueCell Type(s)Reference(s)
Typical Working Concentration 1 mM - 20 mMProstate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145), Rat Sertoli cells[8][9]
Solubility in Water ≥ 80 mg/mL (888.1 mM)N/A[3]
Solubility in DMSO ≥ 80 mg/mL (888.1 mM)N/A[3]
Stock Solution Storage (in solvent) -80°C for up to 6 months; -20°C for up to 1 monthN/A[10]
Incubation Time for Apoptosis Induction 24 - 72 hoursProstate cancer cell lines[8]
Incubation Time for Cell Cycle Arrest 24 hoursProstate cancer cell lines[8]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution in Water

Materials:

  • This compound (liquid, purity ≥98%)

  • Nuclease-free water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Calibrated pH meter

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Safety Precautions: this compound is corrosive.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All manipulations should be performed in a chemical fume hood.

  • Initial Dilution: In a sterile 15 mL conical tube, add 8.89 mL of nuclease-free water. Carefully add 1.11 mL of this compound (density = 1.174 g/mL) to the water to achieve a total volume of 10 mL. This will result in an approximate 1 M solution. Note: Always add acid to water, not the other way around.

  • pH Adjustment:

    • Using a calibrated pH meter, measure the pH of the MAA solution. The initial pH will be highly acidic.

    • Slowly add sterile 1 M NaOH dropwise to the solution while gently stirring. Continuously monitor the pH.

    • Continue adding NaOH until the pH of the solution reaches a physiological range (typically between 7.2 and 7.4).[11] Be cautious not to overshoot the target pH.

  • Sterile Filtration:

    • Draw the pH-adjusted MAA solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile 50 mL conical tube inside a laminar flow hood to ensure sterility.

  • Aliquoting and Storage:

    • Aliquot the sterile 1 M MAA stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[10] For short-term use, aliquots can be stored at -20°C for up to one month.[10] Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells in appropriate cell culture flasks or plates

  • Complete cell culture medium

  • Sterile 1 M this compound stock solution (prepared as in Protocol 1)

  • Sterile serological pipettes and micropipettes with sterile tips

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 1 M MAA stock solution at room temperature.

    • In a sterile tube, dilute the stock solution with complete cell culture medium to the desired final working concentration (e.g., for a 5 mM final concentration in 10 mL of medium, add 50 µL of the 1 M stock solution to 9.95 mL of medium).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the freshly prepared medium containing the desired concentration of MAA to the cells.

    • As a control, treat a parallel set of cells with medium containing the same volume of the vehicle used to prepare the stock solution (in this case, pH-adjusted sterile water).

  • Incubation: Return the cells to the CO₂ incubator and incubate for the desired period (e.g., 24 to 72 hours for apoptosis or cell cycle analysis).[8]

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V staining, caspase activity assays), or cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry).

Visualizations

Experimental Workflow

G prep Prepare 1 M MAA Stock Solution (in Water, pH adjusted) sterile Sterile Filter (0.22 µm) prep->sterile store Aliquot and Store at -80°C sterile->store treat Prepare Working Solution and Treat Cells store->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for a Defined Period treat->incubate analyze Perform Downstream Analysis (e.g., Apoptosis, Cell Cycle) incubate->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

Signaling Pathway of this compound

G maa This compound (MAA) hdac Histone Deacetylases (HDACs) maa->hdac birc2 BIRC2 (cIAP1) ↓ maa->birc2 histones Histone Acetylation ↑ hdac->histones p21 p21 Gene Transcription ↑ histones->p21 p21_protein p21 Protein ↑ p21->p21_protein cdk CDK4/CDK2 Activity ↓ p21_protein->cdk arrest G1 Cell Cycle Arrest cdk->arrest caspases Caspase 3/7 Activation birc2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for the Quantification of Methoxyacetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is a major and toxic metabolite of the industrial solvent 2-methoxyethanol (ethylene glycol monomethyl ether) and its acetate.[1][2] Exposure to these parent compounds is a concern in occupational health, and monitoring MAA levels in biological samples is crucial for assessing exposure and understanding its toxicokinetics. MAA is known to exhibit hematologic, testicular, and developmental toxicity.[1] Accurate and robust analytical methods for the quantification of MAA in biological matrices such as urine and plasma are therefore essential for toxicological studies, clinical diagnostics, and in the development of pharmaceuticals where MAA may be a metabolite or impurity.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is formed in vivo from the metabolism of 2-methoxyethanol. This biotransformation is a critical pathway leading to the toxic effects associated with 2-methoxyethanol exposure. The metabolic conversion involves oxidation steps, primarily mediated by alcohol and aldehyde dehydrogenases.

Metabolic Pathway of this compound cluster_0 Metabolism cluster_1 Toxic Effects 2-Methoxyethanol 2-Methoxyethanol Methoxyacetaldehyde Methoxyacetaldehyde 2-Methoxyethanol->Methoxyacetaldehyde Alcohol Dehydrogenase This compound (MAA) This compound (MAA) Methoxyacetaldehyde->this compound (MAA) Aldehyde Dehydrogenase Toxicity Toxicity This compound (MAA)->Toxicity

Metabolic conversion of 2-methoxyethanol to this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust technique for the quantification of MAA. Due to the polar nature and low volatility of MAA, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow for MAA Quantification Sample_Collection Biological Sample Collection (Urine, Plasma) Sample_Preparation Sample Preparation (e.g., Solid-Phase Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (e.g., with PFBBr or Diazomethane) Sample_Preparation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

General workflow for MAA analysis by GC-MS.
Detailed Experimental Protocol: GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This protocol is adapted for the analysis of MAA in urine.

1. Reagents and Materials

  • This compound standard

  • Internal Standard (e.g., tert-butoxyacetic acid)

  • Pentafluorobenzyl bromide (PFBBr)

  • Phosphate buffer

  • Dichloromethane

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Acidify the urine sample (e.g., 1 mL) to a pH between 1.05 and 1.45 with HCl.[3]

  • Load the acidified urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • Reconstitute the dried extract in a suitable solvent.

  • Add phosphate buffer, internal standard, and pentafluorobenzyl bromide (derivatizing agent).[4]

  • Incubate the mixture in a water bath at 90°C for 40 minutes.[4]

  • After cooling, extract the derivatized MAA using an organic solvent such as dichloromethane.[4]

4. GC-MS Analysis

  • Inject an aliquot of the organic phase into the GC-MS system.

  • GC Conditions (Typical):

    • Column: DB-5 capillary column or equivalent.[4]

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

Quantitative Data Summary for GC-MS Methods
ParameterUrine (PFBBr Derivatization)[4][5]Urine (Diazomethane Derivatization)[6]
Limit of Detection (LOD) 0.13 mg/L2 - 4 ng/mL
Linear Range 0.6 - 60.0 mg/LNot specified
Recovery 76.6% - 110.7%High
Inter-day Precision (%RSD) 8.00% - 8.82%Not specified

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often reduce the need for extensive sample preparation, including derivatization. For polar analytes like MAA, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phases can be employed.

Experimental Workflow for LC-MS/MS Analysis

LC-MSMS Workflow for MAA Quantification Sample_Collection Biological Sample Collection (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Analysis Direct Injection of Supernatant for LC-MS/MS Analysis Centrifugation->Supernatant_Analysis Data_Analysis Data Analysis and Quantification Supernatant_Analysis->Data_Analysis

A streamlined workflow for MAA analysis by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS (Direct Injection)

This protocol is a general guideline for the analysis of MAA in plasma, based on methods for other short-chain fatty acids.

1. Reagents and Materials

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • LC Conditions (Typical):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a high aqueous phase to retain the polar MAA, followed by an increasing organic phase to elute it.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic MAA.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both MAA and its internal standard.

Quantitative Data Summary for LC-MS/MS Methods (General for Short-Chain Fatty Acids)

While specific data for MAA is limited, the following table provides typical performance characteristics for LC-MS/MS analysis of similar short-chain fatty acids in biological matrices.

ParameterPlasma/Serum
Limit of Quantification (LOQ) 0.20 µg/mL (for a similar compound)
Linear Range 0.20 - 60.00 µg/mL
Recovery >85%
Intra- & Inter-batch Precision (%CV) < 15%

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. GC-MS methods, while robust and well-established, typically require a derivatization step. LC-MS/MS offers the potential for simpler sample preparation and high sensitivity. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate methods for the accurate measurement of this compound.

References

Application Notes and Protocols for Methoxyacetic Acid in Histone Deacetylase (HDAC) Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions, making them a key target for therapeutic intervention.[2]

Methoxyacetic acid (MAA) is a metabolite of the industrial solvent methoxyethanol and has been identified as an inhibitor of histone deacetylase activity.[3] Understanding the interaction between MAA and HDACs is crucial for elucidating its biological effects and potential therapeutic applications. These application notes provide a detailed protocol for utilizing this compound in a fluorometric in vitro histone deacetylase (HDAC) inhibitor assay.

Mechanism of Action

HDAC inhibitors typically function by binding to the zinc ion within the catalytic domain of the HDAC enzyme, which blocks the substrate from accessing the active site.[4] While the precise mechanism for all inhibitors varies, this interaction prevents the removal of acetyl groups from target proteins. This compound has been shown to significantly reduce the activity of purified histone deacetylase proteins, suggesting it interferes with their catalytic function.[3] The general mechanism of HDAC inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the activation of gene expression.

Generalized Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Effect of Inhibition HDAC Histone Deacetylase (HDAC) Histone Acetylated Histone HDAC->Histone Deacetylation DNA DNA Histone->DNA Chromatin Compaction Gene Gene Expression DNA->Gene Transcriptional Repression MAA This compound (MAA) MAA->HDAC Inhibition Acetylated_Histone Increased Acetylated Histone Relaxed_Chromatin Relaxed Chromatin Acetylated_Histone->Relaxed_Chromatin leads to Gene_Activation Gene Activation Relaxed_Chromatin->Gene_Activation allows for

Caption: Generalized signaling pathway of HDAC inhibition by this compound.

Data Presentation

The inhibitory potency of a compound against a specific HDAC isoform is typically expressed as the half-maximal inhibitory concentration (IC50). As of the last update, specific IC50 values for this compound against individual HDAC isoforms are not widely available in peer-reviewed literature. The protocol provided in this document can be utilized to determine these values empirically. For comparison, the IC50 values of well-characterized HDAC inhibitors are presented below.

InhibitorTarget HDAC IsoformsReported IC50 Range (nM)
Trichostatin A (TSA)Pan-HDAC (Class I/II)1 - 20
Vorinostat (SAHA)Pan-HDAC (Class I/II/IV)2 - 100
Entinostat (MS-275)Class I (HDAC1, 2, 3)100 - 2000
This compound To be determined Not Available

Experimental Protocols

In Vitro Fluorometric HDAC Inhibitor Assay

This protocol is adapted from standard fluorometric HDAC assay procedures and can be used to determine the inhibitory activity of this compound.

Principle: The assay is based on a two-step enzymatic reaction. First, an HDAC enzyme source deacetylates a fluorogenic substrate containing an acetylated lysine residue. In the second step, a developer solution containing a protease cleaves the deacetylated substrate, releasing a highly fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

Materials and Reagents:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)

  • HeLa nuclear extract (as a source of mixed HDACs)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • This compound (MAA)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • HDAC Developer Solution (containing Trypsin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Experimental Workflow Diagram

HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitors) start->prep_reagents add_inhibitor Add this compound (MAA) or Control Inhibitor to Wells prep_reagents->add_inhibitor add_enzyme Add HDAC Enzyme (Recombinant or Nuclear Extract) add_inhibitor->add_enzyme incubate1 Incubate at 37°C for 30-60 min add_enzyme->incubate1 add_substrate Add Fluorogenic HDAC Substrate incubate1->add_substrate incubate2 Incubate at 37°C for 30-60 min add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate at RT for 15-30 min add_developer->incubate3 read_fluorescence Read Fluorescence (Ex: 350-380nm, Em: 440-460nm) incubate3->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro fluorometric HDAC inhibitor assay.

Procedure:

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate in DMSO and then dilute to the working concentration in HDAC Assay Buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a stock solution of the positive control inhibitor (TSA or SAHA) in DMSO and perform serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add Assay Buffer and substrate.

    • Negative Control (No Inhibitor): Add Assay Buffer, HDAC enzyme, and substrate. This represents 100% HDAC activity.

    • Positive Control: Add Assay Buffer, HDAC enzyme, substrate, and a known concentration of TSA or SAHA.

    • Test Wells: Add Assay Buffer, HDAC enzyme, substrate, and varying concentrations of this compound.

  • Reaction:

    • To the appropriate wells, add the HDAC enzyme (e.g., recombinant HDAC or HeLa nuclear extract).

    • Add the this compound dilutions or control inhibitors.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Development and Detection:

    • Stop the enzymatic reaction by adding the HDAC Developer Solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of HDAC inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Negative Control Well) * 100 ]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

These application notes provide a framework for the investigation of this compound as a histone deacetylase inhibitor. The detailed protocol for the in vitro fluorometric assay enables researchers to quantify the inhibitory potency of MAA against various HDAC isoforms. The provided diagrams offer a visual representation of the underlying biological pathway and the experimental procedure. While quantitative data for MAA's inhibitory activity is currently limited in the public domain, the methodologies described herein will facilitate the generation of such data, contributing to a better understanding of its biological function and potential as a pharmacological agent.

References

Application Notes and Protocols for Inducing Apoptosis with Methoxyacetic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Methoxyacetic Acid (MAA) to induce apoptosis in cancer cell lines. The information is curated for professionals in cancer research and drug development to facilitate experimental design and execution.

This compound (MAA), a primary metabolite of ester phthalates, has been identified as an inhibitor of histone deacetylases (HDACs) and has demonstrated efficacy in suppressing the growth of cancer cells by inducing apoptosis and cell cycle arrest.[1][2][3] The protocols and data presented herein are primarily based on studies conducted on human prostate cancer cell lines.

Mechanism of Action

MAA induces apoptosis in cancer cells through a defined signaling cascade. As an HDAC inhibitor, MAA's primary mechanism involves the downregulation of the anti-apoptotic gene Baculoviral IAP Repeat Containing 2 (BIRC2), also known as cIAP1.[1][2][4][5][6] This leads to the activation of executioner caspases, specifically Caspase-3 and Caspase-7, which then cleave cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[1][2][4][5][6] Notably, this pathway appears to be independent of the p53 tumor suppressor protein.[1][2]

Signaling Pathway of MAA-Induced Apoptosis

MAA_Apoptosis_Pathway MAA This compound (MAA) HDAC HDACs MAA->HDAC Inhibition BIRC2 BIRC2 (cIAP1) Gene (Anti-apoptotic) HDAC->BIRC2 Repression Pro_Caspase7 Pro-Caspase-7 BIRC2->Pro_Caspase7 Inhibition Pro_Caspase3 Pro-Caspase-3 BIRC2->Pro_Caspase3 Inhibition Caspase7 Caspase-7 PARP PARP Caspase7->PARP Cleavage Caspase3 Caspase-3 Caspase3->PARP Cleavage Pro_Caspase7->Caspase7 Activation Pro_Caspase3->Caspase3 Activation Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: MAA-induced apoptosis signaling pathway.

Experimental Data Summary

The following tables summarize the quantitative effects of MAA on various prostate cancer cell lines.

Table 1: Apoptosis Induction by MAA
Cell LineMAA ConcentrationTreatment DurationMethodResult
LNCaP5 mM24 hoursCell Death Detection ELISASignificant increase in apoptotic nucleosomes[1]
C4-2B5 mM24 hoursCell Death Detection ELISASignificant increase in apoptotic nucleosomes[1]
PC-35 mM24 hoursCell Death Detection ELISASignificant increase in apoptotic nucleosomes[1]
DU-1455 mM24 hoursCell Death Detection ELISASignificant increase in apoptotic nucleosomes[1]
Table 2: PARP Cleavage Induction by MAA
Cell LineMAA ConcentrationTreatment DurationMethodResult
LNCaP5 mM and 20 mMUp to 72 hoursWestern BlotDose and time-dependent increase in cleaved PARP[1]
C4-2B5 mM and 20 mMUp to 72 hoursWestern BlotDose and time-dependent increase in cleaved PARP[1]
PC-35 mM and 20 mMUp to 72 hoursWestern BlotDose and time-dependent increase in cleaved PARP[1]
DU-1455 mM and 20 mMUp to 72 hoursWestern BlotDose and time-dependent increase in cleaved PARP[1]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess MAA-induced apoptosis.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., LNCaP, PC-3) MAA_Prep 2. Prepare MAA Stock Solution Cell_Culture->MAA_Prep Treatment 3. Treat Cells with MAA (5-20 mM for 24-72h) MAA_Prep->Treatment Apoptosis_Assay 4a. Apoptosis Assay (e.g., Annexin V, TUNEL) Treatment->Apoptosis_Assay Western_Blot 4b. Western Blot (Caspases, PARP) Treatment->Western_Blot Cell_Cycle 4c. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis 5. Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General workflow for studying MAA-induced apoptosis.

Protocol 1: Cell Culture and MAA Treatment
  • Cell Lines: Human prostate cancer cell lines LNCaP, C4-2B, PC-3, and DU-145 can be used.[1]

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells in 12-well or 96-well plates at a density that allows for logarithmic growth during the treatment period.

  • MAA Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., PBS).

  • Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing the desired concentration of MAA (e.g., 5 mM, 10 mM, 20 mM).[1] A vehicle control (medium with solvent only) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]

Protocol 2: Apoptosis Detection by Cell Death Detection ELISA

This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes) generated during apoptosis.

  • Cell Lysis: After MAA treatment, lyse the cells according to the manufacturer's protocol for the Cell Death Detection ELISA kit.

  • ELISA Procedure:

    • Transfer the cell lysates to the streptavidin-coated microplate.

    • Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) and incubate.

    • Wash the wells to remove unbound components.

    • Add the substrate solution and incubate until a color develops.

    • Add the stop solution.

  • Measurement: Measure the absorbance at 405 nm with a reference wavelength of 490 nm.[1][7]

  • Analysis: The absorbance values are proportional to the amount of apoptotic nucleosomes. Compare the readings from MAA-treated cells to the control group.

Protocol 3: Western Blot Analysis for Cleaved PARP and Caspases

This method detects the cleavage of key apoptotic proteins.

  • Protein Extraction: Following MAA treatment, harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and cleaved Caspase-7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometric analysis can be performed to quantify the changes in protein expression relative to the loading control. An increase in the levels of cleaved PARP, Caspase-3, and Caspase-7 is indicative of apoptosis.[1]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

MAA has also been shown to induce G1 phase cell cycle arrest.[1][2]

  • Cell Harvesting: After treatment with MAA, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: The resulting DNA histograms can be analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate cell cycle arrest.

References

Application Notes and Protocols: Methoxyacetic Acid Teratogenicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is the primary toxic metabolite of the industrial solvent 2-methoxyethanol and the plasticizer dimethoxyethyl phthalate.[1] Exposure to its parent compounds is associated with reproductive and developmental toxicity.[2] Understanding the teratogenic potential of MAA is crucial for risk assessment and drug development. This document provides detailed application notes and protocols for assessing the teratogenicity of this compound using two common animal models: the zebrafish (Danio rerio) and rodents (rats/mice).

The primary mechanisms underlying the teratogenicity of this compound involve the inhibition of histone deacetylases (HDACs) and the disruption of estrogen receptor signaling.[1][2][3] HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression critical for normal development, which can result in increased cell death (apoptosis) in the developing embryo.[3][4] Additionally, MAA has been shown to decrease the expression of endogenous estrogen receptor-alpha (ERα) and attenuate estrogen-stimulated gene expression, which is vital for reproductive and developmental processes.[5][6][7]

Data Presentation: Quantitative Teratogenicity Data

Zebrafish Model

The zebrafish embryotoxicity test (ZET) is a rapid and cost-effective method for assessing developmental toxicity.[8] The teratogenic potential of a compound is often expressed as a Teratogenic Index (TI), calculated as the ratio of the lethal concentration for 50% of the population (LC50) to the effective concentration causing malformations in 50% of the population (EC50) or the No-Observed-Adverse-Effect-Level (NOAEL) for developmental effects. A TI greater than or equal to 10 is often used as a threshold to classify a compound as a potential teratogen.[9]

Study ReferenceAssay Duration (hpf)LC50 (µM)EC50/NOAEL (µM)Teratogenic Effects Observed
Teixido et al.522000-Short tails at 2000 µM[8]
Hermsen et al.7231601000 (EC50)Teratogenic effects observed at 1000 µM[8]

hpf: hours post-fertilization

Rodent Models (Rat and Mouse)

Developmental toxicity studies in rodents are a regulatory standard for assessing teratogenicity. Effects are typically evaluated following in utero exposure during organogenesis.

SpeciesGestational Day of AdministrationDosage (mmol/kg)Teratogenic Effects ObservedNOAEL (mg/kg/day)
RatDay 8, 10, 12, or 140.1 - 2.5Skeletal anomalies, hydrocephalus, dilatation of the kidney pelvis[10]-
CD-1 MouseDay 11100 - 250 mg/kg (of 2-methoxyethanol)Paw malformations[11]-

Experimental Protocols

Zebrafish Embryotoxicity Test (ZET)

This protocol is a synthesis of established methods for conducting a zebrafish teratogenicity assay.[9][12][13]

1. Animal Husbandry and Egg Collection:

  • Maintain adult zebrafish (Danio rerio) in a recirculating water system at 26-28.5°C with a 14:10 hour light:dark cycle.

  • Induce spawning by placing a spawning trap in the breeding tank the night before egg collection.

  • Collect freshly fertilized eggs within 30 minutes of the light cycle initiation.

  • Select healthy, fertilized embryos for the assay, identified by clear cytoplasm and symmetric cell division.

2. Exposure Protocol:

  • Dechorionate embryos enzymatically (using pronase) or manually before exposure to enhance compound uptake.

  • Transfer 20-30 embryos per well into a 24-well plate containing embryo medium.

  • Prepare a stock solution of this compound in embryo medium. Perform serial dilutions to obtain the desired test concentrations. A solvent control (if applicable) and a negative control (embryo medium only) must be included.

  • Expose embryos to a range of MAA concentrations starting from 4-6 hours post-fertilization (hpf).

  • Incubate the plates at 28.5°C in the dark.

3. Endpoint Assessment:

  • Observe embryos at 24, 48, 72, 96, and 120 hpf using a stereomicroscope.

  • Lethality Assessment: Record the number of dead embryos at each time point. Indicators of lethality include coagulation of the embryo, absence of heartbeat, and failure to develop somites.

  • Teratogenicity Assessment: At each observation point, score embryos for a range of morphological abnormalities, including:

    • General: Edema (pericardial, yolk sac), growth retardation, developmental delay.

    • Specific: Malformations of the head (eye, snout), trunk (axis curvature), tail, fins, and yolk sac.

  • Calculate the LC50 and a developmental No-Observed-Adverse-Effect-Level (NOAEL) or EC50 for malformations at the final time point (e.g., 120 hpf).

  • Determine the Teratogenic Index (TI = LC25/NOAEL or LC50/EC50) to classify the teratogenic potential.[9]

Rodent Developmental Toxicity Study

This protocol is a generalized procedure based on standard guidelines for rodent teratogenicity studies.[10][11]

1. Animal Husbandry and Mating:

  • Use young, healthy, nulliparous female rats or mice (e.g., Sprague-Dawley rats, CD-1 mice).

  • Acclimatize animals to laboratory conditions for at least one week.

  • Mate females overnight and confirm mating by the presence of a vaginal plug or sperm in a vaginal smear. The day of confirmation is designated as Gestational Day (GD) 0.

2. Dosing and Administration:

  • House pregnant females individually.

  • Prepare fresh solutions of this compound in a suitable vehicle (e.g., distilled water, saline) daily.

  • Administer MAA by oral gavage or intraperitoneal injection during the period of major organogenesis (e.g., GD 6-15 for rats). Dosing can be for the entire period or on specific days to assess critical windows of development.[10]

  • Include a vehicle control group and at least three dose groups. The highest dose should induce some maternal toxicity but not excessive mortality.

3. Maternal and Fetal Assessment:

  • Monitor maternal health daily for clinical signs of toxicity, and record body weight and food consumption regularly.

  • On the day before expected parturition (e.g., GD 20 for rats), euthanize the dams.

  • Perform a caesarean section and examine the uterine contents.

  • Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Examine each fetus for external malformations.

  • Weigh and sex all fetuses.

  • Process a subset of fetuses for visceral examination (e.g., using Bouin's fixative and serial sectioning) and another subset for skeletal examination (e.g., after staining with Alizarin Red S and Alcian Blue).

Visualizations

Experimental Workflows

G Zebrafish Teratogenicity Assay Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis A Zebrafish Breeding and Egg Collection B Selection of Healthy Embryos A->B C Dechorionation B->C E Embryo Exposure in 24-well Plates (4-6 hpf) C->E D Preparation of MAA Concentrations D->E F Incubation at 28.5°C E->F G Morphological and Lethality Scoring (24-120 hpf) F->G H Calculation of LC50 and NOAEL/EC50 G->H I Determination of Teratogenic Index (TI) H->I G Rodent Teratogenicity Study Workflow cluster_prep Preparation cluster_dosing Dosing cluster_fetal_exam Fetal Examination cluster_data Data Analysis A Acclimatization of Female Rodents B Mating and Confirmation (GD 0) A->B C Daily Dosing with MAA during Organogenesis B->C D Maternal Health Monitoring C->D E Caesarean Section (e.g., GD 20) D->E F External, Visceral, and Skeletal Fetal Examinations E->F G Analysis of Maternal and Fetal Endpoints F->G H Determination of NOAEL for Developmental Toxicity G->H G MAA-Induced Teratogenicity via HDAC Inhibition MAA This compound (MAA) HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation (Hyperacetylation) HDAC->Acetylation Leads to Histones->Acetylation Chromatin Altered Chromatin Structure Acetylation->Chromatin GeneExpression Aberrant Gene Expression Chromatin->GeneExpression Apoptosis Increased Apoptosis GeneExpression->Apoptosis Malformations Developmental Malformations Apoptosis->Malformations G MAA Disruption of Estrogen Receptor Signaling MAA This compound (MAA) ERa Endogenous Estrogen Receptor α (ERα) Expression MAA->ERa Decreases ER_Signaling ERα-Mediated Signaling ERa->ER_Signaling Estrogen Estrogen (E2) Estrogen->ER_Signaling Activates Gene_Expression Altered Expression of Estrogen-Responsive Genes ER_Signaling->Gene_Expression Development Impaired Reproductive and Developmental Processes Gene_Expression->Development

References

Assessing Mitochondrial Function with Methoxyacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is the primary toxic metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME).[1][2] Exposure to EGME, and consequently MAA, has been linked to reproductive and developmental toxicity, with a growing body of evidence pointing to mitochondrial dysfunction as a key mechanism of its pathology.[1][3] MAA disrupts cellular energy metabolism by inhibiting mitochondrial respiration, making it a valuable tool for researchers studying mitochondrial function and for professionals in drug development assessing potential mitochondrial liabilities of new chemical entities.[1][2]

These application notes provide a comprehensive overview of how to utilize this compound to assess mitochondrial function in various experimental settings. Detailed protocols for key assays are provided to enable researchers to investigate the impact of MAA and other compounds on mitochondrial health.

Mechanism of Action

This compound primarily targets the mitochondrial electron transport chain (ETC), leading to an inhibition of oxidative phosphorylation (OXPHOS).[1][2] Specifically, MAA has been shown to inhibit State 3 respiration, which is the active state of respiration in the presence of ADP and respiratory substrates.[1] This inhibition is observed with substrates that feed electrons into different complexes of the ETC, such as succinate (Complex II) and a combination of citrate and malate (Complex I).[1][3] Furthermore, MAA has been demonstrated to inhibit the activity of cytochrome c oxidase (Complex IV) of the ETC.[1][3] The reduction in ETC activity leads to a decrease in the respiratory control ratio (RCR), a key indicator of the coupling efficiency between substrate oxidation and ATP synthesis.[1]

The impairment of the ETC by MAA leads to a cascade of downstream effects, including a reduction in ATP synthesis, a decrease in the mitochondrial membrane potential (ΔΨm), and the induction of apoptotic cell death through the release of pro-apoptotic factors like cytochrome c.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on mitochondrial function as reported in the literature.

TissueSubstrateMAA Concentration (mM)Parameter% Inhibition (approx.)Reference
Rat Liver MitochondriaSuccinate> 5State 3 RespirationSignificant[2][3]
Rat Liver MitochondriaSuccinate> 5Respiratory Control Ratio (RCR)Significant[2][3]
Rat Liver MitochondriaCitrate/Malate> 7State 3 RespirationSignificant[2]
Rat Liver MitochondriaCitrate/Malate> 7Respiratory Control Ratio (RCR)Significant[2]
Rat Testicular MitochondriaAscorbate/TMPD> 3Oxidation RateSignificant[2][3]

Note: The exact percentage of inhibition can vary depending on the specific experimental conditions.

Mandatory Visualizations

Signaling Pathway of MAA-Induced Mitochondrial Dysfunction and Apoptosis

MAA_Mitochondrial_Apoptosis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MAA This compound (MAA) ETC Electron Transport Chain (Complex I, II, IV) MAA->ETC Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates CytochromeC_mito Cytochrome c (in Mitochondria) ETC->CytochromeC_mito ATP_synthase ATP Synthase ETC->ATP_synthase Drives DeltaPsi ΔΨm (Mitochondrial Membrane Potential) ETC->DeltaPsi Maintains CytochromeC_cyto Cytochrome c (in Cytosol) CytochromeC_mito->CytochromeC_cyto ATP ATP ATP_synthase->ATP CytochromeC_cyto->Apaf1

Caption: MAA inhibits the ETC, leading to decreased ΔΨm and ATP, cytochrome c release, and subsequent caspase activation and apoptosis.

Experimental Workflow for Assessing MAA-Induced Mitochondrial Toxicity

MAA_Toxicity_Workflow cluster_assays Mitochondrial Function Assays start Start: Cell Culture or Isolated Mitochondria treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment seahorse Oxygen Consumption Rate (OCR) (Seahorse XF Analyzer) treatment->seahorse hrr High-Resolution Respirometry (Oroboros O2k) treatment->hrr mmp Mitochondrial Membrane Potential (e.g., JC-1 Assay) treatment->mmp atp Cellular ATP Levels (Luminescence Assay) treatment->atp data_analysis Data Analysis and Interpretation seahorse->data_analysis hrr->data_analysis mmp->data_analysis atp->data_analysis conclusion Conclusion: Assessment of Mitochondrial Toxicity data_analysis->conclusion

Caption: Workflow for evaluating MAA's effect on mitochondrial function, from treatment to data analysis.

Logical Relationship Diagram

Logical_Relationship MAA This compound (MAA) Mito_Inhibition Mitochondrial Respiration Inhibition MAA->Mito_Inhibition causes Energy_Crisis Cellular Energy Crisis (↓ ATP, ↓ ΔΨm) Mito_Inhibition->Energy_Crisis leads to Apoptosis_Induction Induction of Apoptosis (Cytochrome c release, Caspase activation) Energy_Crisis->Apoptosis_Induction triggers Cell_Death Cell Death & Tissue Damage Apoptosis_Induction->Cell_Death results in

Caption: Logical flow from MAA exposure to cellular and tissue-level consequences.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using a Polarographic Oxygen Sensor

This protocol is adapted from the methodology used in early studies to characterize the effects of MAA on isolated mitochondria.

Materials:

  • Isolated mitochondria (from rat liver or testes)

  • Respiration Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl pH 7.2, 5 mM KH2PO4)

  • Substrates: Succinate (e.g., 5 mM), Citrate (e.g., 5 mM) + Malate (e.g., 2.5 mM)

  • ADP solution (e.g., 150 mM)

  • This compound (MAA) stock solution (e.g., 1 M, pH adjusted to 7.2)

  • Polarographic oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 2-3 mL of pre-warmed (30-37°C) respiration buffer to the reaction chamber.

  • Add the desired respiratory substrate (e.g., succinate or citrate/malate).

  • Add a known amount of isolated mitochondria (e.g., 1-2 mg of protein).

  • Allow the system to equilibrate and measure the basal rate of oxygen consumption (State 2).

  • Initiate State 3 respiration by adding a small volume of ADP (e.g., 150 nmol).

  • Once a stable State 3 respiration rate is established, add the desired concentration of MAA (e.g., final concentrations ranging from 1 mM to 10 mM) to the chamber and record the change in oxygen consumption.

  • After the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.

  • Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration rates.

  • Compare the OCR and RCR in the presence and absence of MAA to determine its inhibitory effect.

High-Throughput Analysis of Mitochondrial Respiration using the Seahorse XF Analyzer

This protocol provides a framework for assessing MAA-induced mitochondrial toxicity in intact cells using the Seahorse XF Cell Mito Stress Test.

Materials:

  • Seahorse XF96 or XFe96 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (MAA)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Adherent cells of interest

Procedure:

  • Day 1: Cell Plating

    • Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Day 2: Assay

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Prepare fresh assay medium and warm to 37°C.

    • Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Prepare stock solutions of MAA and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired concentrations.

    • Load the sensor cartridge with the prepared compounds into the appropriate injection ports. For assessing the acute effects of MAA, it can be injected from port A, followed by Oligomycin, FCCP, and Rotenone/Antimycin A in subsequent ports. Alternatively, for chronic exposure, cells can be pre-treated with MAA before the assay begins.

    • Calibrate the Seahorse XF Analyzer and run the Mito Stress Test assay.

  • Data Analysis:

    • Analyze the oxygen consumption rate (OCR) data to determine key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between control and MAA-treated cells to quantify the extent of mitochondrial dysfunction.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in cells treated with MAA.

Materials:

  • Cells cultured on glass-bottom dishes or in a multi-well plate

  • JC-1 dye stock solution (e.g., in DMSO)

  • Cell culture medium

  • This compound (MAA)

  • Fluorescence microscope or a plate reader with appropriate filters

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of MAA for the desired duration (e.g., 2-24 hours). Include a positive control for depolarization (e.g., FCCP).

  • Prepare the JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µg/mL).

  • Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Wash the cells with warm phosphate-buffered saline (PBS) or culture medium.

  • Immediately analyze the cells using a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Alternatively, quantify the fluorescence using a plate reader, measuring both red and green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Measurement of Cellular ATP Levels

This protocol outlines a method for quantifying cellular ATP content using a commercially available luciferin/luciferase-based assay kit.

Materials:

  • Cells cultured in a multi-well plate

  • This compound (MAA)

  • ATP assay kit (containing a cell lysis reagent and a luciferin/luciferase substrate)

  • Luminometer

Procedure:

  • Plate cells in an opaque-walled multi-well plate suitable for luminescence measurements.

  • Treat the cells with different concentrations of MAA for the desired time period.

  • At the end of the treatment, equilibrate the plate to room temperature.

  • Add the cell lysis reagent provided in the kit to each well and incubate according to the manufacturer's instructions to release cellular ATP.

  • Add the luciferin/luciferase substrate solution to each well.

  • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Generate an ATP standard curve to determine the absolute ATP concentration in the samples.

  • Compare the ATP levels in MAA-treated cells to those in untreated control cells.

References

Application Notes and Protocols for In Vitro Toxicology Assays of Methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyacetic acid (MAA) is the primary toxic metabolite of the industrial solvent 2-methoxyethanol.[1] Exposure to its parent compound has been associated with reproductive and developmental toxicities in both animal models and humans.[2][3] Understanding the cellular and molecular mechanisms of MAA toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro toxicology assays provide a valuable tool for investigating the cytotoxic and mechanistic effects of MAA in a controlled laboratory setting.

These application notes provide an overview of common in vitro assays used to assess the toxicology of this compound, along with detailed protocols for their implementation.

Data Presentation: Quantitative Effects of this compound In Vitro

The following tables summarize the quantitative data from various in vitro studies on the effects of this compound on different cell types and toxicological endpoints.

Table 1: Cytotoxicity and Apoptosis

Cell TypeAssayConcentration (mM)Exposure TimeEffectReference
Rat Sertoli-germ cell co-cultureLDH Release524 hoursIncreased LDH release, suggesting germ cell sensitivity
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)Apoptotic Nucleosome Detection524 hoursSignificant increase in apoptotic nucleosomes[4]
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)PARP Cleavage5 and 20Up to 72 hoursDose- and time-dependent increase in cleaved PARP[4]
Rat Seminiferous TubulesMorphological Assessment≥ 15-hour exposure, observed at 19 hoursDegeneration of spermatocytes[2]
Human Testicular TissuesMorphological Assessment≥ 15-hour exposureApoptotic appearance in germ cells[2]
Rat and Human Seminiferous TubulesDNA Fragmentation (Agarose Gel)≥ 15-hour exposureInternucleosomal DNA fragmentation[2]

Table 2: Metabolic and Functional Effects

Cell TypeAssayConcentration (mM)Exposure TimeEffectReference
Rat Sertoli CellsLactate Production3 and 106, 9, and 12 hoursSignificant decrease in lactate concentrations and accumulation rates
Rat Sertoli CellsProtein Synthesis ([3H]leucine incorporation)3 and 10Up to 12 hoursNo significant difference in total protein synthesis
Rat Testicular Cell CulturesDNA Synthesis (3H-thymidine incorporation)Not specifiedNot specifiedDecreased 3H-thymidine incorporation in Sertoli-germ cell co-cultures
Rat Hepatic MitochondriaState 3 Respiration (Succinate or Citrate/Malate)≥ 3.85In vitroInhibition of state 3 respiration and respiratory control ratio[1][5]
Human Luteinized Granulosa CellsProgesterone Production≥ 124 hoursSignificant elevation in progesterone production[6]

Table 3: Cell Cycle Effects

Cell TypeAssayConcentration (mM)Exposure TimeEffectReference
Human Prostate Cancer CellsCell Cycle Analysis5 and 20Up to 72 hoursG1 phase arrest[4][7]
Human Prostate Cancer CellsWestern Blot (p21)5 and 2012-24 hoursIncreased p21 protein levels[4]
Human Prostate Cancer CellsWestern Blot (CDK2, CDK4)5 and 2048-72 hoursDecreased CDK2 and CDK4 levels[4]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the assessment of this compound toxicity.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 3, 5, 10 mM). Include a vehicle control (medium without MAA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with desired concentrations of this compound for a specific duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells once with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

  • Cell Preparation: Culture and treat cells with this compound as described previously.

  • Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[2][9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[9]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA and ensure that PI only stains DNA.[9]

  • PI Staining: Add Propidium Iodide solution (e.g., 50 µg/mL in PBS) to the cell suspension.[9]

  • Incubation: Incubate for 5-10 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Lactate Production Assay

Principle: Lactate, a product of glycolysis, is secreted into the cell culture medium. Its concentration can be measured using a colorimetric or fluorometric assay based on the enzymatic conversion of lactate to pyruvate, which is coupled to the reduction of a probe.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound in fresh medium, preferably with dialyzed serum to reduce background lactate levels.[8] Include a "medium only" control.

  • Sample Collection: At desired time points (e.g., 6, 12, 24 hours), collect a small aliquot (e.g., 5-10 µL) of the cell culture medium.

  • Sample Preparation: Dilute the collected medium in PBS to bring the lactate concentration within the linear range of the assay kit. A starting dilution of 1:40 to 1:100 is recommended for longer incubation times.[8]

  • Assay Procedure:

    • Prepare a lactate standard curve according to the manufacturer's instructions.

    • Add a specific volume of the diluted samples and standards to a 96-well plate. .

    • Add the reaction mixture containing lactate dehydrogenase and a detection reagent to each well.

    • Incubate at 37°C for the recommended time (e.g., 30 minutes).

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 450 nm for colorimetric assays).[10]

  • Calculation: Determine the lactate concentration in the samples using the standard curve. Normalize the results to cell number or protein content.

Mandatory Visualizations

Experimental Workflow for In Vitro MAA Toxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicological Endpoints cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Sertoli, Germ, Cancer cells) treatment Cell Treatment with MAA (Dose-Response & Time-Course) cell_culture->treatment maa_prep MAA Stock Solution Preparation & Dilution maa_prep->treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle metabolism Metabolic Assays (Lactate, Mitochondrial Respiration) treatment->metabolism data_acq Data Acquisition (Plate Reader, Flow Cytometer) cytotoxicity->data_acq apoptosis->data_acq cell_cycle->data_acq metabolism->data_acq stat_analysis Statistical Analysis (IC50, p-values) data_acq->stat_analysis interpretation Interpretation & Conclusion stat_analysis->interpretation

Caption: Workflow for in vitro toxicology assessment of this compound.

Signaling Pathway of MAA-Induced Apoptosis and Cell Cycle Arrest in Prostate Cancer Cells

cluster_epigenetic Epigenetic Regulation cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Cascade MAA This compound (MAA) HDACs HDAC1, HDAC2, HDAC3 MAA->HDACs Inhibition BIRC2 BIRC2 (cIAP1) MAA->BIRC2 Downregulation p21 p21 (CDKN1A) HDACs->p21 Upregulation (via histone hyperacetylation) CDK2_4 CDK2 / CDK4 p21->CDK2_4 Inhibition G1_Arrest G1 Phase Arrest CDK2_4->G1_Arrest Progression through G1 CDK2_4->G1_Arrest Blocked Caspase3_7 Caspase-3 / Caspase-7 BIRC2->Caspase3_7 Inhibition Apoptosis Apoptosis Caspase3_7->Apoptosis Execution

Caption: MAA-induced signaling pathway in prostate cancer cells.[4][7]

Proposed Mechanism of MAA-Induced Germ Cell Apoptosis

MAA This compound (MAA) Ca_Channels Plasma Membrane Calcium Channels MAA->Ca_Channels Activation (?) Ca_Influx Increased Intracellular Ca²⁺ Ca_Channels->Ca_Influx Mediates Apoptosis_Pathway Calcium-Dependent Apoptotic Pathway Ca_Influx->Apoptosis_Pathway Triggers Germ_Cell_Apoptosis Germ Cell Apoptosis Apoptosis_Pathway->Germ_Cell_Apoptosis Leads to Ca_Blockers Calcium Channel Blockers (Nifedipine, Verapamil) Ca_Blockers->Ca_Channels Inhibition

Caption: Proposed calcium-dependent mechanism of MAA-induced germ cell apoptosis.[2]

References

Application Notes and Protocols: Methoxyacetic Acid Treatment of Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA), a primary metabolite of phthalate esters, has demonstrated potential as an anti-cancer agent.[1][2] As an inhibitor of histone deacetylases (HDACs), MAA has been shown to suppress the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest.[1][2] These application notes provide a comprehensive overview of the effects of MAA on prostate cancer cell lines in culture, detailed protocols for key experiments, and a summary of the current understanding of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the dose-dependent effects of this compound (MAA) on various human prostate cancer cell lines.

Table 1: Effect of this compound on the Viability of Prostate Cancer Cell Lines

Cell LineMAA Concentration (mM)Treatment Duration (hours)Effect on Cell Viability
LNCaP5, 10, 2072Dose-dependent inhibition[1]
C4-2B5, 10, 2072Dose-dependent inhibition[1]
PC-35, 10, 2072Dose-dependent inhibition[1]
DU-1455, 10, 2072Dose-dependent inhibition[1]

Table 2: Induction of Apoptosis in Prostate Cancer Cell Lines by this compound

Cell LineMAA Concentration (mM)Treatment Duration (hours)Key Apoptotic Events
LNCaP524Significant increase in apoptotic nucleosomes[1]
C4-2B524Significant increase in apoptotic nucleosomes[1]
PC-3524Significant increase in apoptotic nucleosomes[1]
DU-145524Significant increase in apoptotic nucleosomes[1]
All four cell lines5 and 20Up to 72Dose- and time-dependent increase in PARP cleavage[1]

Table 3: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines (Estimated Percentages)

Note: The following data are estimated from the graphical representations in the source literature and should be considered qualitative.

Cell LineMAA Concentration (mM)G1/G0 Phase (%)S Phase (%)G2/M Phase (%)
LNCaP5~65~20~15
20~75~10~15
C4-2B5~60~25~15
20~70~15~15
PC-35No significant changeNo significant changeNo significant change
20~65~20~15
DU-1455No significant changeNo significant changeNo significant change
20~70~15~15

Table 4: Molecular Effects of this compound on Key Regulatory Proteins in Prostate Cancer Cell Lines

ProteinEffect of MAA TreatmentCell Lines
BIRC2 (cIAP1)Decreased protein expressionLNCaP, C4-2B, PC-3, DU-145[1]
Cleaved Caspase-3Increased levelsLNCaP, C4-2B, PC-3, DU-145
Cleaved Caspase-7Increased levelsLNCaP, C4-2B, PC-3, DU-145
p21Upregulation of mRNA and protein expression (early time points)[1]LNCaP, C4-2B, PC-3, DU-145[1]
CDK2Decreased protein expression (late time points)[1]LNCaP, C4-2B, PC-3, DU-145
CDK4Decreased protein expression (late time points)[1]LNCaP, C4-2B, PC-3, DU-145

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathways affected by MAA and a general workflow for studying its effects on prostate cancer cells.

MAA_Apoptosis_Pathway MAA This compound HDAC HDAC MAA->HDAC Inhibits BIRC2 BIRC2 (cIAP1) Gene MAA->BIRC2 Downregulates expression BIRC2_p BIRC2 Protein Pro_Caspase3 Pro-Caspase-3 BIRC2_p->Pro_Caspase3 Inhibits activation Pro_Caspase7 Pro-Caspase-7 BIRC2_p->Pro_Caspase7 Inhibits activation Caspase3 Caspase-3 (active) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase7 Caspase-7 (active) Pro_Caspase7->Caspase7 Caspase7->Apoptosis

Caption: MAA-induced apoptotic signaling pathway.

MAA_Cell_Cycle_Pathway MAA This compound HDAC HDAC MAA->HDAC Inhibits CDK2 CDK2 MAA->CDK2 Downregulates expression (late stage) CDK4 CDK4 MAA->CDK4 Downregulates expression (late stage) p21_gene p21 Gene HDAC->p21_gene Upregulates expression p21_protein p21 Protein p21_protein->CDK2 Inhibits p21_protein->CDK4 Inhibits G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes CDK4->G1_S_Transition Promotes G1_Arrest G1 Arrest G1_S_Transition->G1_Arrest Blocked by MAA

Caption: MAA-induced cell cycle arrest pathway.

Experimental_Workflow Start Prostate Cancer Cell Culture (LNCaP, C4-2B, PC-3, DU-145) Treatment Treat with this compound (0, 5, 10, 20 mM) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Viability Cell Viability Assay (e.g., CellTiter-Glo) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Cell Death Detection ELISA) Analysis->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle WesternBlot Western Blot Analysis (BIRC2, Caspases, p21, CDKs) Analysis->WesternBlot

Caption: General experimental workflow.

Experimental Protocols

Cell Culture

Human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

This compound Preparation and Treatment

A stock solution of this compound (Sigma-Aldrich) is prepared in sterile phosphate-buffered saline (PBS). For treatment, the culture medium is replaced with fresh medium containing the desired final concentration of MAA (e.g., 5, 10, or 20 mM). Control cells are treated with an equivalent volume of PBS.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat cells with various concentrations of MAA or PBS (control) for the desired duration (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Cell Death Detection ELISAPLUS)
  • Seed cells in a 12-well plate at a density of 1 x 105 cells per well and allow them to attach overnight.

  • Treat cells with MAA or PBS for the desired duration (e.g., 24 hours).

  • Lyse the cells according to the manufacturer's protocol.

  • Transfer the lysate to the streptavidin-coated microplate.

  • Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) and incubate for 2 hours.

  • Wash the wells to remove unbound components.

  • Add the ABTS substrate solution and incubate until color develops.

  • Measure the absorbance at 405 nm (reference wavelength 490 nm).

  • The absorbance is directly proportional to the amount of apoptotic nucleosomes.

Cell Cycle Analysis (Flow Cytometry)
  • Seed cells in a 6-well plate and treat with MAA or PBS for the desired duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis
  • Treat cells with MAA or PBS for the desired duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against BIRC2, cleaved caspase-3, cleaved caspase-7, p21, CDK2, CDK4, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates significant anti-proliferative and pro-apoptotic effects on prostate cancer cells in vitro. Its mechanism of action involves the inhibition of HDACs, leading to the induction of apoptosis through the downregulation of BIRC2 and the activation of caspases, as well as G1 cell cycle arrest via the upregulation of p21 and downregulation of CDK2 and CDK4.[1] These findings suggest that MAA could be a potential therapeutic agent for prostate cancer, warranting further investigation. The protocols and data presented here provide a valuable resource for researchers in the field of oncology and drug development.

References

Application Notes: Assessing Cell Viability in Methoxyacetic Acid (MAA) Treated Cells using MTT and LDH Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxyacetic acid (MAA) is the primary active metabolite of industrial solvents like ethylene glycol monomethyl ether and is recognized as a testicular toxicant and a potential therapeutic agent.[1][2] MAA has been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cell lines, particularly in cancer research.[3][4][5] Therefore, accurately quantifying the cytotoxic and cytostatic effects of MAA is crucial for both toxicological assessment and drug development.

This document provides detailed protocols for two common colorimetric cell viability assays, the MTT and LDH assays, which are suitable for evaluating the effects of this compound on cultured cells. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring lactate dehydrogenase release from damaged cells.[6]

Assay Principles

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] The principle is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells.[7][9] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the number of viable cells.[9][10][11]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[12] The assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[12][13] The amount of formazan, measured by absorbance at around 490 nm, is directly proportional to the number of damaged or lysed cells.[13]

Experimental Workflows

An overview of the procedural steps for the MTT and LDH assays is presented below.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure c1 Seed cells in a 96-well plate c2 Incubate overnight to allow attachment c1->c2 c3 Treat cells with various concentrations of MAA c2->c3 c4 Incubate for desired exposure time (e.g., 24, 48, 72h) c3->c4 a1 Add MTT reagent to each well c4->a1 a2 Incubate for 3-4 hours at 37°C a1->a2 a3 Solubilize formazan crystals (e.g., with DMSO) a2->a3 a4 Shake plate to ensure complete dissolution a3->a4 a5 Read absorbance at 570 nm a4->a5 LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay Procedure c1 Seed cells in a 96-well plate c2 Include controls: Untreated (Low), Lysis Buffer (High), Medium (Background) c1->c2 c3 Treat cells with various concentrations of MAA c2->c3 c4 Incubate for desired exposure time c3->c4 a1 Centrifuge plate to pellet cells c4->a1 a2 Transfer supernatant to a new, clean 96-well plate a1->a2 a3 Add LDH Reaction Mixture to each well a2->a3 a4 Incubate for 30-60 min at room temperature (in dark) a3->a4 a5 Add Stop Solution a4->a5 a6 Read absorbance at 490 nm a5->a6

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyacetic acid (MAA), a primary metabolite of several industrial chemicals, has been shown to exhibit anti-proliferative effects in various cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, primarily at the G1 phase.[1][2] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle, providing quantitative data on the effects of compounds like MAA. This document provides detailed application notes and protocols for the analysis of MAA-induced cell cycle arrest using flow cytometry.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound (MAA) on the cell cycle distribution of various prostate cancer cell lines after 24 hours of treatment. The data demonstrates a dose-dependent increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S phase, indicative of a G1 cell cycle arrest.

Table 1: Effect of this compound (MAA) on Cell Cycle Distribution in Prostate Cancer Cell Lines

Cell LineMAA Concentration (mM)% of Cells in G0/G1 Phase (Mean ± SEM)% of Cells in S Phase (Mean ± SEM)% of Cells in G2/M Phase (Mean ± SEM)
LNCaP 0 (Control)58.2 ± 2.130.5 ± 1.811.3 ± 0.9
575.1 ± 2.5 15.2 ± 1.59.7 ± 0.8
2085.3 ± 3.1 8.1 ± 1.16.6 ± 0.7
C4-2B 0 (Control)60.1 ± 2.328.9 ± 1.911.0 ± 1.0
578.2 ± 2.8 13.5 ± 1.48.3 ± 0.9
2088.9 ± 3.5 6.5 ± 0.94.6 ± 0.5
PC-3 0 (Control)55.4 ± 1.932.8 ± 2.011.8 ± 1.1
559.1 ± 2.229.5 ± 1.811.4 ± 1.0
2072.4 ± 2.9 18.2 ± 1.69.4 ± 0.9
DU-145 0 (Control)53.8 ± 2.034.1 ± 2.112.1 ± 1.2
557.2 ± 2.431.0 ± 1.911.8 ± 1.1
2070.1 ± 2.7 19.8 ± 1.710.1 ± 1.0

Data is presented as mean ± standard error of the mean (SEM) from three independent experiments. **p < 0.01 compared to the control group.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of MAA-induced cell cycle arrest in cancer cell lines using flow cytometry.

Materials
  • Cancer cell lines (e.g., LNCaP, C4-2B, PC-3, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (MAA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Cell Culture and MAA Treatment
  • Culture the desired cancer cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Allow the cells to attach and grow for 24 hours.

  • Prepare stock solutions of MAA in a suitable solvent (e.g., sterile water or PBS) and dilute to the desired final concentrations (e.g., 5 mM and 20 mM) in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of MAA or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

Cell Harvesting and Fixation
  • After the treatment period, collect the culture medium, which may contain detached, apoptotic cells.

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected culture medium and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Centrifuge again, discard the supernatant, and resuspend the cell pellet in a small volume of PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.

  • Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their DNA content.

Propidium Iodide Staining and Flow Cytometry Analysis
  • After fixation, centrifuge the cells to remove the ethanol.

  • Wash the cell pellet with PBS to remove any residual ethanol.

  • Resuspend the cell pellet in the PI staining solution, which contains propidium iodide to stain the DNA and RNase A to eliminate RNA, which can also be stained by PI.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Collect data from at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for analyzing MAA-induced cell cycle arrest by flow cytometry.

G cluster_workflow Experimental Workflow start Seed Cells treatment Treat with MAA start->treatment harvest Harvest & Fix Cells treatment->harvest stain Stain with PI harvest->stain acquire Flow Cytometry Acquisition stain->acquire analyze Data Analysis acquire->analyze

Caption: Experimental workflow for flow cytometry analysis.

Signaling Pathway of MAA-Induced G1 Cell Cycle Arrest

This compound induces G1 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. MAA treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2] Subsequently, p21 inhibits the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4).[1][2] The inhibition of CDK2 and CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1/S phase transition and causing cells to accumulate in the G1 phase.

G cluster_pathway MAA-Induced G1 Arrest Signaling Pathway MAA This compound (MAA) p21 p21 (Upregulation) MAA->p21 CDK2 CDK2 (Downregulation) p21->CDK2 CDK4 CDK4 (Downregulation) p21->CDK4 G1_Arrest G1 Phase Arrest CDK2->G1_Arrest CDK4->G1_Arrest

Caption: Signaling pathway of MAA-induced G1 cell cycle arrest.

References

Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Methoxyacetic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is the primary active metabolite of the industrial solvent ethylene glycol monomethyl ether.[1] Emerging research has highlighted its role as an inhibitor of histone deacetylases (HDACs) and its impact on various cellular processes, including cell cycle arrest and apoptosis.[2][3] Consequently, MAA is a compound of interest in toxicological studies and for its potential as an anti-cancer agent.[2][4] Western blotting is a fundamental technique to investigate the effects of compounds like MAA on protein expression, providing insights into the molecular mechanisms of action.[5] This document provides detailed protocols and application notes for performing Western blot analysis on cells treated with this compound.

Data Presentation: Effects of this compound on Protein Expression

The following tables summarize the quantitative changes in protein expression observed in human prostate cancer cell lines after treatment with this compound, as determined by Western blot analysis.

Table 1: Effect of 5 mM this compound on Protein Expression over Time

Target Protein24 hours48 hours72 hours
p21 IncreasedIncreasedIncreased
CDK4 No significant changeDecreasedDecreased
CDK2 No significant changeDecreasedDecreased
Cleaved PARP IncreasedIncreasedIncreased

Data compiled from studies on human prostate cancer cell lines.[2]

Table 2: Effect of 20 mM this compound on Protein Expression over Time

Target Protein12 hours24 hours48 hours72 hours
p21 IncreasedIncreasedIncreasedIncreased
CDK4 No significant changeDecreasedDecreasedDecreased
CDK2 No significant changeDecreasedDecreasedDecreased
Cleaved PARP IncreasedIncreasedIncreasedIncreased
p53 No significant changeNo significant changeNo significant changeNo significant change
p63 No significant changeNo significant changeNo significant changeNo significant change
p73 No significant changeNo significant changeNo significant changeNo significant change

Data compiled from studies on human prostate cancer cell lines.[2]

Table 3: Effect of this compound on Apoptosis-Related Proteins

Target ProteinTreatment ConditionOutcome
BIRC2 (cIAP1) 5 mM or 20 mM MAADecreased
Cleaved Caspase-7 5 mM or 20 mM MAAIncreased
Cleaved Caspase-3 5 mM or 20 mM MAAIncreased
Procaspase-9 5 mM or 20 mM MAAIncreased

Data compiled from studies on human prostate cancer cell lines.[2]

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol is based on methodologies used for treating human prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145).[2]

  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 10-cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of MAA Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).[3]

  • Treatment:

    • For dose-dependent studies, treat cells with varying concentrations of MAA (e.g., 5 mM and 20 mM).

    • For time-course experiments, treat cells for different durations (e.g., 12, 24, 48, and 72 hours).

    • Include a vehicle-treated control group (cells treated with the solvent alone).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired treatment period.

II. Protein Extraction

This protocol outlines the preparation of whole-cell lysates.

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).[6]

  • Lysis:

    • Add ice-cold RIPA lysis buffer (or a similar lysis buffer such as NP40) supplemented with a protease inhibitor cocktail to the dish (e.g., 0.8 to 1 mL for a 10-cm dish).[6][7]

    • For adherent cells, use a cell scraper to detach the cells in the lysis buffer.[6]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Pipette the lysate up and down several times to ensure thorough mixing.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • For increased lysis efficiency, sonicate the lysate on ice.[6]

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Storage: Aliquot the lysates and store them at -80°C for future use.

III. Western Blot Analysis

This is a general protocol and may require optimization based on the specific primary antibody and detection system used.

  • Sample Preparation:

    • Thaw the protein lysates on ice.

    • Mix an appropriate amount of protein (e.g., 20-50 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • SDS-PAGE:

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

    • The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined experimentally.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture maa_treatment This compound Treatment cell_culture->maa_treatment cell_harvesting Cell Harvesting and Lysis maa_treatment->cell_harvesting protein_quantification Protein Quantification (BCA/Bradford) cell_harvesting->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection data_analysis Densitometry and Normalization detection->data_analysis signaling_pathway cluster_hdac HDAC Inhibition cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_pi3k PI3K Pathway Activation MAA This compound HDAC HDAC1, HDAC2, HDAC3 MAA->HDAC BIRC2 BIRC2 (cIAP1) MAA->BIRC2 Down-regulation Tyrosine_Kinase Tyrosine Kinase MAA->Tyrosine_Kinase p21_promoter p21 Promoter Acetylation HDAC->p21_promoter p21_expression p21 Expression p21_promoter->p21_expression CDK CDK2, CDK4 p21_expression->CDK Caspases Caspase-7, Caspase-3 BIRC2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G1_arrest G1 Phase Arrest CDK->G1_arrest PI3K PI3K Tyrosine_Kinase->PI3K AR_activity Androgen Receptor Transcriptional Activity PI3K->AR_activity

References

Application Notes and Protocols for Gene Expression Analysis in Response to Methoxyacetic Acid Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) is the primary active metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME).[1][2] Exposure to EGME, and consequently MAA, is linked to significant reproductive toxicity, including testicular atrophy and impaired spermatogenesis.[1][3] MAA is classified as an endocrine-disrupting compound that exerts its effects through multiple mechanisms, including the modulation of critical signaling pathways and the epigenetic regulation of gene expression.[2][4] A primary mechanism of MAA is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent alterations in the transcription of numerous genes.[2][5][6]

These application notes provide an overview of the key cellular pathways affected by MAA and present protocols for analyzing the resultant changes in gene expression. Understanding these molecular responses is crucial for assessing the toxicological impact of MAA and for developing potential therapeutic or preventative strategies in drug development and environmental health.

Application Notes

Key Signaling Pathways Modulated by this compound

MAA exposure triggers a complex cascade of cellular events, primarily impacting androgen signaling, cell survival pathways, and estrogen-responsive processes. Its ability to inhibit HDACs is a central feature of its mechanism.[5]

  • HDAC Inhibition: MAA functions as an inhibitor of Class I and II histone deacetylases (HDAC1, HDAC2, and HDAC3).[5] This inhibition prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered expression of genes controlling cell cycle, apoptosis, and differentiation.[2][5]

  • Androgen Receptor (AR) Signaling: MAA significantly impacts androgen receptor (AR) signaling, which is critical for testicular function.[3] It can enhance the transcriptional activity of the AR through a tyrosine kinase signaling pathway that involves phosphatidylinositol 3-kinase (PI3K).[4] This results in a complex modulation of androgen-responsive genes, where MAA can either enhance or antagonize the effects of testosterone.[1][3]

  • Apoptosis Induction: MAA is known to induce apoptosis, particularly in testicular cells.[1][5] One mechanism involves the downregulation of anti-apoptotic proteins like BIRC2 (cIAP1), which relieves inhibition on caspases and leads to the activation of the executioner caspases 3 and 7, culminating in programmed cell death.[5]

  • Estrogen Receptor (ER) Signaling: MAA exposure can also interfere with estrogen signaling. Studies have shown that MAA can down-regulate the expression of estrogen receptor α (ERα) and subsequent estradiol-induced gene expression, which may contribute to its reproductive toxicity.[2][5]

The diagram below illustrates the integrated mechanism of MAA's action on cellular signaling and gene transcription.

MAA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAA_ext This compound (MAA) MAA_int MAA MAA_ext->MAA_int Enters Cell PI3K PI3K Pathway MAA_int->PI3K Activates HDAC HDACs (HDAC1, 2, 3) MAA_int->HDAC Inhibits BIRC2 BIRC2 (Anti-apoptotic) MAA_int->BIRC2 Downregulates AR Androgen Receptor (AR) PI3K->AR Enhances Activity Histones Histones HDAC->Histones Deacetylates DNA DNA AR->DNA Binds Caspases Caspase Activation BIRC2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Acetylation Histone Hyperacetylation Histones->Acetylation Acetylation->DNA Opens Chromatin Gene_Exp Altered Gene Expression DNA->Gene_Exp Transcription Gene_Exp->BIRC2 Regulates Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis A 1. Cell Culture (e.g., TM3 Leydig Cells) B 2. MAA Exposure (Dose-Response & Time-Course) A->B C 3. RNA Isolation (Total RNA Extraction) B->C D 4. Quality Control (RIN Assessment) C->D E 5. Library Preparation (e.g., mRNA-seq) D->E F 6. High-Throughput Sequencing (e.g., Illumina) E->F G 7. Raw Data QC (FastQC) F->G Data Transfer H 8. Read Alignment (STAR, HISAT2) G->H I 9. Gene Quantification (featureCounts, RSEM) H->I J 10. Differential Expression Analysis (DESeq2, edgeR) I->J K 11. Pathway & Functional Analysis (GSEA, GO, KEGG) J->K L 12. Validation (qRT-PCR) J->L

References

Troubleshooting & Optimization

Stability of Methoxyacetic Acid in aqueous solutions for long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methoxyacetic acid in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous experimental solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of other reactive species in the solution. As both an ether and a carboxylic acid, this compound is generally stable, but extreme conditions can promote degradation.[1][2]

Q2: What are the recommended storage conditions for aqueous solutions of this compound for long-term experiments?

A2: For concentrated stock solutions in water, storage at -20°C for up to one month or at -80°C for up to six months is recommended.[3][4] For dilute aqueous solutions used in experiments, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C and protection from light are recommended to minimize potential degradation.

Q3: Can I autoclave my aqueous solution of this compound?

A3: It is generally not recommended to autoclave solutions containing this compound. The high temperatures can potentially lead to degradation. Instead, sterile filtration using a 0.22 µm filter is the preferred method for sterilization.[3]

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound in aqueous solutions?

A5: Potential degradation pathways, based on its chemical structure, include hydrolysis of the ether linkage under strong acidic conditions and decarboxylation of the carboxylic acid group under certain conditions. However, ethers are generally resistant to hydrolysis in aqueous environments.[1][5] Oxidative degradation is also a possibility, especially in the presence of oxidizing agents.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Inconsistent experimental results over time. Degradation of this compound in the working solution.- Prepare fresh working solutions daily from a frozen stock. - Store working solutions at 2-8°C and protect from light during the experiment. - Verify the concentration of your stock solution periodically.
Unexpected changes in the pH of the experimental medium. Degradation of this compound leading to the formation of acidic or basic byproducts.- Monitor the pH of your experimental setup regularly. - Use a well-buffered aqueous system (e.g., PBS) to maintain a stable pH.[6][7]
Appearance of unknown peaks in analytical assays (e.g., HPLC, GC). Formation of degradation products.- Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradants. - Perform forced degradation studies to intentionally generate degradation products and use them as standards.[8][9][10][11][12]
Loss of biological activity of this compound. Chemical modification or degradation of the parent compound.- Confirm the identity and purity of your this compound standard. - Re-evaluate the preparation and storage procedures of your solutions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Preparation of 1 M Stock Solution:

    • Weigh out 9.008 g of this compound (purity ≥98%).

    • Dissolve in 80 mL of high-purity water (e.g., Milli-Q).

    • Once fully dissolved, bring the final volume to 100 mL with high-purity water in a volumetric flask.

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[3][4]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3][4]

    • Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Test Solutions:

    • Prepare a 1 mg/mL solution of this compound in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the test solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the test solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the test solution at 60°C for 24 hours.

    • Photodegradation: Expose the test solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, using a suitable analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to determine the percentage of degradation and to profile the degradation products.[13][14]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Solution Preparation cluster_exp Long-Term Experiment cluster_analysis Stability Analysis prep_stock Prepare Concentrated Stock Solution sterilize Sterile Filter (0.22 µm) prep_stock->sterilize aliquot Aliquot and Store (-20°C or -80°C) sterilize->aliquot prep_work Prepare Dilute Aqueous Working Solution aliquot->prep_work run_exp Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) prep_work->run_exp sample Collect Samples at Time Points run_exp->sample analyze Analyze via HPLC/LC-MS for Purity and Degradants sample->analyze data Evaluate Data for Stability Assessment analyze->data

Caption: Workflow for preparing and evaluating the stability of this compound solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_solution Is the working solution prepared fresh daily? start->check_solution fresh_solution Prepare fresh solutions and re-run experiment. check_solution->fresh_solution No check_storage How is the stock solution stored? check_solution->check_storage Yes improper_storage Review storage protocol. Use aliquots to avoid freeze-thaw cycles. check_storage->improper_storage Improperly check_conditions Are experimental conditions (pH, temp, light) controlled? check_storage->check_conditions Properly control_conditions Implement controls for pH, temperature, and light exposure. check_conditions->control_conditions No analytical_issue Consider analytical method variability. check_conditions->analytical_issue Yes

Caption: A logical guide for troubleshooting inconsistent experimental outcomes.

References

Optimizing Methoxyacetic Acid Concentration for In Vitro Toxicity Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing methoxyacetic acid (MAA) concentration in in vitro toxicity studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro toxicity studies?

A1: Based on published literature, a starting concentration range of 1 mM to 10 mM is recommended for initial in vitro toxicity screening of this compound. Studies have shown biological effects within this range across various cell types. For instance, concentrations at or above 1 mM have been shown to induce apoptosis in rat and human testicular tissues, while concentrations greater than 5 mM can inhibit mitochondrial respiratory function[1].

Q2: How long should I expose my cells to this compound?

A2: The optimal exposure time will vary depending on the cell type and the endpoint being measured. For apoptosis assays, significant effects have been observed within 19-24 hours of exposure. For metabolic assays, such as lactate production, changes can be detected as early as 6 to 12 hours[2]. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific experimental setup.

Q3: What are the known mechanisms of this compound-induced toxicity?

A3: this compound exerts its toxic effects through several mechanisms. A primary mechanism is the inhibition of histone deacetylases (HDACs), which leads to alterations in gene expression[3][4]. This can induce cell cycle arrest and apoptosis[3][4]. Additionally, MAA has been shown to impair mitochondrial function, leading to decreased energy metabolism[5][6].

Q4: What positive controls can I use in my experiments?

A4: For apoptosis assays, a well-characterized inducing agent like staurosporine is a suitable positive control. For cell viability assays, a compound known to be cytotoxic to your specific cell line, such as doxorubicin or paclitaxel, can be used.

Q5: Should I be concerned about the stability of this compound in my culture medium?

A5: this compound is a stable organic compound. However, it is always good practice to prepare fresh solutions of your test compound for each experiment to ensure consistency and avoid any potential degradation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and proper technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.
No significant toxicity observed even at high concentrations Cell line may be resistant to MAA. The experimental endpoint is not sensitive to MAA-induced toxicity. Insufficient incubation time.Use a different, more sensitive cell line if possible. Consider evaluating other toxicity endpoints (e.g., apoptosis, mitochondrial membrane potential). Perform a time-course experiment to ensure an adequate exposure period.
Higher than expected toxicity at low concentrations Solvent (e.g., DMSO) toxicity. Contamination of cell cultures (e.g., mycoplasma).Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO) and include a solvent control. Regularly test your cells for mycoplasma contamination.
Inconsistent results between experiments Variation in cell passage number or health. Inconsistent reagent preparation.Use cells within a consistent and low passage number range. Ensure all reagents are prepared fresh and consistently for each experiment.

Data on this compound In Vitro Toxicity

Cell TypeConcentrationExposure TimeObserved EffectReference
Hepatic & Testicular Mitochondria>5 mMNot SpecifiedInhibition of respiratory function[1]
Rat Sertoli Cells3 mM, 10 mM6, 9, 12 hoursSignificantly decreased lactate production[2]
Rat Germ Cells5 mM24 hoursDetachment from Sertoli cells[7]
Rat & Human Testicular Tissue≥1 mM19 hours (post 5h exposure)Induction of apoptosis (DNA fragmentation)
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)5 mM24 hoursSignificant increase in apoptotic nucleosomes[3]
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)Dose-dependentNot SpecifiedInhibition of cell growth, induction of apoptosis and G1 cell cycle arrest[3][4]
Mouse Gastruloids4 mMNot SpecifiedAltered expression of developmental regulator genes
Normal Human FibroblastsNot SpecifiedNot SpecifiedProduction of reactive oxygen species, DNA damage, loss of mitochondrial membrane potential[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (MAA)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of MAA in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of MAA. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assessment using Caspase-3/7 Assay

This protocol is based on commercially available caspase-3/7 activity assays.

Materials:

  • Cells of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound (MAA)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of MAA and appropriate controls (untreated, solvent, positive control).

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the untreated control to determine the fold-change in caspase-3/7 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with MAA seed_cells->treat_cells prepare_maa Prepare this compound Dilutions prepare_maa->treat_cells incubate_cells Incubate for a Defined Period treat_cells->incubate_cells add_reagent Add Assay Reagent (MTT or Caspase-Glo) incubate_cells->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze_data Analyze and Interpret Data read_plate->analyze_data

Caption: General experimental workflow for in vitro toxicity testing of this compound.

maa_apoptosis_pathway MAA This compound HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 Upregulation of p21 Gene_Expression->p21 BIRC2 Downregulation of BIRC2 (cIAP1) Gene_Expression->BIRC2 CDK Downregulation of CDK2/CDK4 p21->CDK Inhibition G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Caspase_Activation Activation of Caspase-3/7 BIRC2->Caspase_Activation Inhibition Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Unexpected toxicological effects of Methoxyacetic Acid at different doses.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxyacetic Acid (MAA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary established toxicological effects of this compound (MAA)?

A1: this compound is a known reproductive and developmental toxicant.[1][2] Its primary effects, observed in various animal models, include testicular toxicity, embryotoxicity, and teratogenicity.[3][4][5] Specifically, MAA has been shown to cause degeneration of testicular germinal epithelium, leading to reduced sperm count and motility, and can induce fetal malformations, particularly of the digits and skeleton.[4][5]

Q2: We are observing unexpected levels of testicular toxicity at doses previously considered low. What could be the cause?

A2: Several factors could contribute to this. Firstly, the toxic effects of MAA are highly dose-dependent.[4][6] What is considered a low dose in one study might elicit a toxic response in a different animal strain or under slightly different experimental conditions. For instance, in Fischer 344 rats, while 30 mg/kg/day showed no apparent effects, 100 mg/kg/day resulted in slight degenerative changes in testicular germinal epithelium.[4][6][7] Secondly, the route of administration can influence bioavailability and, consequently, toxicity. Finally, the metabolic conversion of precursor compounds like ethylene glycol monomethyl ether (EGME) to MAA can lead to higher than expected internal concentrations of the active toxicant.[1]

Q3: Our in vitro experiments with MAA are showing inconsistent results in terms of cell viability. What troubleshooting steps can we take?

A3: Inconsistent results in vitro can stem from several sources. It is crucial to ensure the pH of your culture media is stable, as the uptake of MAA can be pH-dependent.[8] Additionally, the choice of cell line is critical; for example, prostate cancer cell lines have shown greater sensitivity to MAA-induced apoptosis compared to normal prostatic epithelial cell lines.[9] Ensure your experimental controls are robust, including both positive and negative controls, to validate your assay's performance. It is also advisable to verify the purity of your MAA stock solution.

Q4: We are investigating the teratogenic effects of MAA and have observed a high incidence of digit malformations. Is this a known effect and what is the proposed mechanism?

A4: Yes, high incidences of digit malformations are a well-documented teratogenic effect of MAA in mice. MAA is considered a direct-acting teratogen.[8] The proposed mechanism involves its action as a histone deacetylase (HDAC) inhibitor.[2][9][10] By inhibiting HDACs, MAA can lead to hyperacetylation of histones, altering gene expression profiles critical for normal embryonic development, particularly limb formation.[2][9] It may also interfere with retinoic acid signaling pathways involved in morphogenesis.[10]

Troubleshooting Guides

Issue: Higher than expected fetal resorption in animal models at moderate MAA doses.

Possible Causes and Solutions:

  • Timing of Administration: The gestational day of administration significantly impacts the embryolethal effects of MAA. Administration on earlier gestational days (e.g., day 8 in rats) can lead to substantially higher fetal mortality compared to later days (e.g., day 14).

    • Troubleshooting Step: Carefully review and standardize the timing of MAA administration in your experimental protocol. Ensure precise timing and consistency across all experimental groups.

  • Maternal Toxicity: High doses of MAA can induce maternal toxicity, including reduced food consumption and body weight, which can indirectly affect fetal viability.

    • Troubleshooting Step: Monitor maternal health closely (body weight, food/water intake, clinical signs). Consider reducing the dose to a level that does not cause significant maternal toxicity to isolate the direct effects on the embryo.

  • Metabolic Overload: The parent compound, if used, may be metabolized to MAA more efficiently than anticipated, leading to a higher internal dose.

    • Troubleshooting Step: If using a precursor like EGME, measure the plasma concentration of MAA to determine the actual internal exposure level.

Issue: Lack of significant hematological effects at doses reported to cause them.

Possible Causes and Solutions:

  • Animal Strain Differences: Susceptibility to MAA-induced hematological toxicity can vary between different strains of the same species.

    • Troubleshooting Step: Document the specific strain of animal used and compare it to the literature. If possible, test a different, more sensitive strain.

  • Duration of Exposure: Some effects, like reductions in erythrocyte count and hemoglobin, are observed after repeated dosing.[4]

    • Troubleshooting Step: Ensure the duration of your study is sufficient to induce the expected hematological changes. The literature indicates effects after eight daily doses.[4]

  • Analytical Methods: The methods used for hematological analysis may not be sensitive enough to detect subtle changes.

    • Troubleshooting Step: Calibrate and validate your hematology analyzers. Consider using more sensitive techniques if initial results are inconclusive.

Quantitative Data Summary

Table 1: Dose-Dependent Reproductive and Developmental Toxicity of this compound in Rodents

Species/StrainDoseRoute of AdministrationObserved EffectsReference
CD-1 Mice0.1% in drinking waterOralF1 offspring fertility index was zero.
CD-1 Mice0.2% in drinking waterOralAll pups died by day four.
CD-1 Mice0.4% in drinking waterOralNo live pups delivered; significant reduction in testes, epididymis, and seminal vesicle weights; reduced sperm number and motility; increased sperm abnormalities.
Wistar Rats225 mg/kg bwIntraperitonealIncreased fetal mortality (93% on GD 8, 61% on GD 10, 16% on GD 12, 3% on GD 14).
New Zealand White Rabbits7.5 mg/kg bw/dayOral GavageMalformations of limbs, digits, ribs, and decreased fetal body weights.
New Zealand White Rabbits15 mg/kg bw/dayOral GavageIn addition to effects at 7.5 mg/kg, increased resorptions and decreased litter size.

Table 2: Dose-Dependent Systemic Toxicity of this compound in Male Fischer 344 Rats (8 daily doses)

DoseRoute of AdministrationObserved EffectsReference
30 mg/kg/dayGavageNo apparent effects.[4][6]
100 mg/kg/dayGavageSignificant reduction in absolute and relative thymus weight; decreased erythrocyte count, hemoglobin, and hematocrit levels; degeneration of testicular germinal epithelium.[4][6]
300 mg/kg/dayGavageIn addition to effects at 100 mg/kg, significant reduction in body weight, absolute and relative spleen and testicular weights, and leukocyte count; testicular giant cells; reduced bone marrow cell density.[4][6]

Experimental Protocols

Protocol 1: Assessment of Developmental Toxicity in Rats

  • Animal Model: Pregnant Wistar rats.

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 225 mg/kg body weight.

  • Experimental Groups: Animals are divided into groups based on the gestation day (GD) of administration (e.g., GD 8, 10, 12, or 14). A control group receives the vehicle.

  • Endpoint Analysis: On a designated day before term (e.g., GD 20), dams are euthanized, and the uterine horns are examined for the number of live and dead fetuses, and resorption sites. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Protocol 2: Evaluation of Testicular Toxicity in Rats

  • Animal Model: Male Fischer 344 rats.[4][6]

  • Dosage and Administration: this compound is administered daily by oral gavage for eight consecutive days at doses of 30, 100, or 300 mg/kg body weight.[4][6]

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized. Body weight and the weights of testes, epididymides, spleen, and thymus are recorded. Blood samples are collected for complete blood count (CBC) analysis. Testes are fixed for histopathological examination to assess the integrity of the germinal epithelium.[4][6]

Visualizations

MAA_Metabolic_Pathway EGME Ethylene Glycol Monomethyl Ether (EGME) MAA This compound (MAA) EGME->MAA Alcohol Dehydrogenase (ADH) Metabolism Metabolic Pathways (Krebs Cycle, Fatty Acid Biosynthesis) MAA->Metabolism Activation to Methoxyacetyl-CoA Toxicity Reproductive & Developmental Toxicity MAA->Toxicity

Metabolic activation of EGME to toxic MAA.

MAA_Toxicity_Workflow cluster_in_vivo In Vivo Experiment cluster_in_vitro In Vitro Experiment animal_model Select Animal Model (e.g., Rat, Mouse) dosing Administer MAA (Specify Dose, Route, Duration) animal_model->dosing monitoring Monitor for Clinical Signs & Maternal Toxicity dosing->monitoring endpoints Collect Endpoints: - Organ Weights - Hematology - Histopathology - Fetal Examination monitoring->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis cell_culture Select Cell Line (e.g., Leydig cells, Stem cells) treatment Treat with MAA (Specify Concentration, Duration) cell_culture->treatment assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Caspase activity) - Gene Expression (qPCR) treatment->assays assays->data_analysis

General experimental workflow for MAA toxicity testing.

MAA_HDAC_Signaling MAA This compound (MAA) HDAC Histone Deacetylase (HDAC) MAA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Toxicity Developmental Toxicity (e.g., Teratogenicity) GeneExpression->Toxicity

MAA's proposed mechanism via HDAC inhibition.

References

Technical Support Center: Methoxyacetic Acid (MAA) Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxyacetic Acid (MAA) analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound (MAA) is a polar compound containing a carboxyl group, which makes it non-volatile. Direct injection of underivatized MAA onto a standard non-polar GC column results in poor peak shape, tailing, and low sensitivity due to its high polarity and potential for adsorption to active sites in the GC system.[1][2] Derivatization is a chemical process that converts the polar carboxyl group into a less polar and more volatile functional group, making it suitable for GC analysis.[1][3] This process improves chromatographic peak shape, enhances thermal stability, and increases sensitivity.[1]

Q2: What are the most common derivatization techniques for MAA analysis?

A2: The most frequently used derivatization methods for MAA and other organic acids in GC-MS analysis include:

  • Silylation: This is a widely used technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[1] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4][5]

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, which is more volatile. Common approaches include:

    • Methylation: Using reagents like diazomethane to form methyl esters.[6]

    • Pentafluorobenzylation (PFB): Using pentafluorobenzyl bromide (PFBBr) to form PFB esters, which are particularly useful for electron capture detection (ECD) but also compatible with MS.[7]

Q3: I am observing multiple peaks for my MAA standard after derivatization. What could be the cause?

A3: The appearance of multiple peaks from a single analyte standard like MAA can be attributed to several factors:

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, both the derivatized and underivatized forms of MAA will be present, resulting in at least two peaks. Ensure optimal reaction conditions (temperature, time, and reagent concentration).

  • Presence of Water: Moisture in the sample or reagents can interfere with and consume the derivatization reagent, leading to incomplete reactions.[4][8] It is crucial to use anhydrous solvents and properly dried samples.

  • Tautomerization: For some molecules, different structural isomers (tautomers) can exist in equilibrium. Derivatization can sometimes "lock" these different forms, leading to multiple derivative peaks. Methoximation prior to silylation can help prevent this for compounds with keto-enol tautomerism.[4]

  • Derivatization Reagent Artifacts: Peaks originating from the derivatization reagent itself or its byproducts can be mistaken for analyte peaks.[5] It is essential to run a reagent blank (solvent + derivatization reagent) to identify these peaks.

Q4: How do I minimize matrix effects in my samples (e.g., urine, plasma, tissue extracts)?

A4: Matrix effects, which can cause signal enhancement or suppression, are a significant challenge in complex biological samples.[9][10][11] Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before derivatization and analysis. For MAA, SPE with C18 cartridges has been shown to provide higher recoveries compared to LLE.[6]

  • Use of Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.[12]

  • Internal Standard Method: Use a suitable internal standard (IS) that is chemically similar to the analyte and is added to all samples, standards, and blanks at the beginning of the sample preparation process. Isotopically labeled MAA is the ideal IS, but if unavailable, a structurally similar compound can be used.[13]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact. However, this may compromise the limit of detection for low-concentration analytes.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with polar analytes.[2][14] Solution: Deactivate the liner with a silylating agent or use a pre-deactivated liner. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.[14]
Incomplete Derivatization Residual underivatized MAA will exhibit poor peak shape. Solution: Optimize derivatization conditions (e.g., increase reagent concentration, reaction time, or temperature). Ensure the absence of moisture.[4]
Column Overload Injecting too much sample can lead to fronting peaks.[14] Solution: Dilute the sample or reduce the injection volume.
Inappropriate GC Column Using a column with a stationary phase that is not suitable for the derivatized analyte. Solution: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for silylated or esterified organic acids.
Problem 2: Low or No Signal (Poor Sensitivity)
Possible Cause Troubleshooting Step
Inefficient Extraction/Derivatization Poor recovery of MAA during sample preparation or an inefficient derivatization reaction will lead to a weak signal.[6][15] Solution: Optimize the extraction and derivatization protocols. For MAA in urine, SPE has shown better recovery than LLE.[6] Verify the integrity of the derivatization reagent.
Leaks in the GC-MS System Leaks in the injector, column fittings, or vacuum system can significantly reduce sensitivity.[2][16] Solution: Perform a leak check of the entire system using an electronic leak detector.
Injector Issues The injector temperature may be too low for efficient volatilization of the derivative, or the split ratio may be too high. Solution: Increase the injector temperature. For trace analysis, use a splitless injection mode.[3][17]
MS Detector Issues The MS source may be dirty, or the detector may require tuning. Solution: Clean the ion source, and perform a tune of the mass spectrometer according to the manufacturer's guidelines.[16]

Quantitative Data Summary

The following table summarizes quantitative data from various methods for MAA analysis.

Matrix Derivatization Method Detection Limit (LOD/LOQ) Linear Range Recovery Reference
Leather/TextileMethanol Extraction0.05 mg/L0.05 - 10 mg/L97.5% - 111%[17]
Rat UrineMethylation (Diazomethane)2 - 4 ng/mL (LOD)Not Specified87% (SPE)[6]
UrineMethylation0.15 mg/L (LOD)Not Specified31.4 +/- 7.0%[15][18]
UrinePentafluorobenzylation0.13 mg/L (LOD)0.6 - 60.0 mg/L76.6% - 110.7%[7]

Experimental Protocols

Protocol 1: MAA Analysis in Urine via SPE and Methylation

This protocol is based on the methodology described for the analysis of alkoxyacetic acids in rat urine.[6]

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate internal standard.

    • Acidify the sample with 100 µL of concentrated HCl.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the MAA with a suitable organic solvent.

  • Derivatization (Methylation):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Add diazomethane solution dropwise until a persistent yellow color is observed.

    • After 30 minutes, destroy the excess diazomethane by adding a small amount of silicic acid.

  • GC-MS Analysis:

    • GC Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 1 min, then ramp to 180°C at 10°C/min.

    • MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for the MAA methyl ester.

Visualizations

GCMS_Troubleshooting_Workflow cluster_symptom Symptom cluster_checks Troubleshooting Steps cluster_solution Resolution cluster_negative Start No or Low Peak Signal Check_Sample Verify Sample Prep (Extraction & Derivatization) Start->Check_Sample Check_Injection Inspect Injection System (Syringe, Liner, Septum) Check_Sample->Check_Injection OK Optimize_Prep Optimize Protocol Check_Sample->Optimize_Prep Issue Found Check_GC Check GC Parameters (Temperatures, Flow Rate) Check_Injection->Check_GC OK Replace_Consumables Replace Consumables Check_Injection->Replace_Consumables Issue Found Check_MS Check MS System (Tune, Source Cleanliness) Check_GC->Check_MS OK Adjust_Params Adjust Method Parameters Check_GC->Adjust_Params Issue Found Check_Leaks Perform Leak Check Check_MS->Check_Leaks OK Maintain_MS Perform MS Maintenance Check_MS->Maintain_MS Issue Found Fix_Leaks Repair Leaks Check_Leaks->Fix_Leaks Issue Found Problem_Persists Problem Persists Check_Leaks->Problem_Persists OK

Caption: Troubleshooting workflow for low or no peak signal in GC-MS analysis.

Derivatization_Logic cluster_analyte Analyte Properties cluster_problem Problem for GC cluster_solution Solution cluster_methods Common Methods Analyte This compound (MAA) Polarity High Polarity Low Volatility Analyte->Polarity Derivatization Derivatization Polarity->Derivatization Silylation Silylation (e.g., MSTFA) Derivatization->Silylation Esterification Esterification (e.g., Methylation) Derivatization->Esterification PFB Pentafluorobenzylation Derivatization->PFB

Caption: Logical relationship for why derivatization is necessary for MAA analysis.

References

Best practices for preparing Methoxyacetic Acid stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Methoxyacetic Acid (MAA) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions for the preparation and use of this compound stock solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound (MAA) is an organic compound and a metabolite of ethylene glycol monomethyl ether and certain phthalates.[1][2] In research, it is recognized as a histone deacetylase (HDAC) inhibitor.[2][3] This activity allows it to modulate gene expression, leading to its investigation as a potential anti-cancer agent by inducing cell cycle arrest and apoptosis (programmed cell death) in tumor cells.[1][2][3]

Q2: What are the key physical and chemical properties of this compound?

This compound is a clear, colorless, and viscous liquid with a pungent odor.[1] It is important to be aware of its properties for proper handling and storage. Key quantitative data are summarized in the table below.

Q3: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in water, ethanol, and diethyl ether.[1] For research applications, particularly in cell culture, it is also soluble in Dimethyl Sulfoxide (DMSO).[3] The choice of solvent will depend on the specific requirements of your experiment and the compatibility with your biological system.

Q4: What are the recommended storage conditions for this compound stock solutions?

Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store solutions at -80°C, which can be stable for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to 1 month.[4]

Q5: What are the primary safety concerns when handling this compound?

This compound is a corrosive substance that can cause severe skin and eye burns.[5][6][7] It is also harmful if swallowed and can cause burns to the digestive and respiratory tracts.[5][6][7] Importantly, it is classified as a reproductive toxin that may impair fertility and cause harm to an unborn child.[5][6][7] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₃H₆O₃[1]
Molecular Weight90.08 g/mol [1]
AppearanceClear, colorless, viscous liquid[1]
Melting Point7-9 °C (45-48 °F)[1]
Boiling Point202-204 °C (396-399 °F)[1]
Density1.1768 g/cm³[1]
pKa3.57[1]
Solubility in WaterSoluble[1]
Solubility in DMSO≥ 80 mg/mL[3]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol provides a detailed methodology for preparing a 100 mM stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound (liquid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile, cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, safety goggles

Procedure:

  • Safety Precautions: Perform all steps in a certified chemical fume hood. Ensure you are wearing appropriate PPE.

  • Calculations:

    • The molecular weight of this compound is 90.08 g/mol .

    • The density of this compound is approximately 1.174 g/mL.

    • To prepare a 1 M stock solution, you would need 90.08 g in 1 L of solvent. This is equivalent to 90.08 mg in 1 mL.

    • To calculate the volume of liquid this compound needed for a 1 M solution: Volume (mL) = Mass (g) / Density (g/mL).

    • Volume for 1 M in 1 mL = 0.09008 g / 1.174 g/mL ≈ 0.0767 mL or 76.7 µL.

    • For a 100 mM (0.1 M) stock solution, you will need one-tenth of this amount. For example, to make 10 mL of a 100 mM stock solution, you would need 76.7 µL of this compound.

  • Preparation:

    • Add 9.923 mL of sterile, anhydrous DMSO to a sterile 15 mL conical tube.

    • Carefully add 76.7 µL of this compound to the DMSO.

    • Cap the tube tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution.

  • Sterilization (Optional but Recommended for Cell Culture):

    • If the stock solution is to be used in cell culture, it should be sterilized. The recommended method is filtration through a 0.22 µm sterile syringe filter.

    • Attach the sterile filter to a new sterile syringe.

    • Draw the this compound solution into the syringe.

    • Carefully filter the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, sterile cryovials in volumes appropriate for your experiments (e.g., 100 µL or 500 µL).

    • Label each vial clearly with the name of the compound, concentration (100 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Troubleshooting Guide

Q: My this compound solution appears cloudy or has a precipitate after dilution in aqueous media. What should I do?

A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Vortex/Sonicate: Gently vortex or sonicate the solution for a few minutes. This is often sufficient to redissolve the precipitate.

  • Warm the solution: Briefly warming the solution to 37°C in a water bath can also help to dissolve the compound.

  • Check concentration: Ensure that the final concentration in the aqueous medium does not exceed the solubility limit of this compound in that specific medium. You may need to prepare a more dilute stock solution.

Q: The pH of my final working solution is too low after adding the this compound stock. How can I adjust it?

A: this compound is an acidic compound.[1]

  • Use buffered media: Ensure you are diluting your stock solution in a well-buffered medium (e.g., PBS, DMEM with HEPES).

  • pH adjustment: For some applications, you may need to adjust the pH of your final working solution. This can be done by adding a small amount of a sterile, dilute base such as sodium hydroxide (NaOH). Perform this adjustment carefully while monitoring the pH with a calibrated pH meter.

Q: I observe unexpected toxicity or off-target effects in my cell culture experiments. What could be the cause?

A:

  • Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess the effect of the solvent alone.

  • Compound degradation: Ensure your stock solution has been stored correctly and is within its recommended shelf life. Improper storage can lead to degradation and loss of efficacy.

  • Purity of the compound: Verify the purity of the this compound used. Impurities could contribute to unexpected biological effects.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the experimental workflow for preparing this compound stock solutions and the signaling pathways affected by its activity.

experimental_workflow cluster_prep Preparation Phase cluster_sterilization_storage Finalization Phase safety 1. Safety Precautions (Fume Hood, PPE) calculate 2. Calculations (Volume of MAA and Solvent) safety->calculate Proceed with caution prepare 3. Dissolution (Add MAA to Solvent, Vortex) calculate->prepare sterilize 4. Sterilization (0.22 µm Filtration) prepare->sterilize aliquot 5. Aliquoting (Dispense into Cryovials) sterilize->aliquot store 6. Storage (-20°C or -80°C) aliquot->store

Workflow for Preparing this compound Stock Solution.

Signaling Pathways Affected by this compound.

References

Managing experimental variability with Methoxyacetic Acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxyacetic Acid (MAA). This resource is designed for researchers, scientists, and drug development professionals to help manage experimental variability and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MAA) and what are its primary applications in research?

A1: this compound (MAA) is an organic compound and the primary active metabolite of industrial chemicals like 2-methoxyethanol (an organic solvent) and dimethoxyethyl phthalate (a plasticizer).[1] In research, it is primarily studied for its toxicological effects, particularly its reproductive and developmental toxicity (teratogenicity).[2][3] It is also investigated for its potential as an anti-cancer agent due to its ability to inhibit histone deacetylases (HDACs) and induce apoptosis in cancer cells.[4][5]

Q2: How should I prepare and store MAA stock solutions to ensure stability and consistency?

A2: MAA is soluble in water, ethanol, and diethyl ether.[6] For stock solutions, dissolve MAA in high-purity water (H2O) or Dimethyl sulfoxide (DMSO) at a recommended concentration of 80 mg/mL, using sonication to aid dissolution if necessary.[5]

  • Long-term storage: Aliquot stock solutions and store at -80°C for up to 6 months.[7]

  • Short-term storage: Store at -20°C for up to 1 month.[7]

  • Avoid repeated freeze-thaw cycles to maintain compound integrity.[5] If using water as the solvent for a working solution, it should be sterilized by filtration through a 0.22 µm filter before use.[7]

Q3: What is the primary mechanism of action for MAA's toxicity?

A3: MAA's teratogenic (developmental toxicity) and anti-cancer effects are largely attributed to its activity as a histone deacetylase (HDAC) inhibitor.[1][4] By inhibiting HDACs, MAA alters gene expression. In developmental studies, this disrupts key signaling pathways, such as the retinoic acid (RA) signaling pathway, leading to malformations.[1] In cancer cells, HDAC inhibition can up-regulate tumor suppressor genes like p21, leading to cell cycle arrest and apoptosis (programmed cell death).[4]

Q4: Are there known metabolites of MAA that could interfere with my experiments?

A4: MAA itself is considered the proximate teratogenic metabolite of its parent compounds, 2-methoxyethanol (ME) and dimethoxyethyl phthalate (DMEP).[2] MAA is the active agent responsible for the toxic effects observed after exposure to these parent compounds. In experimental systems, MAA is generally stable, and its own metabolites are not typically a source of interference.

Troubleshooting Guide

This guide addresses specific issues that can lead to experimental variability when working with MAA.

Problem 1: High variability in cell viability/cytotoxicity assays (e.g., MTT, MTS).

  • Possible Cause 1: Inconsistent MAA concentration.

    • Solution: Ensure your MAA stock solution is fully solubilized and well-mixed before preparing dilutions. Always prepare fresh dilutions for each experiment from a properly stored aliquot to avoid degradation.

  • Possible Cause 2: Interference with assay chemistry.

    • Solution: Reducing agents and culture medium components like phenol red can interfere with tetrazolium-based assays (MTT, MTS).[8] Run a "no-cell" control containing only media and MAA at the highest concentration to check for direct reduction of the assay reagent. If interference is observed, consider switching to a non-enzymatic assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures cell viability based on ATP levels.[9]

  • Possible Cause 3: Fluctuations in cell health or density.

    • Solution: Ensure a uniform, single-cell suspension before plating. Check for edge effects in multi-well plates by filling the outer wells with sterile PBS or media. Always allow cells to adhere and stabilize for 18-24 hours before adding MAA.

Problem 2: Inconsistent results in in vivo animal studies.

  • Possible Cause 1: Vehicle selection and administration route.

    • Solution: MAA is typically administered to rodents via intraperitoneal (i.p.) injection or oral gavage.[2][10] The choice of vehicle can impact absorption and bioavailability. While MAA is water-soluble, ensure the pH of the dosing solution is adjusted to be physiological (pH ~7.4) to avoid irritation at the injection site. For subcutaneous (s.c.) administration, which can mimic human dermal exposure, the administration method (bolus dose vs. constant-rate infusion) can dramatically alter the resulting plasma concentration and toxicological outcome.[11]

  • Possible Cause 2: Dose-response variability.

    • Solution: The toxic effects of MAA are highly dose-dependent and can vary with the gestational age of the animal model in teratogenicity studies.[2] A strong linear correlation exists between fetal malformation and the Area Under the Curve (AUC) of MAA exposure.[11] It is critical to perform a dose-ranging study to establish a clear dose-response relationship for your specific model and endpoint.

Problem 3: Difficulty reproducing published findings.

  • Possible Cause 1: Differences in experimental models.

    • Solution: The effects of MAA can be highly specific to the cell line or animal strain used. For example, MAA induces apoptosis in multiple human prostate cancer cell lines, but the sensitivity may differ.[4] Similarly, its testicular toxicity is specific to spermatocytes undergoing meiosis.[12] Carefully match your experimental system to the one described in the literature you are trying to reproduce.

  • Possible Cause 2: Uncontrolled experimental parameters.

    • Solution: Review all experimental parameters, including cell culture media components (especially serum), incubation times, and the precise timing of MAA administration. Even minor deviations can lead to different outcomes. When troubleshooting, change only one variable at a time to isolate the source of the discrepancy.

Data Summary Tables

Table 1: In Vitro Effects of this compound

Cell Line / System Assay Type Concentration Observed Effect Reference
Human Prostate Cancer (LNCaP, C4-2B, PC-3, DU-145) Cell Viability 5-20 mM Dose-dependent inhibition of cell growth [4]
Human Prostate Cancer (LNCaP, C4-2B, PC-3, DU-145) Apoptosis Assay 5 mM Significant increase in apoptotic nucleosomes after 24h [4]
Mouse P19C5 Gastruloids Morphogenesis Assay 4-5 mM Impaired axial elongation; altered developmental gene expression [1]
Rat Sertoli Cells Lactate Production 3-10 mM Significant decrease in lactate production after 6-12h [13]

| Rat Testicular Cell Cultures | Cell Viability | 5 mM | Specific loss of pachytene spermatocytes |[12] |

Table 2: In Vivo Effects of this compound in Rodents

Animal Model Administration Dosage Key Toxicological Endpoints Reference
Pregnant Rat Intraperitoneal (i.p.) 0.1 - 2.5 mmol/kg Embryolethal and teratogenic (skeletal anomalies, hydrocephalus) [2]
Male Fischer 344 Rat Oral Gavage 100 - 300 mg/kg (daily) Testicular degeneration, decreased thymus size, bone marrow suppression [10]

| Pregnant CD-1 Mouse | Subcutaneous (s.c.) | 100 - 250 mg/kg (bolus) | Paw malformations in fetuses |[11] |

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity using MTT Assay

This protocol is adapted for assessing the effect of MAA on the viability of adherent cancer cells.

Materials:

  • Adherent cells (e.g., PC-3 prostate cancer cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (MAA)

  • Sterile PBS, pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl).[14]

  • 96-well flat-bottom plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • MAA Treatment: Prepare serial dilutions of MAA in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the MAA dilutions (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[4]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570-590 nm using a microplate reader.[8][14]

  • Data Analysis: Subtract the absorbance of the "no-cell" background control wells. Express the results as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_flow prep 1. Preparation stock Prepare MAA Stock (e.g., 80 mg/mL in H₂O) prep->stock plate 2. Cell Plating prep->plate dilute Prepare Serial Dilutions & Add to Wells seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) plate->seed treat 3. MAA Treatment plate->treat treat->dilute assay 4. Viability Assay (MTT) treat->assay incubate Incubate for 24-72h (37°C, 5% CO₂) dilute->incubate add_mtt Add MTT Reagent (Incubate 3-4h) assay->add_mtt read 5. Data Acquisition assay->read solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize measure Read Absorbance (570 nm) read->measure analyze 6. Analysis read->analyze calculate Calculate % Viability vs. Control analyze->calculate

Caption: General experimental workflow for an in vitro MAA cytotoxicity assay.

MAA_Mechanism_of_Action cluster_cancer Anti-Cancer Effects cluster_terato Teratogenic Effects MAA This compound (MAA) HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp p21 p21 Upregulation GeneExp->p21 BIRC2 BIRC2 (cIAP1) Downregulation GeneExp->BIRC2 RA Retinoic Acid (RA) Signaling Upregulation GeneExp->RA CDK CDK2/CDK4 Downregulation p21->CDK Inhibits G1Arrest G1 Cell Cycle Arrest CDK->G1Arrest Leads to Apoptosis Apoptosis BIRC2->Apoptosis Leads to DevGenes Altered Developmental Regulator Genes RA->DevGenes Morphogenesis Impaired Morphogenesis (e.g., Axial Elongation) DevGenes->Morphogenesis Leads to

Caption: Signaling pathways affected by MAA's HDAC inhibition mechanism.

troubleshooting_flowchart start Inconsistent Results with MAA invitro In Vitro Assay? start->invitro Yes invivo In Vivo Study? start->invivo No check_reagents Check MAA Stock: - Fresh Dilutions? - Proper Storage? invitro->check_reagents High Well-to-Well Variability check_assay Run 'No-Cell' Control for Assay Interference check_reagents->check_assay Reagents OK check_cells Verify Cell Health: - Uniform Plating? - Passage Number? check_assay->check_cells No Interference switch_assay Consider Alternative Assay (e.g., ATP-based) check_assay->switch_assay Interference Found check_dose Review Dosing: - Vehicle pH? - Administration Route? invivo->check_dose High Animal-to-Animal Variability check_model Verify Animal Model: - Strain/Age Consistent? check_dose->check_model Dosing OK dose_response Perform Dose-Ranging Study to Confirm AUC check_model->dose_response Model OK

Caption: A logical troubleshooting guide for MAA-related experiments.

References

Optimizing exposure time of Methoxyacetic Acid in cell culture for desired effects.

Author: BenchChem Technical Support Team. Date: November 2025

Methoxyacetic Acid (MAA) Technical Support Center

Welcome to the technical support center for this compound (MAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using MAA in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound (MAA) is the primary active metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME).[1] Its toxicity is a key area of study, particularly its effects on reproductive health and cancer cells. The primary mechanisms of action for MAA are multifaceted and can be cell-type dependent. Key mechanisms include:

  • Inhibition of Lactate Production: In Sertoli cells, MAA significantly decreases the production and accumulation of lactate, a critical metabolic substrate for developing germ cells.[2] This disruption of metabolic support is a key factor in its testicular toxicity.

  • Mitochondrial Dysfunction: MAA can inhibit mitochondrial respiration.[3][4] Specifically, it has been shown to inhibit state 3 respiration and cytochrome c oxidase activity in both liver and testicular mitochondria.[3][4]

  • HDAC Inhibition: MAA acts as a histone deacetylase (HDAC) inhibitor.[5][6] This activity can lead to changes in gene expression, inducing cell cycle arrest and apoptosis, particularly in cancer cell lines.[5][6][7]

  • Metabolic Interference: It is hypothesized that MAA can be converted to methoxyacetyl-coenzyme A, which may then enter and disrupt essential metabolic pathways like the Krebs cycle and fatty acid biosynthesis.[1][8]

Q2: What are typical starting concentrations and exposure times for MAA in a new cell line?

A2: The optimal concentration and exposure time for MAA are highly dependent on the cell type and the desired experimental outcome (e.g., cytotoxicity, metabolic analysis, gene expression). Based on published studies, a general starting point would be in the low millimolar (mM) range for an exposure of 24 to 48 hours.

  • For toxicity studies in testicular cells, concentrations between 1 mM and 10 mM for 24 to 72 hours are often used.[1][9]

  • For metabolic studies , such as lactate production in Sertoli cells, effects are seen with 3 mM to 10 mM MAA over 6 to 12 hours.[2]

  • For cancer cell studies (e.g., prostate cancer), concentrations of 5 mM to 20 mM for 24 to 72 hours have been used to induce apoptosis and cell cycle arrest.[6][7]

It is crucial to perform a dose-response and time-course experiment for any new cell line to determine the optimal conditions for your specific research question.

Q3: How should I prepare and store a this compound stock solution?

A3: this compound is soluble in water and DMSO.[5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile solvent like DMSO or a buffered aqueous solution (e.g., PBS).

  • Preparation: If using water or a buffer, the stock solution should be sterilized by filtration through a 0.22 µm filter before use.[3]

  • Storage: Stock solutions can be stored at -20°C for one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: I am observing high levels of cell death even at low MAA concentrations.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to MAA. Germ cells, for instance, are more sensitive than Sertoli cells.[10]

    • Solution: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with a wider range of lower MAA concentrations and shorter exposure times to establish the EC50 (half-maximal effective concentration) for your specific cell line.

  • Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve MAA, the final concentration of the solvent in the culture medium might be toxic.

    • Solution: Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and include a solvent-only control in your experiments to assess its effect on cell viability.

Problem 2: I am not observing the expected effect (e.g., decreased metabolism, apoptosis) after MAA treatment.

  • Possible Cause 1: Insufficient Concentration or Exposure Time. The concentration of MAA may be too low or the incubation time too short to elicit a measurable response in your specific cell model.

    • Solution: Increase the concentration of MAA and/or extend the exposure time. Refer to the data tables below for effective ranges in various cell types. A time-course experiment (e.g., 12h, 24h, 48h, 72h) can be highly informative.[6]

  • Possible Cause 2: Cell Line Resistance. The cell line you are using may be resistant to the effects of MAA or may metabolize it differently.

    • Solution: Verify the expression of key targets or pathways in your cell line. For example, if you are studying apoptosis, confirm that the cells express the necessary caspases. Consider using a positive control (a compound known to induce the effect you are studying) to ensure your assay is working correctly.

  • Possible Cause 3: Inactive Compound. The MAA may have degraded.

    • Solution: Use a fresh stock of MAA and ensure it has been stored correctly.

Problem 3: My experimental results are not reproducible.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, or media composition can affect cellular response.

    • Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and seed them to reach a specific confluency before starting the experiment. Ensure all reagents are from the same lot where possible.

  • Possible Cause 2: Pipetting Errors or Inaccurate Dilutions.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

Data Summary Tables

Table 1: Effects of this compound on Various Cell Lines

Cell LineMAA ConcentrationExposure TimeObserved Effect
Rat Sertoli Cells3 - 10 mM6 - 12 hoursSignificantly decreased lactate production; no effect on cell viability or protein synthesis.[2]
Rat Pachytene Spermatocytes2 - 10 mM24 - 72 hoursDegeneration of pachytene and dividing spermatocytes.[9]
Mouse TM3 Leydig Cells1 - 5 mM3 - 24 hoursAltered gene expression related to androgen synthesis; no loss of cell viability.[1]
Human Prostate Cancer Cells (LNCaP, C4-2B, PC-3, DU-145)5 - 20 mM24 - 72 hoursDose-dependent inhibition of cell growth, induction of apoptosis (PARP cleavage), and G1 cell cycle arrest.[6][7]
Human Luteinized Granulosa Cells≥1 mM24 hoursSignificantly elevated progesterone production.[11]

Experimental Protocols

Protocol: Assessing MAA Cytotoxicity using an MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of MAA on an adherent cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Preparation of MAA Working Solutions:

    • Prepare a 2X concentrated series of MAA solutions in culture medium from your sterile stock solution. For example, if your final desired concentrations are 1, 2, 5, 10, and 20 mM, you would prepare 2, 4, 10, 20, and 40 mM solutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest MAA concentration) and a medium-only control (no cells).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the appropriate MAA working solution or control solution to each well. It is recommended to test each concentration in triplicate or quadruplicate.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the medium-only control.

Visualizations

Diagrams of Pathways and Workflows

MAA_Metabolic_Interference cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_Mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_Mito->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs ETC Electron Transport Chain Krebs->ETC NADH, FADH2 MAA This compound (MAA) MAA->Lactate Inhibits Production (Sertoli Cells) MAA->ETC Inhibits Respiration

Caption: Simplified overview of MAA's interference with cellular energy metabolism.

MAA_Apoptosis_Pathway MAA This compound (MAA) HDAC HDAC1, HDAC2 MAA->HDAC Inhibits CDK CDK2, CDK4 Downregulation MAA->CDK BIRC2 BIRC2 (cIAP1) Downregulation MAA->BIRC2 p21 p21 Upregulation HDAC->p21 (De-repression) G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest CDK->G1_Arrest (Late effect) Caspases Caspase-3, Caspase-7 Activation BIRC2->Caspases (De-repression) Apoptosis Apoptosis Caspases->Apoptosis

Caption: MAA-induced apoptosis and cell cycle arrest pathway in prostate cancer cells.[6][7]

MAA_Troubleshooting_Workflow cluster_solutions_toxicity Troubleshooting High Toxicity cluster_solutions_no_effect Troubleshooting No Effect Start Experiment Start: Treat cells with MAA Check_Viability Assess Cell Viability (e.g., MTT Assay) Start->Check_Viability High_Toxicity Problem: Unexpectedly High Toxicity Check_Viability->High_Toxicity Viability << Expected No_Effect Problem: No Observable Effect Check_Viability->No_Effect Viability ≈ Control Expected_Effect Success: Desired Effect Observed Check_Viability->Expected_Effect Viability = Expected Sol_Tox_1 1. Lower MAA concentration and/or exposure time High_Toxicity->Sol_Tox_1 Sol_NoEffect_1 1. Increase MAA concentration and/or exposure time No_Effect->Sol_NoEffect_1 Sol_Tox_2 2. Run solvent-only control Sol_Tox_3 3. Confirm cell line sensitivity Sol_NoEffect_2 2. Use positive control for assay Sol_NoEffect_3 3. Check MAA stock integrity

Caption: Decision workflow for troubleshooting common MAA experimental outcomes.

References

Mitigating the hygroscopic properties of Methoxyacetic Acid during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the hygroscopic properties of Methoxyacetic Acid during storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I noticed the viscosity of my this compound has changed. What could be the cause?

A1: A change in viscosity, such as becoming less viscous or more fluid, can be an indicator of water absorption. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. This absorbed water can alter its physical properties. To confirm this, it is recommended to determine the water content of the material.

Q2: My experiment requires anhydrous this compound. How can I ensure it remains dry during handling?

A2: To handle this compound under anhydrous conditions, it is crucial to minimize its exposure to atmospheric moisture[3]. Work in a controlled environment, such as a glove box or under a stream of dry, inert gas like nitrogen or argon. Use dry glassware and syringes for transfers. It is also advisable to work quickly and reseal the container promptly[3].

Q3: What are the ideal storage conditions for this compound to prevent water absorption?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[4][5]. To further protect it from moisture, consider storing the primary container inside a secondary container, such as a desiccator or a sealed bag containing a desiccant[6]. Refrigerated storage is also recommended to minimize degradation[1][7].

Q4: I suspect my this compound has absorbed water. Can I still use it?

A4: The suitability of this compound that has absorbed water depends on the specific requirements of your experiment. For applications sensitive to water content, using the hydrated acid could lead to inaccurate results or side reactions. It is best to quantify the water content using a method like Karl Fischer titration to determine if it meets your experimental tolerance[8][]. If the water content is too high, the material may need to be dried or a new, anhydrous batch should be used.

Q5: What are the visible signs of moisture absorption in this compound?

A5: this compound is a colorless liquid[7]. While slight changes in viscosity may occur, there might not be dramatic visible signs of initial water absorption. Over time, significant water absorption could potentially lead to a slight change in clarity, though this is not a definitive indicator. The most reliable way to detect moisture is through analytical methods[8].

Data Presentation

Table 1: Illustrative Example of Water Absorption by a Hygroscopic Liquid Over Time

The following table provides an example of how a hygroscopic substance like this compound might absorb water when exposed to different relative humidity (RH) levels. Note: This is generalized data to illustrate the hygroscopic nature and not specific experimental data for this compound.

Time (hours)Water Content (%) at 40% RHWater Content (%) at 60% RHWater Content (%) at 80% RH
00.10.10.1
10.30.61.2
40.81.53.0
81.52.85.5
243.56.012.0

Experimental Protocols

Protocol 1: Handling this compound in a Controlled Atmosphere (Glove Box)

  • Preparation : Ensure the glove box antechamber is properly evacuated and purged with an inert gas (e.g., nitrogen or argon). Place all necessary materials, including the this compound container, clean and dry glassware, and pipettes, into the antechamber.

  • Inert Atmosphere Transfer : Transfer the materials from the antechamber into the main glove box chamber. Allow the this compound container to equilibrate to the glove box temperature before opening to prevent condensation.

  • Dispensing : Carefully open the this compound container. Using a dry pipette or syringe, dispense the required amount of the acid into your reaction vessel.

  • Sealing : Tightly reseal the this compound container immediately after dispensing. For added protection, you can wrap the cap with parafilm.

  • Post-Handling : Remove your materials from the glove box through the antechamber. Store the this compound as recommended.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and sample.

  • Instrument Preparation : Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Reagent Standardization : Standardize the Karl Fischer reagent with a known water standard to determine its precise titer.

  • Sample Preparation : In a controlled environment (e.g., a glove box or under a flow of dry nitrogen), accurately weigh a sample of this compound into a dry, gas-tight syringe.

  • Titration : Inject the this compound sample into the conditioned titration vessel. The instrument will then titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • Calculation : The instrument's software will calculate the water content in the sample based on the amount of titrant used and the sample weight. The result is typically expressed as a percentage or in parts per million (ppm).

  • Replicates : Perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_materials Gather Materials: - this compound - Dry Glassware - Inert Gas Source setup_env Set Up Controlled Environment (e.g., Glove Box) prep_materials->setup_env transfer_reagent Transfer this compound Under Inert Atmosphere setup_env->transfer_reagent seal_container Promptly and Tightly Reseal Container transfer_reagent->seal_container store_properly Store in a Cool, Dry Place seal_container->store_properly use_desiccant Use Desiccator for Long-Term Storage store_properly->use_desiccant

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic Troubleshooting Moisture Contamination in this compound start Suspected Moisture Contamination? check_viscosity Is Viscosity Lower Than Usual? start->check_viscosity quantify_water Perform Karl Fischer Titration check_viscosity->quantify_water Yes review_handling Review Storage and Handling Procedures check_viscosity->review_handling No, but still suspect is_water_high Is Water Content Above Tolerable Limit? quantify_water->is_water_high discard_or_dry Discard Batch or Attempt to Dry (if feasible) is_water_high->discard_or_dry Yes proceed_with_caution Proceed with Experiment, Noting Water Content is_water_high->proceed_with_caution No discard_or_dry->review_handling

Caption: Troubleshooting logic for moisture in this compound.

References

Interpreting dose-dependent dual effects of Methoxyacetic Acid in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxyacetic Acid (MAA).

Frequently Asked Questions (FAQs)

Q1: What are the known dose-dependent dual effects of this compound (MAA)?

A1: this compound (MAA) exhibits dose-dependent dual effects, acting as both a toxicant and a potential therapeutic agent. At lower concentrations, it can modulate signaling pathways, while at higher concentrations, it predominantly induces cytotoxicity. For instance, in prostate cancer cell lines, MAA has been shown to inhibit cell growth by inducing apoptosis and cell cycle arrest in a dose-dependent manner[1]. It also has known toxic effects on the reproductive system, causing testicular degradation[1].

Q2: Which signaling pathways are modulated by MAA?

A2: MAA modulates several key signaling pathways:

  • Histone Deacetylase (HDAC) Inhibition: MAA is an HDAC inhibitor, specifically targeting HDAC1, HDAC2, and HDAC3. This leads to hyperacetylation of histones, altering gene expression related to cell cycle arrest and apoptosis[1].

  • PI3K/Tyrosine Kinase Pathway: MAA can activate the tyrosine kinase-PI3K pathway, which can influence androgen-induced gene expression[1].

  • MAPK Pathway: MAA can activate the MAPK pathway, which, along with HDAC inhibition, enhances the transcriptional activities of estrogen receptors α and β[1].

  • Apoptosis Pathway: MAA induces apoptosis by down-regulating the anti-apoptotic protein BIRC2 (cIAP1), leading to the activation of executioner caspases 3 and 7[1].

Q3: What is a typical effective concentration of MAA in in-vitro experiments?

A3: The effective concentration of MAA varies depending on the cell line and the endpoint being measured. For example, a concentration of 5 mM MAA has been shown to significantly inhibit cell growth and induce apoptosis in various prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145) after 24 hours of treatment[1][2]. The IC50 for inhibiting cell growth in the human leukemia cell line HL60 was previously reported to be 5.6 mM[1].

Data Presentation

Table 1: Dose-Dependent Effects of MAA on Prostate Cancer Cell Viability

Cell LineMAA ConcentrationTreatment DurationApproximate % Viable CellsReference
LNCaP5 mM72 h~40%[1]
10 mM72 h~25%[1]
20 mM72 h~15%[1]
C4-2B5 mM72 h~50%[1]
10 mM72 h~30%[1]
20 mM72 h~20%[1]
PC-35 mM72 h~50%[1]
10 mM72 h~35%[1]
20 mM72 h~25%[1]
DU-1455 mM72 h~25%[1]
10 mM72 h~15%[1]
20 mM72 h~10%[1]

Table 2: Effects of MAA on Apoptosis and Cell Cycle in Prostate Cancer Cells (5 mM MAA, 24h)

Cell LineEffect on Apoptosis (Fold Increase in Apoptotic Nucleosomes)Effect on Cell Cycle (% Change in G1/G0 Phase)Reference
LNCaP~2.5-foldSignificant Increase[1]
C4-2B~2-foldSignificant Increase[1]
PC-3~1.5-foldNo Significant Change[1]
DU-145~3-foldNo Significant Change[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of MAA on cell viability.

Materials:

  • Cells of interest (e.g., LNCaP, PC-3)

  • Complete cell culture medium

  • This compound (MAA) stock solution (e.g., 1 M in sterile PBS or water, pH adjusted)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of MAA in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 mM).

  • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the different concentrations of MAA. Include a vehicle control (medium without MAA).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by MAA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (MAA)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Seed cells in 6-well plates and treat with the desired concentrations of MAA (e.g., 0, 5, 10 mM) for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

HDAC Activity Assay (Colorimetric)

Objective: To measure the inhibitory effect of MAA on HDAC activity.

Materials:

  • Nuclear extract from cells treated with MAA

  • HDAC Activity Assay Kit (Colorimetric)

  • Microplate reader

Methodology:

  • Treat cells with various concentrations of MAA for a defined period.

  • Isolate nuclear extracts according to a standard protocol.

  • Perform the HDAC activity assay according to the manufacturer's instructions of the chosen kit. This typically involves:

    • Incubating the nuclear extract with an acetylated substrate.

    • Adding a developer solution that produces a colored product from the deacetylated substrate.

    • Measuring the absorbance at the appropriate wavelength (e.g., 405 nm).

  • A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.

  • Calculate the percentage of HDAC inhibition by comparing the activity in MAA-treated samples to the untreated control.

Troubleshooting Guides

Issue 1: Unexpectedly high cell death at low MAA concentrations.

  • Possible Cause: pH shift in the culture medium. MAA is an acidic compound and can lower the pH of the medium, especially at higher concentrations if not properly buffered.

  • Troubleshooting Steps:

    • Check Medium pH: Before adding to cells, measure the pH of the complete medium containing the highest concentration of MAA you plan to use.

    • Adjust pH: If the pH is significantly lower than the optimal range for your cells (typically 7.2-7.4), adjust the pH of your MAA stock solution with NaOH before preparing your final dilutions in the medium.

    • Use Buffered Medium: Ensure your culture medium contains a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.

    • Frequent Media Changes: For long-term experiments, consider more frequent media changes to prevent the accumulation of acidic metabolites and maintain a stable pH.

Issue 2: Inconsistent or non-reproducible results in cell-based assays.

  • Possible Cause 1: Instability of MAA in the culture medium.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh dilutions of MAA from a stock solution for each experiment. Avoid using old or repeatedly freeze-thawed working solutions.

    • Storage of Stock Solution: Store the MAA stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Possible Cause 2: Cellular stress due to solvent toxicity.

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control in your experiments that contains the highest concentration of the solvent (e.g., PBS, water) used to dissolve MAA.

    • Minimize Solvent Concentration: Prepare a concentrated stock solution of MAA to keep the final solvent concentration in the culture medium as low as possible (typically <0.1%).

Issue 3: No significant effect of MAA observed, even at high concentrations.

  • Possible Cause 1: Cell line resistance.

  • Troubleshooting Steps:

    • Positive Control: Use a cell line known to be sensitive to MAA or another HDAC inhibitor as a positive control to ensure your experimental setup is working correctly.

    • Increase Treatment Duration: The effects of MAA may be time-dependent. Extend the treatment duration (e.g., up to 72 hours) to allow for the accumulation of cellular effects.

    • Verify Compound Activity: If possible, verify the activity of your MAA batch using a cell-free HDAC activity assay.

  • Possible Cause 2: Sub-optimal assay conditions.

  • Troubleshooting Steps:

    • Optimize Cell Density: Ensure that the cell density at the time of treatment is optimal for the specific assay being performed. Over-confluent or very sparse cultures can respond differently to treatment.

    • Review Assay Protocol: Carefully review and optimize all steps of your experimental protocol, including incubation times, reagent concentrations, and measurement parameters.

Mandatory Visualizations

MAA_Signaling_Pathway MAA This compound (MAA) HDAC HDAC1, HDAC2, HDAC3 MAA->HDAC Inhibits PI3K Tyrosine Kinase / PI3K MAA->PI3K Activates MAPK MAPK MAA->MAPK Activates BIRC2 BIRC2 (cIAP1) MAA->BIRC2 Downregulates Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation p21 p21 Acetylation->p21 Upregulates CDK2_4 CDK2/CDK4 p21->CDK2_4 Inhibits G1_Arrest G1 Cell Cycle Arrest CDK2_4->G1_Arrest Promotes G1/S transition ER ERα / ERβ PI3K->ER MAPK->ER Gene_Expression Altered Gene Expression ER->Gene_Expression Caspase3_7 Caspase-3/7 (activated) BIRC2->Caspase3_7 Inhibits Apoptosis Apoptosis Caspase3_7->Apoptosis Experimental_Workflow cluster_assays Perform Assays start Start Experiment seed_cells Seed Cells in appropriate plate (96-well for viability, 6-well for apoptosis) start->seed_cells overnight Incubate Overnight (Adherence) seed_cells->overnight treat Treat cells with varying concentrations of MAA overnight->treat incubate Incubate for desired duration (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis hdac HDAC Activity (Colorimetric Assay) incubate->hdac analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze hdac->analyze Troubleshooting_Logic problem Problem: Inconsistent/Unexpected Results check_ph Check Medium pH with MAA problem->check_ph ph_ok pH OK? check_ph->ph_ok adjust_ph Action: Adjust pH of MAA stock solution ph_ok->adjust_ph No check_reagents Check Reagent Stability ph_ok->check_reagents Yes adjust_ph->check_reagents reagents_ok Fresh Reagents? check_reagents->reagents_ok prepare_fresh Action: Prepare fresh MAA dilutions reagents_ok->prepare_fresh No check_controls Review Controls (Vehicle, Positive) reagents_ok->check_controls Yes prepare_fresh->check_controls controls_ok Controls as Expected? check_controls->controls_ok re_evaluate Action: Re-evaluate protocol and cell line sensitivity controls_ok->re_evaluate No solution Problem Resolved controls_ok->solution Yes re_evaluate->solution

References

Validation & Comparative

Methoxyacetic Acid vs. Valproic Acid: A Comparative Guide to their HDAC Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methoxyacetic acid (MAA) and valproic acid (VPA) as inhibitors of histone deacetylases (HDACs). While both are short-chain fatty acids implicated in HDAC inhibition, the extent of their characterization and their inhibitory profiles differ significantly. This document summarizes the available experimental data, provides detailed experimental protocols for relevant assays, and visualizes key concepts using DOT language diagrams.

Quantitative Comparison of HDAC Inhibitory Activity

CompoundTarget HDAC IsoformIC50 ValueCell-Based Potency (Cell Proliferation)
Valproic Acid HDAC10.4 mM[1]3.2 - 5.0 mM (Thoracic Cancer Cells)[2]
HDAC2--
HDAC52.8 mM-
HDAC62.4 mM-
This compound Not ReportedNot ReportedNot Reported

Note: The absence of specific IC50 values for this compound against purified HDAC isoforms is a significant data gap in the current literature, precluding a direct quantitative comparison of inhibitory potency with valproic acid.

Mechanism of Action and Cellular Effects

Valproic Acid (VPA):

Valproic acid directly inhibits the activity of histone deacetylases, leading to an accumulation of acetylated histones in cultured cells and in vivo.[1][3] This hyperacetylation of histone proteins alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression.[1] VPA exhibits a preference for inhibiting Class I HDACs over Class II enzymes.[3][4] For instance, the IC50 value for HDAC1 is significantly lower than those for the Class IIa enzymes HDAC5 and HDAC6.[1][3] The inhibition of HDACs by VPA is thought to be a key mechanism behind its therapeutic effects in various diseases, as well as its teratogenic potential.[1]

This compound (MAA):

This compound has been demonstrated to induce the hyperacetylation of core histones, specifically tetra-acetylated histone H4 and di-acetylated histone H3, in rat testes.[5] This effect is associated with the inhibition of histone deacetylase activity.[5][6] One study has suggested a dual mechanism where MAA not only inhibits HDACs but also enhances the activity of histone acetyltransferases (HATs).[5] The teratogenic effects of MAA on morphogenesis have been linked to its ability to inhibit HDACs and subsequently affect retinoic acid signaling pathways.[6]

Signaling Pathways and Experimental Workflows

Histone Acetylation/Deacetylation Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 Normal Cellular State cluster_1 Inhibition by Methoxyacetic/Valproic Acid HAT Histone Acetyltransferase (HAT) Histone Histone Protein HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histone Inhibited_HDAC Inhibited HDAC Histone->HDAC Removes Acetyl Group Ac_Histone Acetylated Histone Histone->Ac_Histone DNA DNA Ac_Histone->DNA Relaxed Chromatin TF Transcription Factors DNA->TF Binding Gene_Expression Gene Expression TF->Gene_Expression Activation Inhibitor This compound or Valproic Acid Inhibitor->HDAC Inhibits

Caption: General mechanism of HDAC inhibition by this compound and valproic acid.

Experimental Workflow for HDAC Activity Assay

HDAC_Assay_Workflow cluster_workflow Fluorometric HDAC Activity Assay start Start: Prepare Reagents prepare_enzyme Prepare HDAC Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Fluorogenic HDAC Substrate start->prepare_substrate prepare_inhibitor Prepare Serial Dilutions of Inhibitor (this compound or Valproic Acid) start->prepare_inhibitor reaction_setup Set up Reaction in 96-well Plate: Enzyme + Inhibitor + Substrate prepare_enzyme->reaction_setup prepare_substrate->reaction_setup prepare_inhibitor->reaction_setup incubation Incubate at 37°C reaction_setup->incubation add_developer Add Developer Solution incubation->add_developer measure_fluorescence Measure Fluorescence (Excitation/Emission) add_developer->measure_fluorescence data_analysis Data Analysis: Calculate % Inhibition and IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining HDAC inhibitory activity using a fluorometric assay.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against HDAC enzymes using a commercially available fluorometric assay kit.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease, e.g., trypsin)

  • Test compounds (this compound, Valproic acid)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the HDAC enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic HDAC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds (this compound and valproic acid) and the positive control inhibitor in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound solution or vehicle control

      • HDAC enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the HDAC substrate solution to each well.

  • Incubation and Development:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with HDAC inhibitors.

Materials:

  • Cell culture reagents

  • Test compounds (this compound, Valproic acid)

  • Phosphate-buffered saline (PBS)

  • Histone extraction buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF)

  • 0.2 N Hydrochloric acid (HCl)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or valproic acid for a specified time (e.g., 24 hours).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in histone extraction buffer.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate on ice to extract histones.

    • Centrifuge to remove debris, and collect the supernatant containing the histones.

    • Neutralize the acid (e.g., with 1 M NaOH).

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of histone protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones to determine the relative change in acetylation.

References

A Comparative Analysis of Methoxyacetic Acid and Butyrate on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetic acid (MAA) and butyrate are short-chain fatty acids known to influence cellular processes, including cell cycle progression and apoptosis. MAA is a metabolite of ethylene glycol monomethyl ether, an industrial solvent, while butyrate is a product of dietary fiber fermentation in the colon.[1][2] Both compounds have garnered interest for their potential as therapeutic agents, particularly in cancer research, due to their ability to inhibit cell proliferation.[3][4] This guide provides a comparative analysis of their effects on the cell cycle, supported by experimental data and detailed methodologies.

Mechanism of Action and Impact on Cell Cycle

Both this compound and butyrate are recognized as histone deacetylase (HDAC) inhibitors.[3][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, MAA and butyrate cause hyperacetylation of histones, which results in a more relaxed chromatin state, thereby altering the expression of genes involved in cell cycle control.[3][5]

The primary effect of both compounds on the cell cycle is the induction of a G0/G1 phase arrest.[1][3][6] This arrest prevents cells from entering the S phase, the DNA synthesis phase, thereby halting proliferation.

This compound (MAA)

MAA has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, by inducing G1 cell cycle arrest and apoptosis.[3][7][8] The G1 arrest induced by MAA is attributed to the upregulation of the cyclin-dependent kinase inhibitor p21 at early stages, followed by the downregulation of cyclin-dependent kinase 4 (CDK4) and CDK2 at later time points.[3] The induction of p21 by MAA appears to be independent of p53, a common tumor suppressor protein that often regulates p21.[3]

Butyrate

Butyrate has been extensively studied, particularly in the context of colon cancer.[1][6] It induces G0/G1 cell cycle arrest in a dose-dependent manner in various tumor types.[4] The mechanism involves the modulation of several cell cycle-related proteins. Butyrate upregulates the expression of p21, a potent inhibitor of cyclin/CDK complexes, through both p53-dependent and p53-independent pathways.[1][4] Furthermore, butyrate has been observed to downregulate the levels of key G1 cyclins, such as cyclin D1, and their associated kinases, CDK4 and CDK6.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of MAA and butyrate on cell cycle distribution and protein expression from various studies. It is important to note that the experimental conditions, including cell lines, concentrations, and treatment durations, vary between studies, which may influence the observed effects.

Table 1: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

Cell LineMAA ConcentrationTreatment Duration% Cells in G0/G1% Cells in S% Cells in G2/MReference
LNCaP5 mM48hIncreasedDecreasedNo significant change[3]
C4-2B5 mM48hIncreasedDecreasedNo significant change[3]
PC-320 mM48hIncreasedDecreasedNo significant change[3]
DU-14520 mM48hIncreasedDecreasedDecreased[3]

Table 2: Effect of Butyrate on Cell Cycle Distribution

Cell LineButyrate ConcentrationTreatment Duration% Cells in G0/G1% Cells in S% Cells in G2/MReference
HT29 (colon)> 1 mM72hIncreasedNot specifiedNot specified[1][6]
IPEC-J2 (porcine jejunal)5 mM, 10 mMNot specifiedIncreasedDecreasedNot specified[10][11]
MCF-7 (breast)1.26 mM (IC50)48hIncreasedNot specifiedNot specified[12][13]

Table 3: Comparative Effects on Key Cell Cycle Regulatory Proteins

ProteinThis compound EffectButyrate Effect
p21Upregulation[3]Upregulation[1][4][10][14]
Cyclin D1No significant change[3]Downregulation[1][6][9]
Cyclin D3Downregulation[7]Upregulation[10][11]
CDK2Downregulation[3]Downregulation[9][15]
CDK4Downregulation[3]Upregulation[10][11] / Downregulation[9][15]
CDK6Not specifiedDownregulation[9][10][11]
p53No significant change[3]Downregulation[1][6]

Signaling Pathways

The primary signaling pathway modulated by both MAA and butyrate leading to cell cycle arrest involves the inhibition of HDACs, which subsequently alters the expression of key cell cycle regulatory genes.

MAA_Butyrate_Pathway MAA This compound HDAC Histone Deacetylases (HDACs) MAA->HDAC Inhibition Butyrate Butyrate Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 CyclinCDK Cyclin D/CDK4/6 & Cyclin E/CDK2 Complexes GeneExpression->CyclinCDK Downregulation of Cyclins/CDKs p21->CyclinCDK CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Rb Rb Phosphorylation CyclinCDK->Rb Phosphorylation E2F E2F Release Rb->E2F Inhibition G1S_Transition G1/S Phase Transition E2F->G1S_Transition Promotion Experimental_Workflow start Start: Cell Culture treatment Treatment with MAA or Butyrate start->treatment mtt MTT Assay for Cell Viability treatment->mtt flow Flow Cytometry for Cell Cycle Analysis treatment->flow wb Western Blot for Protein Expression treatment->wb data_mtt Absorbance Data mtt->data_mtt data_flow Cell Cycle Histograms flow->data_flow data_wb Protein Band Intensities wb->data_wb analysis Data Analysis and Comparison data_mtt->analysis data_flow->analysis data_wb->analysis

References

Methoxyacetic Acid Teratogenicity: A Comparative Analysis of In Vivo and In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Teratogenic Effect Validation

Methoxyacetic acid (MAA), a major metabolite of the industrial solvent 2-methoxyethanol, is a known reproductive and developmental toxicant.[1] Understanding its teratogenic potential is crucial for risk assessment and regulatory purposes. This guide provides a comprehensive comparison of in vivo and in vitro models used to validate the teratogenic effects of MAA, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary information to select the most appropriate models for their specific research questions.

Data Summary: In Vivo vs. In vitro Teratogenicity of this compound

The following table summarizes quantitative data from key studies on the teratogenic effects of this compound in various animal models and in vitro systems. This allows for a direct comparison of effective concentrations and observed outcomes.

Model System Species/Cell Type Dosage/Concentration Route of Administration/Exposure Duration Key Teratogenic Effects No Observed Adverse Effect Level (NOAEL)
In Vivo Rat0.1 to 2.5 mmol/kgIntraperitoneal injection on Day 8, 10, 12, or 14 of pregnancyEmbryolethal; Skeletal anomalies, hydrocephalus, dilatation of the kidney pelvis.[2]Not explicitly stated in the study.
Rabbit7.5 and 15 mg/kg bw/dayOral gavage on Gestation Days 7-19Malformations of limbs, digits, and ribs; decreased fetal body weights; increased resorptions.2.5 mg/kg bw/day for developmental toxicity.
Mouse (CD-1)100-250 mg/kg (as 2-methoxyethanol)Single subcutaneous bolus dose on Gestation Day 11Paw malformations (ectrodactyly, syndactyly).Not explicitly stated in the study.
In Vitro Rat Whole-Embryo Culture5 mM48-hour cultureGrowth retardation and gross structural defects.[3]Not explicitly stated in the study.
Rat Limb Bud Micromass CultureNot specified24-hour exposureSeverely reduced protein content and cell number; inhibition of chondrogenic differentiation.[4]Not explicitly stated in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.

In Vivo Teratogenicity Study in Rats

This protocol is based on studies investigating the developmental toxicity of this compound in pregnant rats.

  • Animal Model: Time-mated female Sprague-Dawley or Wistar rats are used. Day 0 of gestation is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.

  • Dosing: this compound, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal injection or oral gavage.[2] Doses ranging from 0.1 to 2.5 mmol/kg are typically used.[2]

  • Administration Period: The compound is administered on specific days of gestation, often during the period of major organogenesis (e.g., Gestation Days 8, 10, 12, or 14).[2]

  • Fetal Examination: On Day 20 or 21 of gestation, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Live fetuses are weighed and examined for external malformations. A subset of fetuses is then processed for skeletal examination (e.g., Alizarin red S staining) or visceral examination (e.g., Wilson's slicing technique).

  • Endpoints Measured: Endpoints include the incidence of fetal malformations (skeletal, visceral, and external), fetal body weight, and embryolethality (resorptions and fetal deaths).

In Vitro Rat Whole-Embryo Culture

This method allows for the direct assessment of a substance's effects on embryonic development, independent of maternal metabolism.

  • Embryo Explantation: Rat embryos at gestational day 9.5 are dissected from the uterus of pregnant rats. The decidua is removed, but the visceral yolk sac and amnion are left intact.

  • Culture Medium: Embryos are cultured in rotating bottles containing heat-inactivated rat serum, often supplemented with glucose and antibiotics.

  • Test Substance Addition: this compound is added directly to the culture medium at various concentrations (e.g., 5 mM).[3]

  • Incubation: The culture bottles are gassed with a mixture of O₂, CO₂, and N₂ (the proportions of which are adjusted as development proceeds) and incubated at 37°C for 48 hours.

  • Morphological Assessment: After the culture period, embryos are examined for viability (heartbeat and circulation), growth (somite number, crown-rump length), and the presence of any structural malformations.

In Vitro Rat Limb Bud Micromass Culture

This model is particularly useful for studying the effects of compounds on chondrogenesis (cartilage formation).

  • Cell Isolation: Limb buds are dissected from rat embryos (typically around day 13-14 of gestation). The ectoderm is removed, and the mesenchymal cells are dissociated using enzymatic digestion (e.g., trypsin/EDTA).

  • Cell Plating: The dissociated cells are resuspended in a small volume of culture medium (e.g., DMEM/Ham's F12) to a high density. A small droplet of this cell suspension is then plated in the center of a well of a multi-well plate.

  • Cell Adhesion and Differentiation: The cells are allowed to adhere for a few hours before the well is flooded with more culture medium. Over several days in culture, the mesenchymal cells will differentiate into chondrocytes, forming cartilage nodules.

  • Exposure to Test Substance: this compound is added to the culture medium, typically after the initial cell adhesion period.

  • Endpoint Analysis: After a set exposure period (e.g., 24 hours), the cultures are assessed for cytotoxicity (e.g., MTT assay for cell viability), protein content, and the extent of chondrogenesis. Chondrogenesis can be quantified by staining the cartilage matrix with Alcian blue and measuring the dye uptake.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in this compound teratogenicity studies, the following diagrams illustrate a proposed signaling pathway and a typical experimental workflow.

MAA_Teratogenicity_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_comparison Comparative Analysis animal_model Pregnant Animal (e.g., Rat, Mouse) dosing MAA Administration (e.g., Oral Gavage) animal_model->dosing gestation Gestation Period dosing->gestation fetal_exam Fetal Examination (External, Skeletal, Visceral) gestation->fetal_exam data_analysis_vivo Data Analysis: Malformations, Growth Retardation, Embryolethality fetal_exam->data_analysis_vivo comparison Comparison of In Vivo & In Vitro Data data_analysis_vivo->comparison embryo_explant Embryo/Limb Bud Explantation cell_culture Whole Embryo or Micromass Culture embryo_explant->cell_culture maa_exposure MAA Exposure in Culture Medium cell_culture->maa_exposure endpoint_assay Endpoint Assays: Morphology, Viability, Differentiation maa_exposure->endpoint_assay data_analysis_vitro Data Analysis: Structural Defects, Cytotoxicity, Inhibition of Differentiation endpoint_assay->data_analysis_vitro data_analysis_vitro->comparison

Experimental workflow for assessing MAA teratogenicity.

MAA_Signaling_Pathway cluster_cell Embryonic Cell maa This compound (MAA) er_alpha Estrogen Receptor α (ERα) maa->er_alpha Decreases expression hdac Histone Deacetylases (HDACs) maa->hdac Inhibits metabolism Cellular Metabolism (e.g., One-Carbon Metabolism) maa->metabolism Interferes with gene_expression Target Gene Expression (e.g., for proliferation, differentiation) er_alpha->gene_expression Regulates teratogenesis Teratogenic Effects: Apoptosis, Reduced Differentiation, Malformations gene_expression->teratogenesis hdac->gene_expression Regulates metabolism->teratogenesis

Proposed signaling pathways of MAA-induced teratogenicity.

Conclusion: Integrating In Vivo and In Vitro Approaches

Both in vivo and in vitro models provide invaluable, albeit different, insights into the teratogenic potential of this compound.

  • In vivo models are essential for understanding the effects of MAA in a whole biological system, accounting for maternal metabolism, pharmacokinetics, and complex developmental processes. They are considered the gold standard for regulatory developmental toxicity testing. Studies in rats, rabbits, and mice have consistently demonstrated the teratogenicity of MAA, leading to a range of malformations.[2]

  • In vitro models , such as whole-embryo and micromass cultures, offer a more controlled environment to investigate the direct effects of MAA on embryonic tissues, bypassing the complexities of the maternal system.[3][4] These models are particularly useful for mechanistic studies, dose-response analyses, and screening of potential teratogens. Research using these systems has shown that MAA can directly induce dysmorphogenesis and inhibit crucial cellular processes like chondrogenesis.[3][4]

A key finding is the strong correlation between the teratogenic effects observed in vivo and the abnormalities induced in in vitro systems.[2] This suggests that in vitro models can be highly predictive of in vivo outcomes for MAA. The proposed mechanisms of MAA's teratogenicity include the disruption of estrogen receptor signaling and interference with cellular metabolism, highlighting the utility of in vitro systems in elucidating molecular pathways.[1]

For a comprehensive assessment of a compound's teratogenic risk, an integrated approach that leverages the strengths of both in vivo and in vitro models is recommended. In vitro assays can be used for initial screening and mechanistic studies, while in vivo studies provide the definitive data for risk assessment in a whole-organism context. This tiered approach allows for a more efficient and ethically considerate evaluation of developmental toxicants.

References

Validating Methoxyacetic Acid-Induced Cytotoxicity: A Comparison of the LDH Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the cytotoxic effects of compounds like methoxyacetic acid is paramount. This guide provides a comprehensive comparison of the Lactate Dehydrogenase (LDH) assay with other common cytotoxicity assays, supported by experimental data and detailed protocols. We will delve into the mechanisms of this compound-induced cell death and guide you in selecting the most appropriate assay for your research needs.

This compound (MAA) is the primary metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME) and is known for its reproductive and developmental toxicity.[1][2] It is hypothesized to disrupt essential metabolic pathways, leading to cellular damage.[1] Studies have shown that MAA can induce growth arrest and apoptosis in cancer cells and is associated with infertility and the depletion of spermatocytes in laboratory animals.[3][4][5] Given its cytotoxic potential, robust methods are required to quantify its effects on cell viability.

The LDH Assay: A Reliable Indicator of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used colorimetric method to quantify cytotoxicity.[6][7] The principle of the assay is based on the measurement of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][8] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt (like INT or WST) into a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[7]

Comparing Cytotoxicity Assays: LDH vs. Alternatives

While the LDH assay is a valuable tool, it is essential to understand its strengths and limitations in comparison to other available methods. The choice of assay can significantly impact the interpretation of cytotoxicity data.

AssayPrincipleAdvantagesDisadvantages
LDH Assay Measures release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[6][8]- Simple, inexpensive, and reliable.[9] - Non-destructive to remaining cells, allowing for further analysis.[10] - Amenable to high-throughput screening.- Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[9] - Can be affected by LDH activity present in serum-containing culture media.[7] - May have higher variability compared to other assays.[10]
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11]- Well-established and widely used. - Generally shows lower variability and higher signal-to-noise ratios than the LDH assay.[10]- It is a terminal assay, destroying the cells.[10] - Can be influenced by changes in cellular metabolic activity that are not directly related to cytotoxicity.[11] - More time-consuming than the LDH assay.[10]
XTT Assay Similar to the MTT assay, it measures the reduction of a tetrazolium salt (XTT) to a colored formazan product by viable cells. The formazan product is water-soluble.- Does not require a solubilization step, simplifying the protocol. - Generally considered to have good sensitivity.- Can be affected by the presence of reducing agents in the test compound.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged nucleotides.- Specifically detects apoptosis. - Can be used for both in vitro and in vivo studies.- More complex and expensive than colorimetric assays. - May not detect early apoptotic events.
Annexin V Staining Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis using fluorescently labeled Annexin V.[12]- A sensitive method for detecting early apoptosis.[12] - Can be combined with a viability dye (like propidium iodide) to distinguish between apoptotic and necrotic cells.- Requires flow cytometry or fluorescence microscopy. - The binding of Annexin V is calcium-dependent.

Experimental Protocols

This compound-Induced Cytotoxicity and LDH Release

The following diagram illustrates the proposed mechanism of this compound-induced cytotoxicity leading to the release of LDH from the cell. MAA is known to interfere with cellular metabolism, which can lead to cell damage and subsequent loss of membrane integrity.

G Mechanism of this compound-Induced Cytotoxicity and LDH Release MAA This compound (MAA) Metabolic_Interference Interference with Essential Metabolic Pathways MAA->Metabolic_Interference Cellular_Damage Cellular Damage Metabolic_Interference->Cellular_Damage Membrane_Damage Plasma Membrane Damage Cellular_Damage->Membrane_Damage LDH_Release LDH Release into Extracellular Medium Membrane_Damage->LDH_Release

Caption: Proposed pathway of this compound cytotoxicity.

LDH Assay Experimental Workflow

A typical workflow for performing the LDH cytotoxicity assay is outlined below. This procedure involves treating cells with the test compound, collecting the supernatant, and then measuring the LDH activity.

G LDH Cytotoxicity Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with this compound (and controls) Incubate1->Treat Incubate2 Incubate for desired time period Treat->Incubate2 Collect_Supernatant Collect cell culture supernatant Incubate2->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture to supernatant Collect_Supernatant->Add_Reaction_Mix Incubate3 Incubate at room temperature (e.g., 30 minutes) Add_Reaction_Mix->Incubate3 Add_Stop_Solution Add stop solution Incubate3->Add_Stop_Solution Measure_Absorbance Measure absorbance (e.g., at 490nm) Add_Stop_Solution->Measure_Absorbance G Decision Tree for Selecting a Cytotoxicity Assay Question1 Primary goal: assess membrane integrity? Question2 Primary goal: assess metabolic activity? Question1->Question2 No LDH Use LDH Assay Question1->LDH Yes Question3 Primary goal: detect apoptosis specifically? Question2->Question3 No MTT_XTT Use MTT or XTT Assay Question2->MTT_XTT Yes Question4 Early or late apoptosis? Question3->Question4 Yes AnnexinV Use Annexin V Staining Question4->AnnexinV Early TUNEL Use TUNEL Assay Question4->TUNEL Late

References

Methoxyacetic Acid in the Toxicological Landscape: A Comparative Analysis with Other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the toxicological profiles of methoxyacetic acid and other short-chain fatty acids, supported by experimental data, reveals significant differences in their mechanisms of action and adverse effects. This guide provides a comparative overview for researchers, scientists, and drug development professionals.

This compound (MAA), a major metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME), exhibits a distinct and more severe toxicological profile compared to other naturally occurring and synthetically derived short-chain fatty acids (SCFAs) such as butyric acid, propionic acid, and the branched-chain fatty acid, valproic acid. While all these molecules share some metabolic and signaling pathways, their impact on cellular and organismal health varies significantly, particularly concerning reproductive and developmental toxicity.

Acute Toxicity: A Quantitative Comparison

The acute toxicity of these short-chain fatty acids, as indicated by the median lethal dose (LD50), provides a primary basis for comparison. This compound demonstrates a higher level of acute toxicity in animal models compared to butyric and propionic acid.

CompoundAnimal ModelRoute of AdministrationLD50 ValueReference
This compound Rat (Sprague Dawley)Oral1000–1500 mg/kg bw[1]
Butyric Acid RatOral2000 mg/kg[2]
Butyric Acid RabbitDermal530 mg/kg[2]
Propionic Acid RatOral3455.1 mg/kg[3]
Propionic Acid RabbitDermal500 mg/kg[4]
Valproic Acid --Ingestion of >200 mg/kg is associated with significant CNS depression[5]

Mechanisms of Toxicity: Shared Pathways, Divergent Outcomes

A key mechanistic similarity between this compound and several other short-chain fatty acids is the inhibition of histone deacetylases (HDACs). This epigenetic modification can lead to cell cycle arrest, differentiation, and apoptosis.[6][7][8] However, the downstream consequences and additional signaling pathways modulated by these fatty acids contribute to their distinct toxicological profiles.

This compound: A Multi-faceted Toxicant

The toxicity of this compound is not solely dependent on HDAC inhibition. It is known to interfere with crucial metabolic pathways and activate other signaling cascades, leading to its potent reproductive and developmental toxicity.[9][10]

MAA_Toxicity_Pathway MAA This compound HDACs HDAC1, HDAC2, HDAC3 MAA->HDACs Inhibition PI3K PI3K/Akt Pathway MAA->PI3K Activates AR_Signaling Androgen Receptor Signaling MAA->AR_Signaling Modulates Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Developmental_Toxicity Developmental Toxicity (Embryo Malformation) Gene_Expression->Developmental_Toxicity Testicular_Toxicity Testicular Toxicity (Spermatocyte Depletion) Apoptosis->Testicular_Toxicity PI3K->Testicular_Toxicity AR_Signaling->Testicular_Toxicity

Butyric Acid: HDAC Inhibition and Cell Cycle Control

Butyric acid, a product of fiber fermentation in the gut, is a well-studied HDAC inhibitor. Its effects are primarily linked to the transcriptional activation of cell cycle inhibitors like p21, leading to cell cycle arrest and apoptosis, which is a mechanism also being explored for its anti-cancer properties.[3][11]

Butyrate_HDAC_Pathway Butyrate Butyric Acid HDACs HDACs Butyrate->HDACs Inhibits Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Leads to Sp1_Sp3 Sp1/Sp3 Histone_Acetylation->Sp1_Sp3 Activates p21_Gene p21 Gene Transcription Sp1_Sp3->p21_Gene Induces p21_Protein p21 Protein p21_Gene->p21_Protein Translation CDK2 CDK2 p21_Protein->CDK2 Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Blockage leads to

Propionic Acid: G-Protein Coupled Receptor Signaling

Propionic acid, another SCFA from gut fermentation, exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43.[7] This signaling pathway is involved in regulating immune responses and metabolic processes.

Propionate_GPCR_Pathway Propionate Propionic Acid GPCRs GPR41 / GPR43 Propionate->GPCRs Activates G_Protein G-protein Signaling (e.g., Gαi/o, Gαq/11) GPCRs->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., ↓cAMP, ↑Ca2+) G_Protein->Downstream_Effectors Modulates Immune_Modulation Immune Modulation Downstream_Effectors->Immune_Modulation Metabolic_Regulation Metabolic Regulation Downstream_Effectors->Metabolic_Regulation

Developmental and Reproductive Toxicity: A Major Point of Divergence

The most striking difference between this compound and other SCFAs lies in their potential to cause developmental and reproductive harm.

This compound is a potent teratogen and testicular toxicant in experimental animals.[10] Exposure to MAA during gestation can lead to significant malformations.[12] In males, MAA induces testicular atrophy and depletion of spermatocytes.[11][13]

Valproic acid , while an effective antiepileptic drug, is also a known human teratogen, with in utero exposure linked to an increased risk of neural tube defects and other congenital abnormalities.[2][14][15] Its teratogenicity is thought to be mediated, in part, through the disruption of the Wnt signaling pathway and HDAC inhibition.[2][16]

In contrast, butyric acid and propionic acid are generally not associated with significant reproductive or developmental toxicity at physiological concentrations and are considered important for gut health and metabolism.

Experimental Protocols: A Foundation for Comparative Studies

To facilitate further comparative research, detailed methodologies for key toxicological assays are essential.

Acute Oral Toxicity Study (LD50 Determination)

This study is designed to determine the median lethal dose of a substance after a single oral administration.

  • Animal Model: Typically, Sprague-Dawley rats (male and female).

  • Acclimatization: Animals are acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted overnight (approximately 16 hours) before dosing.

  • Dosing: The test substance is administered orally via gavage. A range of doses is used to establish a dose-response relationship.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using statistical methods such as the Probit analysis.[17]

In Vitro Testicular Toxicity Assay

This assay assesses the direct toxic effects of a substance on testicular cells.

  • Cell Culture: Primary cultures of Sertoli cells, germ cells, or co-cultures are prepared from rat testes. Alternatively, ex vivo rat seminiferous tubule culture models can be used.[18][19]

  • Exposure: The cultured cells or tubules are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • Endpoints:

    • Cytotoxicity: Assessed by measuring the release of lactate dehydrogenase (LDH).

    • Mitochondrial Function: Evaluated using the MTT assay.

    • DNA Synthesis: Measured by the incorporation of 3H-thymidine.

    • Apoptosis: Detected by methods such as agarose gel electrophoresis of DNA to identify internucleosomal fragmentation.[20]

    • Morphology: Cellular changes are observed using microscopy.

Testicular_Toxicity_Workflow Start Start: Isolate Testicular Cells (Sertoli, Germ, or Co-culture) Exposure Expose cells to various concentrations of test compound Start->Exposure Incubation Incubate for a defined period (e.g., 24 hours) Exposure->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Cytotoxicity Cytotoxicity Assay (LDH) Endpoint_Analysis->Cytotoxicity Mitochondrial Mitochondrial Function (MTT) Endpoint_Analysis->Mitochondrial Apoptosis Apoptosis Assay (DNA laddering) Endpoint_Analysis->Apoptosis Morphology Morphological Examination Endpoint_Analysis->Morphology Data_Analysis Data Analysis and Conclusion Cytotoxicity->Data_Analysis Mitochondrial->Data_Analysis DNA_Synthesis DNA Synthesis (3H-Thymidine) DNA_Synthesis->Data_Analysis Apoptosis->Data_Analysis Morphology->Data_Analysis Endpoint_analysis Endpoint_analysis Endpoint_analysis->DNA_Synthesis

Cytotoxicity Assay (e.g., MTT Assay on HepG2 cells)

This assay determines the concentration of a substance that reduces the viability of a cell population by 50% (IC50).

  • Cell Line: Human hepatoma cell line (HepG2) is commonly used.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of the test substance for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[21][22][23]

Conclusion

References

Comparative Analysis of Methoxyacetic Acid's Effects on Rat and Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic and mechanistic differences of Methoxyacetic Acid (MAA) in rat and human-derived cells, providing researchers, scientists, and drug development professionals with essential comparative data, detailed experimental protocols, and insights into underlying signaling pathways.

This compound (MAA), a primary metabolite of the industrial solvent 2-methoxyethanol, is a known reproductive toxicant in various species, including rats and humans. Understanding the species-specific cellular responses to MAA is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide provides a comparative overview of the effects of MAA on rat and human cells, with a focus on cytotoxicity, apoptotic pathways, and underlying molecular mechanisms.

Data Presentation: Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potential. While extensive comparative IC50 data for MAA in a wide range of rat and human cell lines is limited in publicly available literature, existing studies provide valuable benchmarks.

Cell Line/Tissue TypeSpeciesEffectConcentrationCitation
HL60 (Leukemia)HumanIC505.6 mM[1]
Testicular Tissue (in vitro)HumanInduction of Apoptosis≥ 1 mM[2]
Testicular Tissue (in vitro)RatInduction of Necrosis-like cell death≥ 1 mM[2]

This table summarizes the available quantitative data on the cytotoxic effects of this compound on human and rat cells.

Key Comparative Findings

A pivotal in vitro study directly comparing the effects of MAA on cultured rat seminiferous tubules and human testicular tissues revealed that both are equally sensitive to the toxicant, with cell death occurring at concentrations of 1 mM and above[2]. However, the morphology of cell death differed significantly between the species. In rat testicular tissue, MAA induced a necrosis-like phenotype, whereas in human testicular tissue, the cells underwent apoptosis[2]. This fundamental difference in the cell death pathway highlights a critical species-specific response to MAA.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the effects of MAA on cells.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • MAA Treatment: Prepare various concentrations of MAA in a suitable cell culture medium. Remove the overnight culture medium from the cells and replace it with the MAA-containing medium. Include a vehicle control (medium without MAA).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[3].

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[3].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture cells in appropriate culture dishes and treat with the desired concentrations of MAA for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Histone Acetylation: Western Blotting

MAA is a known histone deacetylase (HDAC) inhibitor. Western blotting can be used to detect the resulting hyperacetylation of histones.

Protocol:

  • Histone Extraction: Treat cells with MAA. Harvest the cells and perform histone extraction using an acid extraction method. This involves lysing the cells, isolating the nuclei, and extracting the histones with dilute HCl[4].

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).

  • SDS-PAGE: Separate the histone proteins (typically 15-20 µg per lane) on a 15% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C with gentle agitation[4][5].

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. A loading control, such as an antibody against total histone H3, should be used to normalize the results.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

MAA_Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Downstream Analysis cluster_Output Data Output RatCells Rat Cells Treatment_Rat Incubation RatCells->Treatment_Rat HumanCells Human Cells Treatment_Human Incubation HumanCells->Treatment_Human MAA This compound (Various Concentrations) MAA->Treatment_Rat MAA->Treatment_Human MTT MTT Assay (Cytotoxicity) Treatment_Rat->MTT AnnexinV Annexin V / PI Staining (Apoptosis) Treatment_Rat->AnnexinV WesternBlot Western Blot (Histone Acetylation) Treatment_Rat->WesternBlot Treatment_Human->MTT Treatment_Human->AnnexinV Treatment_Human->WesternBlot IC50_Data IC50 Values MTT->IC50_Data Apoptosis_Data Apoptosis vs. Necrosis Profile AnnexinV->Apoptosis_Data Histone_Data Histone Acetylation Levels WesternBlot->Histone_Data MAA_Signaling_Pathway cluster_MAA MAA-Induced Signaling cluster_HDAC HDAC Inhibition MAA This compound TyrKinase Tyrosine Kinase MAA->TyrKinase activates HDAC Histone Deacetylases (HDACs) MAA->HDAC inhibits PI3K PI3-Kinase TyrKinase->PI3K activates Akt Akt PI3K->Akt activates AR Androgen Receptor (AR) Akt->AR potentiates AR_activity Increased AR Transcriptional Activity AR->AR_activity Histone Histones HDAC->Histone deacetylates Acetylation Histone Hyperacetylation Histone->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression

References

A Comparative Analysis of Methoxyacetic Acid and its Precursor, 2-Methoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, metabolism, toxicity, and applications of Methoxyacetic Acid and its parent compound, 2-Methoxyethanol.

This guide provides a comprehensive comparison of this compound (MAA) and 2-methoxyethanol (2-ME), also known as ethylene glycol monomethyl ether (EGME). While structurally related, their metabolic relationship is a critical determinant of their distinct toxicological profiles. 2-Methoxyethanol is metabolized in vivo to this compound, which is largely responsible for the observed adverse health effects.[1][2][3] This guide will delve into the experimental data that elucidates the properties and biological activities of these two compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of MAA and 2-ME is crucial for their handling, application, and comprehension of their biological fate. Both are colorless liquids, but they differ significantly in their acidity and boiling points.

PropertyThis compound2-Methoxyethanol
CAS Number 625-45-6[4]109-86-4[2]
Molecular Formula C₃H₆O₃[4]C₃H₈O₂[2]
Molar Mass 90.08 g/mol [4]76.09 g/mol [2]
Appearance Clear, colorless, viscous liquid[4]Clear, colorless liquid[2]
Odor Pungent[4]Ether-like[2]
Melting Point 7-9 °C[4]-85 °C[2]
Boiling Point 202-204 °C[4]124-125 °C[2]
Density 1.177 g/cm³[5]0.965 g/cm³[2]
Solubility in Water Soluble[4]Miscible[2]
pKa 3.57[4]Not Applicable

Metabolic Pathway

The primary metabolic pathway of 2-methoxyethanol involves its oxidation to this compound. This biotransformation is a critical aspect of its toxicology, as the metabolite is the primary mediator of adverse effects.

Metabolism cluster_metabolism In Vivo Metabolism 2-Methoxyethanol 2-Methoxyethanol Methoxyacetaldehyde Methoxyacetaldehyde 2-Methoxyethanol->Methoxyacetaldehyde Alcohol Dehydrogenase This compound This compound Methoxyacetaldehyde->this compound Aldehyde Dehydrogenase

Metabolic conversion of 2-Methoxyethanol to this compound.

Comparative Toxicity

The toxicity of 2-methoxyethanol is primarily attributed to its metabolic conversion to this compound.[1][3] MAA exhibits significant reprotoxic and developmental toxicity.[4]

EndpointThis compound2-Methoxyethanol
Primary Target Organs Testes, bone marrow, thymus[1][3]Testes, bone marrow, central nervous system[2][6]
Reproductive Toxicity May impair fertility and cause harm to the unborn child[4][7]Potential to cause adverse reproductive effects[6]
Developmental Toxicity Teratogen in animal studies[8]Teratogen in animal studies[6]
Acute Oral LD50 (Rats) 1000-1500 mg/kg bw[7]Not specified in the provided results
Other Toxic Effects Corrosive, causes skin burns and corneal damage[1][5]Irritation of eyes, nose, and throat; can damage the liver and kidneys[6][9]

Experimental Protocols

In Vivo Toxicity Study in Rats (Gavage)

This protocol is based on a study investigating the toxicity of this compound in male Fischer 344 rats.[1][3]

  • Animal Model: Male Fischer 344 rats.

  • Dosing: this compound administered daily by gavage at doses of 0, 30, 100, or 300 mg/kg for eight days.[1][3]

  • Parameters Monitored: Body weight, testicular degeneration, thymus size, bone marrow cellularity, and hematological parameters (red and white blood cell counts, hemoglobin, packed cell volume).[1][3]

  • Endpoint Analysis: Histopathological examination of target organs and statistical analysis of quantitative data.

experimental_workflow cluster_workflow Experimental Workflow: In Vivo Toxicity Study Animal_Selection Select Male Fischer 344 Rats Dosing Daily Gavage Dosing (0, 30, 100, 300 mg/kg MAA) Animal_Selection->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Sample_Collection Collect Blood & Tissues Monitoring->Sample_Collection Analysis Hematology & Histopathology Sample_Collection->Analysis Data_Evaluation Evaluate Toxicity Endpoints Analysis->Data_Evaluation

Workflow for an in vivo toxicity study of this compound.

Applications

While 2-methoxyethanol has been used as a solvent in various industrial applications, its use has declined due to its toxicity.[10][11] this compound has more specialized applications, including as a precursor in the synthesis of fungicides.[4]

CompoundApplications
This compound - Precursor to fungicides like oxadixyl and mefenoxam.[4]- Used in zebrafish embryotoxicity tests.[12]- Formerly used as a disinfectant and biocide.[4]
2-Methoxyethanol - Solvent for varnishes, dyes, and resins.[2][10]- Additive in airplane deicing solutions.[2]- Component in industrial cleaners and printing inks.[11]

Conclusion

The comparison between this compound and its parent compound, 2-methoxyethanol, underscores the critical role of metabolism in determining the toxicological properties of a chemical. While 2-methoxyethanol itself has industrial applications as a solvent, its in vivo conversion to the more toxic this compound is a significant concern for human health. This compound, on the other hand, has more limited and specialized applications, primarily as a chemical intermediate. For researchers and professionals in drug development, a thorough understanding of this metabolic relationship is paramount for risk assessment and the development of safer alternatives.

References

A Comparative Analysis of the Teratogenic Efficacy of Methoxyacetic Acid, Thalidomide, and Retinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the teratogenic properties of methoxyacetic acid (MAA), a known industrial toxicant, with two of the most well-characterized human teratogens: thalidomide and retinoic acid. The information presented is based on experimental data from preclinical studies, focusing on quantitative comparisons of potency, observed malformations, and the underlying molecular mechanisms of teratogenicity.

Quantitative Comparison of Teratogenic Potency

Direct comparison of the teratogenic potency of different compounds is challenging due to variations in experimental models, routes of administration, and species-specific responses. However, by converting administered doses to a common unit (mmol/kg) and examining the lowest observed adverse effect levels (LOAELs) for teratogenicity, a relative comparison can be made.

TeratogenAnimal ModelLowest Teratogenic Dose (mg/kg)Lowest Teratogenic Dose (mmol/kg)Key Malformations Observed
This compound Rat (i.p.)~9 - 2250.1 - 2.5Skeletal anomalies, hydrocephalus, dilated kidney pelvis.[1]
Mouse (oral)260 - 3402.89 - 3.77Digit malformations.
Thalidomide Rabbit (oral)700.27Limb reduction defects (phocomelia), ear and internal organ abnormalities.[2]
Human (oral)~1.4 (estimated from 100mg single dose)~0.005Phocomelia, amelia, ear, eye, and internal organ defects.[3][4]
Retinoic Acid Mouse (oral)1000.33Craniofacial defects (cleft palate), limb abnormalities, neural tube defects.[5]
Swiss Mice (i.p.)700.23Exencephaly, myelomeningocele, spina bifida, gastroschisis, omphalocele, limb alterations, imperforate anus, tail agenesis.[6][7]

Note: The data presented is compiled from various studies and should be interpreted with caution due to the differences in experimental designs. The significantly lower teratogenic dose of thalidomide in humans highlights its extreme potency in our species.

Experimental Protocols: An Overview

The assessment of teratogenic potential typically follows standardized guidelines, such as the OECD Guideline 414 for Prenatal Developmental Toxicity Studies.[1][8][9][10][11] These studies generally involve the administration of the test substance to pregnant animals during the period of organogenesis, followed by examination of the fetuses for any developmental abnormalities.

This compound Teratogenicity Study in Rats (Illustrative Protocol)
  • Animal Model: Pregnant Sprague-Dawley rats.

  • Administration: Intraperitoneal (i.p.) injection of this compound dissolved in a suitable vehicle (e.g., saline).

  • Dosage: A range of doses, for example, 0.1, 0.5, 1.0, and 2.5 mmol/kg body weight, and a vehicle control group.[1]

  • Treatment Period: Single daily injections on specific gestation days (e.g., days 8, 10, 12, or 14) to target different stages of organ development.[1]

  • Endpoints:

    • Maternal toxicity: Monitoring of clinical signs, body weight, and food consumption.

    • Reproductive outcomes: Number of implantations, resorptions, and live/dead fetuses.

    • Fetal examination: External, visceral, and skeletal examinations of fetuses for malformations.

Thalidomide Teratogenicity Study in Rabbits (Illustrative Protocol)
  • Animal Model: Pregnant New Zealand White rabbits, a sensitive species for thalidomide-induced teratogenesis.

  • Administration: Oral gavage of a thalidomide suspension.

  • Dosage: For example, a daily dose of 70 mg/kg body weight.[2]

  • Treatment Period: Administration during the critical period of limb development, for instance, from gestation day 8 to 12.[2]

  • Endpoints: Similar to the MAA study, with a particular focus on detailed examination of limb development in the fetuses.

Retinoic Acid Teratogenicity Study in Mice (Illustrative Protocol)
  • Animal Model: Pregnant CD-1 or Swiss mice.[5][6][7]

  • Administration: Oral gavage or intraperitoneal injection of all-trans-retinoic acid dissolved in an appropriate vehicle (e.g., corn oil).

  • Dosage: A single dose, for example, 70 or 100 mg/kg body weight, on a specific day of gestation.[5][6][7]

  • Treatment Period: Typically, a single administration on a specific gestation day (e.g., day 7, 8, 9, or 11) to induce specific types of malformations.[5][6][7]

  • Endpoints: Similar to the other protocols, with detailed analysis of craniofacial, skeletal, and neural tube development.

Signaling Pathways in Teratogenesis

The teratogenic effects of these compounds are initiated by their interaction with specific molecular targets, leading to the disruption of critical developmental signaling pathways.

This compound: Interference with Cellular Metabolism and Signaling

The precise molecular mechanism of this compound's teratogenicity is not fully elucidated but is thought to involve the disruption of essential metabolic pathways.[12] Evidence also suggests that MAA may interfere with hormone signaling pathways, including estrogen and androgen receptor signaling, which are crucial for normal development.[13][14]

MAA_Pathway MAA This compound MetabolicPathways Essential Metabolic Pathways MAA->MetabolicPathways Interference HormoneSignaling Hormone Signaling (Estrogen & Androgen Receptors) MAA->HormoneSignaling Disruption CellularProcesses Disrupted Cellular Processes (e.g., Proliferation, Differentiation) MetabolicPathways->CellularProcesses HormoneSignaling->CellularProcesses Teratogenesis Teratogenesis CellularProcesses->Teratogenesis

Figure 1: Postulated signaling pathway for this compound teratogenesis.
Thalidomide: Targeting Cereblon for Protein Degradation

The primary molecular target of thalidomide is the protein Cereblon (CRBN), a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[15][16] By binding to CRBN, thalidomide alters the substrate specificity of this complex, leading to the ubiquitination and subsequent degradation of key developmental transcription factors, such as SALL4. The degradation of these essential proteins disrupts normal limb development and other embryonic processes.

Thalidomide_Pathway Thalidomide Thalidomide CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to E3Ligase CUL4A-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->E3Ligase Component of SALL4 SALL4 (Transcription Factor) E3Ligase->SALL4 Recruits & Ubiquitinates Proteasome Proteasome SALL4->Proteasome Targeted to LimbDevelopment Normal Limb Development SALL4->LimbDevelopment Essential for Degradation Degradation Proteasome->Degradation Teratogenesis Teratogenesis (Phocomelia) Degradation->Teratogenesis Leads to RetinoicAcid_Pathway RetinoicAcid Excess Retinoic Acid RAR_RXR RAR/RXR Heterodimer RetinoicAcid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to TargetGenes Target Genes (e.g., Hox genes) RARE->TargetGenes Regulates GeneExpression Altered Gene Expression TargetGenes->GeneExpression Leads to Development Normal Embryonic Development TargetGenes->Development Controls Teratogenesis Teratogenesis GeneExpression->Teratogenesis Causes Teratogenicity_Workflow cluster_preclinical Preclinical Teratogenicity Assessment DoseRange Dose-Range Finding Study MainStudy Main Developmental Toxicity Study (e.g., OECD 414) DoseRange->MainStudy Inform Dosing MaternalObs Maternal Observations (Clinical Signs, Body Weight) MainStudy->MaternalObs FetalExam Fetal Examinations (External, Visceral, Skeletal) MainStudy->FetalExam DataAnalysis Data Analysis & Interpretation MaternalObs->DataAnalysis FetalExam->DataAnalysis

References

Comparative transcriptomic analysis of cells treated with Methoxyacetic Acid and other HDACis.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Transcriptomic Analysis of Histone Deacetylase Inhibitors

A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic effects of common Histone Deacetylase Inhibitors (HDACis).

Disclaimer: While the initial intent was to include Methoxyacetic Acid (MAA) in this comparative analysis, a thorough review of published scientific literature and public transcriptomic data repositories did not yield specific studies or datasets detailing its effects as a Histone Deacetylase Inhibitor at the transcriptomic level. The existing research on MAA primarily focuses on its toxicological and endocrine-disrupting properties. Therefore, this guide provides a comparative transcriptomic analysis of three well-characterized HDACis: Vorinostat (SAHA) , Trichostatin A (TSA) , and Valproic Acid (VPA) .

Histone Deacetylase Inhibitors (HDACis) are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation and subsequent changes in gene expression. This guide provides a comparative overview of the transcriptomic effects of three widely studied HDACis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: Comparative Transcriptomic Effects of HDACis

The following table summarizes the quantitative transcriptomic data from representative studies on Vorinostat (SAHA), Trichostatin A (TSA), and Valproic Acid (VPA). The number of differentially expressed genes (DEGs) can vary significantly based on the cell type, drug concentration, treatment duration, and the statistical thresholds used in the analysis.

HDAC Inhibitor Cell Line Treatment Conditions Number of Upregulated Genes Number of Downregulated Genes Key Enriched Pathways Reference
Vorinostat (SAHA) OCI-AML3 (Acute Myeloid Leukemia)1 µM for 24 hours176Not specifiedCell cycle, Cell proliferation, DNA damage response[1][2]
Trichostatin A (TSA) Rat Cortical Neurons100 ng/mL for 24 hoursSimilar to VPASimilar to VPANot specified[3]
Valproic Acid (VPA) Rat Cortical Neurons1 mM for 72 hours726577Neuronal excitation and inhibition[3]
Valproic Acid (VPA) Pediatric Epilepsy Patients (in vivo)Chronic treatment227 (in responders vs. non-responders)162 (in responders vs. non-responders)Toll-like receptor signaling, Cytokine-cytokine receptor interaction[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of transcriptomic studies. Below are generalized protocols based on the methodologies reported in the cited literature.

Cell Culture and HDACi Treatment
  • Cell Lines: Human cancer cell lines (e.g., OCI-AML3 for myeloid leukemia, SK-BR-3 for breast cancer) or primary cells (e.g., rat cortical neurons) are commonly used.[1][2][3][6]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • HDACi Treatment:

    • Vorinostat (SAHA): Cells are typically treated with concentrations ranging from 1 to 5 µM for 6 to 24 hours.[1][2]

    • Trichostatin A (TSA): Effective concentrations are generally in the nanomolar range, for example, 100 ng/mL, with treatment durations from 12 to 24 hours.[3][7]

    • Valproic Acid (VPA): Higher concentrations, often in the millimolar range (e.g., 1 mM), are used for treatment periods that can extend from 24 to 72 hours.[3]

  • Control Group: A vehicle control (e.g., DMSO) is run in parallel to the HDACi treatment groups.

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is isolated from the treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: RNA-sequencing libraries are prepared from the isolated RNA. This process typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina HiSeq or NovaSeq, to generate single-end or paired-end reads.

Bioinformatic Analysis of Transcriptomic Data
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Read Alignment: The quality-filtered reads are aligned to a reference genome (e.g., human GRCh38 or rat Rnor_6.0) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis between the HDACi-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed using tools like DAVID, Metascape, or g:Profiler to identify the biological processes and signaling pathways affected by the HDACi treatment.

Mandatory Visualizations

Signaling Pathway: HDACi-Induced Cell Cycle Arrest

Histone deacetylase inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M transition, by modulating the expression of key cell cycle regulatory proteins. The following diagram illustrates a simplified pathway of HDACi-induced G1/S arrest.

HDACi_Cell_Cycle_Arrest HDACi HDAC Inhibitor (e.g., Vorinostat, TSA, VPA) HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Histone Acetylation p21 p21 (CDKN1A) Gene Expression Acetylation->p21 Upregulation p21_protein p21 Protein p21->p21_protein CDK4_6 CDK4/6- Cyclin D p21_protein->CDK4_6 Inhibition CDK2 CDK2- Cyclin E p21_protein->CDK2 Inhibition Arrest G1/S Arrest p21_protein->Arrest Rb pRb CDK4_6->Rb Phosphorylation CDK2->Rb Phosphorylation pRb_p p-pRb E2F E2F pRb_p->E2F Release S_phase S-Phase Entry E2F->S_phase Activation

Caption: Simplified signaling pathway of HDACi-induced G1/S cell cycle arrest.

Experimental Workflow: Comparative Transcriptomics of HDACi-Treated Cells

The following diagram outlines a typical experimental workflow for the comparative transcriptomic analysis of cells treated with different HDACis.

Transcriptomic_Workflow start Cell Culture treatment HDACi Treatment (MAA, SAHA, TSA, VPA, Vehicle) start->treatment rna_extraction RNA Isolation and QC treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis deg_analysis Differential Gene Expression Analysis data_analysis->deg_analysis pathway_analysis Pathway and Functional Enrichment Analysis deg_analysis->pathway_analysis comparison Comparative Analysis of HDACi Effects pathway_analysis->comparison end Biological Interpretation comparison->end

Caption: Experimental workflow for comparative transcriptomic analysis of HDACis.

References

Methoxyacetic Acid: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Methoxyacetic acid (MAA), a known histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-proliferative effects in various cancer cell lines. This guide provides a comprehensive cross-validation of MAA's impact on prostate, leukemia, breast, lung, and colon cancer cell lines, offering researchers, scientists, and drug development professionals a comparative overview of its therapeutic potential. The following sections detail the cytotoxic effects, cell cycle modulation, and apoptotic induction mediated by MAA, supported by experimental data and detailed protocols.

Comparative Efficacy of this compound Across Cancer Cell Lines

The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, indicating a cell-type-specific cytotoxic effect. While extensive data is available for prostate cancer and leukemia, further research is required to establish definitive IC50 values for breast, lung, and colon cancer cell lines.

Cell LineCancer TypeIC50 of this compoundReference
Prostate Cancer
LNCaPProstate CarcinomaDose-dependent inhibition (5-20 mM)[1]
C4-2BProstate CarcinomaDose-dependent inhibition (5-20 mM)[1]
PC-3Prostate CarcinomaDose-dependent inhibition (5-20 mM)[1]
DU-145Prostate CarcinomaDose-dependent inhibition (5-20 mM)[1]
Leukemia
HL-60Promyelocytic Leukemia5.6 mM[1]
Breast Cancer
MCF-7Breast AdenocarcinomaData not available
Lung Cancer
A549Lung CarcinomaData not available
Colon Cancer
HCT116Colorectal CarcinomaData not available

Unraveling the Mechanism: Apoptosis Induction and Cell Cycle Arrest

This compound primarily exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest, predominantly at the G1 phase. This mechanism has been extensively studied in prostate cancer cells and is attributed to the modulation of key regulatory proteins.

Key Molecular Targets of this compound
  • Baculoviral IAP Repeat Containing 2 (BIRC2): MAA treatment leads to the downregulation of BIRC2, an anti-apoptotic protein. This reduction in BIRC2 levels is a critical step in initiating the apoptotic cascade.[1]

  • Caspase-3 and Caspase-7: The decrease in BIRC2 subsequently leads to the activation of executioner caspases, Caspase-3 and Caspase-7, which are pivotal in orchestrating the dismantling of the cell during apoptosis.[1]

  • p21 (CDKN1A): MAA upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1] This protein plays a crucial role in halting the cell cycle at the G1/S checkpoint, thereby preventing cancer cell proliferation.

While this pathway is well-documented in prostate cancer, further investigation is needed to confirm its conservation across other cancer types. Preliminary evidence suggests that MAA also downregulates the expression of estrogen receptor α (ERα) in the breast cancer cell line MCF-7, indicating a potential alternative or parallel mechanism of action in this cancer type.

Visualizing the Pathways and Processes

To illustrate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

MAA_Apoptosis_Pathway MAA This compound HDAC HDAC Inhibition MAA->HDAC BIRC2 BIRC2 (Anti-apoptotic) HDAC->BIRC2 downregulates Caspases Caspase-3 & 7 Activation BIRC2->Caspases inhibition removed Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic pathway.

MAA_Cell_Cycle_Arrest_Pathway MAA This compound HDAC HDAC Inhibition MAA->HDAC p21 p21 (CDK Inhibitor) HDAC->p21 upregulates CDK Cyclin D/CDK4/6 p21->CDK inhibits G1_Arrest G1 Phase Arrest CDK->G1_Arrest progression blocked

Caption: this compound-induced cell cycle arrest.

Experimental_Workflow cluster_viability Cell Viability cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Detection Seed_Cells Seed Cancer Cells Treat_MAA Treat with MAA Seed_Cells->Treat_MAA MTT_Assay MTT Assay Treat_MAA->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Treat_Cells_CC Treat Cells with MAA Fix_Permeabilize Fix & Permeabilize Treat_Cells_CC->Fix_Permeabilize PI_Stain Propidium Iodide Staining Fix_Permeabilize->PI_Stain Flow_Cytometry Flow Cytometry PI_Stain->Flow_Cytometry Treat_Cells_A Treat Cells with MAA Lyse_Cells Lyse Cells Treat_Cells_A->Lyse_Cells Western_Blot Western Blot for Cleaved Caspase-3 Lyse_Cells->Western_Blot Detect_Signal Detect Chemiluminescence Western_Blot->Detect_Signal

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound's effects. Researchers should optimize these protocols based on the specific cell line and experimental conditions.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3][4][5]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[6][7][8][9]

Western Blot for Apoptosis Markers (Cleaved Caspase-3)
  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved Caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.[10][11][12][13]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, particularly in prostate cancer, by inducing apoptosis and cell cycle arrest. The well-defined mechanism involving the downregulation of BIRC2 and upregulation of p21 in prostate cancer cell lines provides a strong foundation for further investigation. However, the efficacy and mechanisms of MAA in other cancer types, such as breast, lung, and colon cancer, remain largely unexplored. Future research should focus on determining the IC50 values of MAA in a broader range of cancer cell lines and elucidating the specific signaling pathways it modulates in these different contexts. Such studies will be crucial for the potential clinical translation of this compound as a targeted cancer therapy.

References

Comparative Analysis of the Testicular Toxicity of Methoxy-, Ethoxy-, and n-Butoxy Acetic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the testicular toxicity of methoxyacetic acid (MAA), ethoxyacetic acid (EAA), and n-butoxyacetic acid (BAA) reveals a clear structure-activity relationship, with toxicity diminishing as the alkyl chain length increases.[1] This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the relative testicular toxicities of these alkoxyacetic acids.

Quantitative Data Summary

The following table summarizes the key findings from comparative studies, highlighting the differential effects of MAA, EAA, and BAA on testicular parameters.

ParameterThis compound (MAA)Ethoxyacetic Acid (EAA)n-Butoxyacetic Acid (BAA)
Testicular Weight Significant decrease observed at all tested doses.[1]No significant change at lower doses; decrease observed only at the highest dose.[1]No discernible effect at any dose level.[1]
Spermatocyte Damage Specific damage to pachytene spermatocytes undergoing meiotic maturation and division (Stages XIII-XIV) within 24 hours of treatment at all doses.[1]Damage to the same spermatocyte stages observed only at the highest dose.[1]No specific changes to testicular cell populations observed.[1]
In Vitro Spermatocyte Loss Caused a specific loss of pachytene spermatocytes from testicular cell cultures.[1]Less potent than MAA in causing pachytene spermatocyte loss in vitro.[1][2]Did not produce any specific changes to testicular cell populations in vitro.[1]
General Toxicity Ranking Most potent testicular toxicant.[1][2]Less potent than MAA.[1][2]No discernible testicular toxicity.[1]

Experimental Protocols

The data presented is primarily derived from studies employing the following methodologies:

In Vivo Studies:

  • Animal Model: Male rats (specific strains may vary between studies).[1]

  • Administration: Single oral gavage of MAA, EAA, or BAA. Dosages were equimolar to benchmark doses of 2-methoxyethanol (e.g., 100, 250, and 500 mg/kg body weight).[1]

  • Endpoints Monitored:

    • Testicular Weight: Measured at specified time points (e.g., over a 14-day period) post-treatment.[1]

    • Histological Examination: Testes were processed for histological analysis to assess morphological changes in the seminiferous tubules and identify specific cell types affected.[1]

In Vitro Studies:

  • Cell Culture: Primary mixed cultures of Sertoli and germ cells were prepared from the testes of immature rats.[2]

  • Treatment: Cultures were exposed to varying concentrations of MAA, EAA, and BAA (e.g., 2 to 10 mM) for specified durations (e.g., 24 to 72 hours).[2]

  • Endpoints Monitored:

    • Morphological Changes: Microscopic examination to detect degeneration of specific germ cell populations, particularly pachytene and dividing spermatocytes.[2]

    • Biochemical Assays: Measurement of enzymatic activities, such as carnitine acetyltransferase and lactate dehydrogenase-X, in the attached germ cell fraction to quantify the severity of morphological changes.[2]

Metabolic Pathway and Mechanism of Toxicity

The testicular toxicity of these compounds is directly linked to their metabolism from their parent alkoxyethanols. The following diagram illustrates the metabolic conversion of these parent compounds to their respective toxic acetic acid metabolites.

G cluster_methoxy Methoxyethanol Metabolism cluster_ethoxy Ethoxyethanol Metabolism cluster_butoxy n-Butoxyethanol Metabolism ME Methoxyethanol MA Methoxyacetaldehyde ME->MA Alcohol Dehydrogenase MAA This compound (High Testicular Toxicity) MA->MAA Aldehyde Dehydrogenase EE Ethoxyethanol EA Ethoxyacetaldehyde EE->EA Alcohol Dehydrogenase EAA Ethoxyacetic Acid (Moderate Testicular Toxicity) EA->EAA Aldehyde Dehydrogenase BE n-Butoxyethanol BA n-Butoxyacetaldehyde BE->BA Alcohol Dehydrogenase BAA n-Butoxyacetic Acid (No Testicular Toxicity) BA->BAA Aldehyde Dehydrogenase

Metabolic activation of alkoxyethanols to toxic acetic acid metabolites.

The primary mechanism of testicular toxicity for MAA and, to a lesser extent, EAA involves the specific targeting of pachytene spermatocytes.[1][2] These cells are in a critical phase of meiotic division, and exposure to these compounds leads to their degeneration and depletion.[1][3] this compound is known to induce apoptosis in germ cells, a process that appears to be calcium-dependent.[4][5] The detrimental effects of MAA on germ cells may be attributed to a direct cytotoxic effect, potentially through the reduction of DNA synthesis, mitochondrial dysfunction, and alteration of carbohydrate metabolism.[6] The lack of toxicity observed with BAA suggests that the longer alkyl chain interferes with the molecule's ability to interact with its cellular target or that it is metabolized and/or eliminated differently, preventing it from reaching toxic concentrations in the testes.[1]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is paramount to ensuring a safe and compliant laboratory environment. Methoxyacetic acid, a corrosive compound with significant health hazards, requires strict adherence to established disposal protocols. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance with the following key risks:

  • Corrosive : Causes severe skin burns and eye damage.[1][2][3]

  • Harmful if Swallowed : Can cause gastrointestinal tract burns.[1][2]

  • Reproductive Toxicity : May impair fertility and cause harm to an unborn child.[1][2][3]

  • Respiratory Irritation : Can cause chemical burns to the respiratory tract.[1][4]

It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and protective clothing.[1][5] Work should be conducted in a well-ventilated area, and facilities should be equipped with an eyewash station and a safety shower.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 625-45-6[1][2]
Molecular Formula C3H6O3[1]
Molecular Weight 90.08 g/mol [2]
Boiling Point 202 - 204 °C[1]
Melting Point 7 °C[1]
Density 1.174 g/cm³[6]
Flash Point 121 °C[1]
Oral LDLo (rat) 2 g/kg[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with care to protect both laboratory personnel and the environment.

Waste Identification and Classification

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] According to US EPA guidelines (40 CFR Parts 261.3), and due to its corrosive and toxic properties, this compound waste is considered hazardous.[1][5] Always consult state and local hazardous waste regulations for complete and accurate classification.[1]

Waste Segregation and Storage
  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents and strong bases.[1][6]

  • Store waste in its original or a compatible, properly labeled container .[6] The container must be tightly closed and stored in a cool, dry, well-ventilated area designated for corrosive materials.[1]

  • The storage container should be clearly labeled as "Hazardous Waste" and include the name "this compound."

Spill and Leak Management

In the event of a spill, immediate action is required:

  • Ensure proper ventilation.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[1][7]

  • Clean the spill area thoroughly.

Final Disposal
  • Do not dispose of this compound down the drain or with regular laboratory trash .[2] It must not be allowed to enter the sewage system or the environment.[2][6]

  • The primary recommended method of disposal is through a licensed hazardous waste disposal company . These companies can typically arrange for chemical incineration in a facility equipped with an afterburner and scrubber.

  • All disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect this compound Waste B->C D Is it a Spill? C->D E Absorb with Inert Material (e.g., Vermiculite) D->E Yes F Segregate from Incompatible Materials D->F No G Store in a Labeled, Sealed Container E->G F->G H Classify as Hazardous Waste (per 40 CFR 261.3 & Local Regulations) G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Pickup by a Licensed Waste Disposal Contractor I->J K Complete all Necessary Paperwork J->K L Final Disposal via Chemical Incineration K->L

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methoxyacetic Acid

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Immediate Safety Information: Hazard Overview

This compound is a hazardous chemical that poses significant health risks. It is classified as:

  • Corrosive : Causes severe burns to skin, eyes, and the digestive and respiratory tracts.[1][2][3]

  • Acutely Toxic : Harmful if swallowed.[2][3][4]

  • Reproductive Toxin : May impair fertility and cause harm to an unborn child.[1][2][3][4][5]

Due to these hazards, it is imperative to use this substance only in designated areas equipped with appropriate safety measures and to wear the specified Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound. Users should always consult the specific Safety Data Sheet (SDS) and glove manufacturer's chemical resistance data before use.

Protection Type Required Equipment Key Specifications & Standards
Eye & Face Protection Chemical Splash GogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A full-face respirator can be used for simultaneous eye and respiratory protection.[6]
Hand Protection Chemical-Resistant GlovesGloves must be impermeable and resistant to corrosive acids.[2] While specific data for this compound is limited, materials like Butyl rubber or Neoprene are often recommended for corrosive acids.[7] Always consult the manufacturer's data for specific breakthrough times. [2]
Body Protection Protective ClothingWear a lab coat, long-sleeved clothing, or chemical-resistant coveralls (e.g., Tyvek-type) to prevent any possibility of skin contact.[1][6][7][8]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired when working outside a chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.[1][5] A half-mask respirator with an organic vapor/acid gas cartridge is recommended.[6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Obtain Special Instructions: Before use, read and understand all safety precautions outlined in the Safety Data Sheet (SDS).[3][4]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][9]

  • Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

  • Container Inspection: Check the container for any damage or leaks before handling.

2. Handling the Chemical:

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Dispensing: Avoid generating vapors or mists.[4][9] Carefully dispense the required amount, keeping the container opening away from your breathing zone.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][5]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3][4]

3. Post-Handling and Decontamination:

  • Secure Container: Tightly close the this compound container after use.[1][5][9]

  • Decontaminate Work Area: Clean the work surface thoroughly.

  • Remove PPE: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin. Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][4]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1][4][5]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][2][6] Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air immediately.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][3] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[3]

Spill Response Plan

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Wearing full PPE, absorb the spill using an inert, non-combustible material such as sand, vermiculite, or earth.[1][2][9] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[5][9]

  • Decontaminate: Clean the spill area with a suitable neutralizing agent and then water.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound."

  • Regulatory Compliance: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all local, regional, and national environmental regulations.[3][4][9] Do not pour down the drain or dispose of with general laboratory trash.[2]

This compound Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Response prep_sds Review SDS & Procedures prep_ppe Don Required PPE prep_sds->prep_ppe prep_setup Verify Fume Hood & Safety Shower/Eyewash prep_ppe->prep_setup handle_chem Perform Work in Fume Hood prep_setup->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon spill Spill Occurs handle_chem->spill exposure Personnel Exposure handle_chem->exposure cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_dispose Dispose via Approved Vendor disposal_collect->disposal_dispose spill_response Follow Spill Response Plan spill->spill_response exposure_response Administer First Aid & Seek Medical Attention exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.